Product packaging for Z-Gly-OSu(Cat. No.:CAS No. 2899-60-7)

Z-Gly-OSu

Cat. No.: B554453
CAS No.: 2899-60-7
M. Wt: 306.27 g/mol
InChI Key: WSCWXNZWFZXKEH-UHFFFAOYSA-N
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Description

Z-Gly-OSu, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O6 and its molecular weight is 306.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O6 B554453 Z-Gly-OSu CAS No. 2899-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14N2O6/c17-11-6-7-12(18)16(11)22-13(19)8-15-14(20)21-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCWXNZWFZXKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14N2O6
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00183185
Record name Succinimido (((benzyloxy)carbonyl)amino)acetate
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Molecular Weight

306.27 g/mol
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CAS No.

2899-60-7
Record name Glycine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
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Record name Succinimido (((benzyloxy)carbonyl)amino)acetate
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Record name Succinimido (((benzyloxy)carbonyl)amino)acetate
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Record name Succinimido [[(benzyloxy)carbonyl]amino]acetate
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Foundational & Exploratory

Z-Gly-OSu: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of N-Benzyloxycarbonylglycine N-hydroxysuccinimide Ester for Peptide Synthesis and Bioconjugation

N-Benzyloxycarbonylglycine N-hydroxysuccinimide ester, commonly abbreviated as Z-Gly-OSu, is a widely utilized activated amino acid derivative in the fields of biochemistry, medicinal chemistry, and drug development.[1] Its stable, crystalline nature and high reactivity make it a valuable reagent for the precise incorporation of a Z-protected glycine residue into peptides and for the conjugation of molecules to primary amines.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols, and applications in biological research, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is characterized by a glycine core, with its amino group protected by a benzyloxycarbonyl (Z) group and its carboxyl group activated as an N-hydroxysuccinimide (OSu) ester. This dual functionality allows for efficient and controlled amide bond formation.

PropertyValueSource(s)
Chemical Formula C₁₄H₁₄N₂O₆[1][3]
Molecular Weight 306.27 g/mol
CAS Number 2899-60-7
Appearance White powder/crystalline solid
Melting Point 111-116 °C
Purity ≥ 95-98%
Storage Conditions ≤ -4 °C to 2-8°C, sealed in dry conditions

Mechanism of Action and Reactivity

The utility of this compound lies in the reactivity of the N-hydroxysuccinimide ester. The NHS group is an excellent leaving group, facilitating nucleophilic attack by primary amines under mild conditions to form a stable amide bond. This reaction is the foundation of its use in both peptide synthesis and bioconjugation.

The benzyloxycarbonyl (Z) protecting group on the glycine's nitrogen prevents unwanted polymerization during coupling reactions. This protecting group is stable under the conditions required for amide bond formation but can be readily removed by catalytic hydrogenation, a key feature in multi-step peptide synthesis.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of N-benzyloxycarbonylglycine (Z-Gly-OH) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Materials:

  • N-benzyloxycarbonylglycine (Z-Gly-OH)

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dioxane (anhydrous)

  • Diethyl ether

Procedure:

  • Dissolve equimolar amounts of Z-Gly-OH and NHS in anhydrous dioxane with cooling.

  • Add an equimolar amount of DCC to the solution.

  • Allow the reaction mixture to stand overnight in a refrigerator.

  • The byproduct, dicyclohexylurea (DCU), will precipitate out of solution. Filter the DCU and wash it with dioxane.

  • Concentrate the filtrate under reduced pressure to yield a yellow oil, which should crystallize upon standing.

  • Triturate the crystalline product with diethyl ether and filter to obtain pure this compound.

Solution-Phase Synthesis of a Tripeptide using an Activated Glycine Ester

The following protocol outlines the synthesis of the tripeptide H-Gly-His-Lys-OH using a Boc-protected glycine succinimide ester, illustrating the general principles applicable to this compound in solution-phase synthesis.

Step 1: Synthesis of Boc-Gly-His(Trt)-OMe

  • Dissolve Boc-Gly-OSu (0.11 mol) in 500 mL of dichloromethane and cool to 0-5°C.

  • In a separate flask, dissolve H-His(Trt)-OMeHCl (0.132 mol) and N,N-diisopropylethylamine (DIEA) (0.165 mol) in 200 mL of dichloromethane.

  • Slowly add the H-His(Trt)-OMeHCl/DIEA solution to the Boc-Gly-OSu solution.

  • Stir the reaction mixture at 0-5°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Proceed with the subsequent hydrolysis and coupling steps to complete the tripeptide synthesis.

Applications in Research and Drug Development

This compound is a versatile tool with several key applications in the development of therapeutics and research probes.

Peptide Synthesis

The primary application of this compound is in peptide synthesis, where it serves as a building block for the introduction of a glycine residue. It can be used in both solution-phase and solid-phase peptide synthesis (SPPS). In SPPS, the Z-protected glycine is coupled to a resin-bound peptide chain, followed by deprotection of the Z-group to allow for the addition of the next amino acid.

Bioconjugation

The reactivity of the NHS ester with primary amines makes this compound suitable for bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies. This is particularly relevant in drug development for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells. This compound can be used to introduce a glycine linker between the antibody and the drug.

Synthesis of Enzyme Substrates for Pathway Analysis

Peptides synthesized using this compound can serve as specific substrates for enzymes, such as kinases, enabling the study of their activity and the elucidation of signaling pathways. For example, a peptide containing a specific phosphorylation motif can be synthesized and used to assay the activity of a particular kinase involved in a signal transduction cascade.

Visualizing Experimental Workflows and Pathways

General Workflow for Peptide Synthesis using this compound

The following diagram illustrates a generalized workflow for the incorporation of a Z-Gly residue into a peptide chain using solid-phase peptide synthesis.

spss_workflow start Start: Resin-bound peptide deprotection Fmoc Deprotection (e.g., Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Add this compound and base (e.g., DIPEA) in DMF wash1->coupling wash2 Wash (DMF) coupling->wash2 z_deprotection Z-Group Deprotection (e.g., H2, Pd/C) wash2->z_deprotection next_coupling Couple next Fmoc-amino acid z_deprotection->next_coupling cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) next_coupling->cleavage Repeat cycles end Purified Peptide cleavage->end kinase_pathway_investigation cluster_synthesis Peptide Substrate Synthesis cluster_assay Kinase Activity Assay cluster_analysis Analysis and Pathway Elucidation ZGlyOSu This compound SPPS Solid-Phase Peptide Synthesis ZGlyOSu->SPPS Peptide Purified Kinase Substrate Peptide SPPS->Peptide Incubation Incubation Peptide->Incubation Kinase Kinase of Interest Kinase->Incubation ATP ATP (with γ-³²P) ATP->Incubation Phosphorylation Phosphorylated Peptide Incubation->Phosphorylation Separation Separation of Phosphorylated Peptide (e.g., SDS-PAGE, HPLC) Phosphorylation->Separation Quantification Quantification of ³²P Incorporation Separation->Quantification Pathway Elucidation of Kinase Role in Signaling Pathway Quantification->Pathway

References

Z-Gly-OSu: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-α-Benzyloxycarbonyl-glycine N-hydroxysuccinimide ester (Z-Gly-OSu). This activated amino acid derivative is a crucial reagent in peptide synthesis and bioconjugation, valued for its ability to efficiently form stable amide bonds under mild conditions. This document details its physicochemical properties, provides established experimental protocols, and discusses its reactivity and stability to aid researchers in its effective utilization.

Core Chemical Properties

This compound is a white crystalline powder that serves as a key building block in the synthesis of peptides. Its chemical structure features a glycine core, N-terminally protected by a benzyloxycarbonyl (Z) group and C-terminally activated as an N-hydroxysuccinimide (NHS) ester. This activation renders the carboxyl group highly susceptible to nucleophilic attack by primary amines, facilitating peptide bond formation.

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2899-60-7[1][2]
Molecular Formula C₁₄H₁₄N₂O₆[1][2]
Molecular Weight 306.27 g/mol [1]
Appearance White powder
Melting Point 111-115 °C
Storage Temperature 2-8 °C

Based on the solubility of its precursor, Z-Gly-OH, and similar NHS esters, this compound is expected to be soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM). It is sparingly soluble in less polar solvents like ethyl acetate and is generally considered insoluble in water.

Reactivity and Stability

The reactivity of this compound is centered around the N-hydroxysuccinimide ester, a highly effective activating group for carboxylates. It readily reacts with primary amines, such as the N-terminus of an amino acid or peptide, to form a stable amide bond. This reaction proceeds efficiently at room temperature and is a cornerstone of solution-phase peptide synthesis.

Stability:

This compound exhibits good stability when stored as a solid under recommended dry conditions at 2-8°C. However, like all NHS esters, it is susceptible to hydrolysis, a competing reaction that becomes more pronounced in the presence of water and at higher pH values. The hydrolysis of the NHS ester regenerates the carboxylic acid (Z-Gly-OH) and releases N-hydroxysuccinimide, rendering it inactive for coupling. Therefore, reactions should be carried out in anhydrous solvents, and prolonged exposure to aqueous or basic conditions should be avoided.

Side Reactions:

While the primary reaction of this compound is with primary amines, side reactions can occur with other nucleophilic side chains of amino acids, particularly at higher pH. These include the hydroxyl groups of serine and threonine, the phenolic group of tyrosine, and the sulfhydryl group of cysteine. Careful control of reaction conditions, especially pH, is crucial to minimize these undesired modifications.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in peptide coupling are provided below.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-hydroxysuccinimide esters of N-protected amino acids.

Materials:

  • N-α-Benzyloxycarbonyl-glycine (Z-Gly-OH)

  • N-Hydroxysuccinimide (HOSu)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dioxane (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve Z-Gly-OH (1.0 equivalent) and HOSu (1.0 equivalent) in anhydrous dioxane with cooling in an ice bath.

  • To this cooled solution, add a solution of DCC (1.05 equivalents) in anhydrous dioxane dropwise with stirring.

  • Allow the reaction mixture to stand in a refrigerator overnight (approximately 12-16 hours).

  • The precipitated byproduct, N,N'-dicyclohexylurea (DCU), is removed by filtration. The filter cake is washed with a small amount of cold dioxane.

  • The combined filtrate is concentrated under reduced pressure to yield a crude product, which may be an oil or a semi-solid.

  • The crude product is triturated with diethyl ether to induce crystallization and to remove any remaining soluble impurities.

  • The resulting white crystalline solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield pure this compound.

Synthesis_of_Z_Gly_OSu Z_Gly_OH Z-Gly-OH Reaction Reaction Mixture (0°C to RT) Z_Gly_OH->Reaction HOSu HOSu HOSu->Reaction DCC DCC DCC->Reaction Dioxane Anhydrous Dioxane Dioxane->Reaction Filtration Filtration Reaction->Filtration DCU DCU (precipitate) Filtration->DCU byproduct Z_Gly_OSu_crude Crude this compound in Dioxane Filtration->Z_Gly_OSu_crude filtrate Evaporation Evaporation Z_Gly_OSu_crude->Evaporation Trituration Trituration with Ether Evaporation->Trituration Z_Gly_OSu_pure Pure this compound Trituration->Z_Gly_OSu_pure

Caption: Workflow for the synthesis of this compound.

Peptide Coupling using this compound

This protocol provides a general procedure for the solution-phase coupling of this compound to the free amine of an amino acid or peptide ester.

Materials:

  • This compound

  • Amino acid or peptide ester hydrochloride salt (e.g., H-Phe-OMe·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1 M HCl (aqueous)

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amino acid or peptide ester hydrochloride salt (1.0 equivalent) in anhydrous DMF.

  • Cool the solution in an ice bath and add TEA or DIPEA (1.0 equivalent) dropwise to neutralize the salt and liberate the free amine. Stir for 15-30 minutes at 0°C.

  • In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DMF.

  • Add the solution of this compound to the solution containing the free amine at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Z-protected dipeptide.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Peptide_Coupling_Workflow cluster_amine Amine Preparation cluster_coupling Coupling Reaction AA_ester_HCl Amino Acid Ester HCl Free_Amine Free Amine Solution AA_ester_HCl->Free_Amine Base Base (TEA/DIPEA) Base->Free_Amine DMF1 Anhydrous DMF DMF1->Free_Amine Coupling Coupling Reaction (0°C to RT) Free_Amine->Coupling Z_Gly_OSu This compound Z_Gly_OSu->Coupling DMF2 Anhydrous DMF DMF2->Z_Gly_OSu Workup Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) Coupling->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Z_dipeptide Z-Protected Dipeptide Purification->Z_dipeptide

Caption: General workflow for peptide coupling using this compound.

Biological Relevance and Applications

This compound itself is primarily a synthetic intermediate and is not known to possess significant intrinsic biological activity. Its importance lies in its utility for the synthesis of peptides, which can have a wide range of biological functions and therapeutic applications. The benzyloxycarbonyl (Z) protecting group can be readily removed by catalytic hydrogenation, revealing the free amine of the newly incorporated glycine residue for further peptide chain elongation.

The use of this compound is prevalent in the solution-phase synthesis of short peptides and peptide fragments. These fragments can then be used in convergent synthesis strategies to build larger, more complex proteins. In drug development, the precise and efficient incorporation of glycine residues is critical for creating peptides with desired pharmacological properties, including receptor binding, enzyme inhibition, and antimicrobial activity.

Conclusion

This compound is a valuable and versatile reagent for chemical biologists, medicinal chemists, and researchers involved in peptide synthesis. Its well-defined chemical properties, coupled with straightforward and high-yielding reaction protocols, make it an essential tool for the construction of peptides. A thorough understanding of its reactivity, stability, and potential side reactions, as outlined in this guide, will enable researchers to utilize this reagent effectively in their synthetic endeavors, ultimately contributing to advancements in drug discovery and the broader life sciences.

References

Z-Gly-OSu: A Comprehensive Technical Guide to a Versatile Benzyloxycarbonyl-Protected Amino Acid Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-benzyloxycarbonyl-glycine N-succinimidyl ester, commonly referred to as Z-Gly-OSu, is a pivotal reagent in the fields of peptide synthesis and bioconjugation. This whitepaper provides an in-depth technical overview of its core attributes, including its chemical and physical properties, a detailed synthetic protocol, and its primary applications. The information is tailored for researchers and professionals in drug development and chemical biology, offering a practical guide to the effective utilization of this compound. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using DOT language diagrams.

Introduction

This compound is a derivative of the amino acid glycine, featuring two key chemical modifications: a benzyloxycarbonyl (Z or Cbz) group protecting the α-amino group, and an N-hydroxysuccinimide (NHS) ester activating the carboxyl group. The Z-group provides robust protection under a variety of reaction conditions, yet it can be readily removed by catalytic hydrogenation. The NHS ester is a highly efficient activating group that reacts with primary and secondary amines to form stable amide bonds under mild conditions. This dual functionality makes this compound an invaluable building block for the stepwise elongation of peptide chains in solution-phase peptide synthesis (SPPS) and for the conjugation of the glycine motif to proteins and other biomolecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueCitations
CAS Number 2899-60-7[1][2]
Molecular Formula C₁₄H₁₄N₂O₆[1]
Molecular Weight 306.27 g/mol [1]
Appearance White powder[1]
Melting Point 111-115 °C
Solubility Soluble in polar organic solvents like DMF and DMSO.
Storage Conditions 2-8°C, under an inert atmosphere.
Purity (Assay) ≥95.0%

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of N-α-benzyloxycarbonyl-glycine (Z-Gly-OH) with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the stable active ester and dicyclohexylurea (DCU) as a byproduct.

Synthesis_of_Z_Gly_OSu cluster_reactants Reactants Z_Gly_OH Z-Gly-OH Intermediate O-Acylisourea Intermediate Z_Gly_OH->Intermediate + DCC NHS N-Hydroxysuccinimide (NHS) DCC DCC Z_Gly_OSu This compound Intermediate->Z_Gly_OSu + NHS DCU Dicyclohexylurea (DCU) Intermediate->DCU

Diagram 1: Synthetic pathway of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of Boc-Gly-OSu and is a standard method for the preparation of NHS esters.

Materials:

  • N-α-benzyloxycarbonyl-glycine (Z-Gly-OH)

  • N-hydroxysuccinimide (NHS)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Dissolve Z-Gly-OH (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0-5°C in an ice bath.

  • Add N-hydroxysuccinimide (1.1 equivalents) to the solution with stirring.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the Z-Gly-OH and NHS mixture under vigorous stirring.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline powder.

Quantitative Data: While specific yields for the synthesis of this compound are not readily available in the literature, similar reactions for the synthesis of other N-protected amino acid NHS esters typically report yields in the range of 60-90%, depending on the specific conditions and purification methods employed.

Applications in Peptide Synthesis

This compound is primarily used as a building block in solution-phase peptide synthesis. The activated NHS ester readily reacts with the free amino group of another amino acid or peptide fragment to form a new peptide bond.

Peptide_Bond_Formation Z_Gly_OSu This compound Dipeptide Z-Gly-Peptide Z_Gly_OSu->Dipeptide + NHS_byproduct NHS Z_Gly_OSu->NHS_byproduct releases Amino_Acid Amino Acid/Peptide (with free N-terminus) Amino_Acid->Dipeptide

Diagram 2: Peptide bond formation using this compound.
Experimental Protocol: Solution-Phase Peptide Coupling

This is a general protocol for the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

Procedure:

  • Dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TEA or DIPEA (1 equivalent) to neutralize the hydrochloride salt and stir for 15-30 minutes.

  • Dissolve this compound (1-1.2 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent is typically removed in vacuo.

  • The crude dipeptide is then purified using standard techniques such as column chromatography or recrystallization.

Bioconjugation Applications

The reactivity of the NHS ester in this compound also makes it suitable for bioconjugation, such as the labeling of proteins. The reagent can be used to attach a Z-protected glycine residue to the side chains of lysine residues or the N-terminus of a protein. This can be useful for modifying the properties of the protein or for introducing a unique chemical handle for further functionalization after deprotection of the Z-group.

Characterization Data

While detailed, publicly available spectra for this compound are limited, characterization would typically involve the following techniques. For reference, spectral data for the precursor, Z-Gly-OH, can be found in various databases.

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzylic protons of the Z-group, the aromatic protons of the phenyl ring, the α-protons of the glycine residue, and the protons of the succinimide ring.
¹³C NMR Resonances for the carbonyl carbons of the ester, amide, and succinimide groups, the aromatic carbons, the benzylic carbon, and the α-carbon of the glycine.
FTIR Characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the ester, amide, and succinimide groups, and aromatic C-H and C=C stretches.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of this compound.

Conclusion

This compound is a highly valuable and versatile reagent for chemical and biological research. Its pre-activated nature allows for efficient and clean peptide bond formation under mild conditions, making it a staple in solution-phase peptide synthesis. Furthermore, its utility in bioconjugation for the modification of proteins and other biomolecules continues to be explored. The detailed information and protocols provided in this guide are intended to facilitate its effective application by researchers and professionals in the field.

References

The Core Function of N-hydroxysuccinimide Esters in Z-Gly-OSu: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth technical examination of the N-hydroxysuccinimide (NHS) ester functional group within the context of N-(Benzyloxycarbonyl)glycine N-hydroxysuccinimide ester (Z-Gly-OSu). It details the chemical principles, reaction mechanisms, quantitative parameters, and practical applications that make NHS esters a cornerstone of modern peptide synthesis and bioconjugation.

Introduction: The Role of Activated Esters in Synthesis

N-(Benzyloxycarbonyl)glycine N-hydroxysuccinimide ester, commonly abbreviated as this compound, is a bifunctional reagent used extensively in peptide chemistry. It consists of a glycine amino acid whose N-terminus is protected by a benzyloxycarbonyl (Z) group and whose C-terminal carboxylic acid has been activated as an N-hydroxysuccinimide (NHS) ester.

The central function of the NHS ester (also abbreviated as OSu) is to act as an "activated ester".[1][2] This activation transforms the otherwise unreactive carboxyl group into a highly efficient acylating agent, primed for reaction with nucleophiles. NHS esters are among the most widely used reagents for modifying primary amines in biomolecules due to their high reactivity, selectivity, and the stability of the resulting amide bond under physiological conditions.[][4] This has established them as a workhorse chemistry in the development of antibody-drug conjugates (ADCs), diagnostic immunoassays, and imaging probes.[]

Figure 1: Chemical Structure of this compound.

The Core Function: Amine-Reactive Chemistry

The fundamental purpose of the NHS ester in this compound is to facilitate the formation of a stable amide bond with a primary amine. This reaction proceeds via a nucleophilic acyl substitution mechanism. The N-hydroxysuccinimide moiety is an excellent leaving group because its conjugate acid has a low pKa, and the resulting NHS anion is stabilized by resonance. This makes the carbonyl carbon of the ester highly electrophilic and susceptible to attack by nucleophiles.

NHS esters exhibit remarkable selectivity for primary aliphatic amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a peptide. While side reactions with other nucleophiles like the hydroxyl groups of serine and threonine or the sulfhydryl group of cysteine can occur, they are generally less efficient, and the resulting ester or thioester linkages are significantly more labile than the robust amide bond.

Reaction_Mechanism Reactants This compound + R-NH₂ (Primary Amine) TransitionState Nucleophilic Attack (Formation of Tetrahedral Intermediate) Reactants->TransitionState Unprotonated amine attacks carbonyl carbon Products Z-Gly-NH-R (Amide Bond) + NHS (N-hydroxysuccinimide) TransitionState->Products Collapse of intermediate expels NHS leaving group

Figure 2: Reaction mechanism of this compound with a primary amine.

Quantitative Data and Critical Reaction Parameters

The efficiency of NHS ester coupling is governed by a delicate interplay of factors, primarily pH and the presence of competing nucleophiles like water.

The Critical Role of pH The reaction pH is the most critical parameter to control. An optimal pH range of 7.0–9.0 is typically used. This represents a compromise:

  • Amine Nucleophilicity: A primary amine must be in its unprotonated, nucleophilic state to react. The pKa of the N-terminus is around 7.7, while the lysine side chain is around 10.5. Higher pH increases the concentration of the reactive, unprotonated amine.

  • Ester Stability: The NHS ester is susceptible to hydrolysis, a competing reaction where water attacks the ester. The rate of hydrolysis increases significantly with pH.

Data Presentation: NHS Ester Stability

The stability of the NHS ester in aqueous solution is inversely proportional to the pH. As the pH increases, the half-life of the ester decreases due to accelerated hydrolysis.

pHHalf-life of a typical NHS Ester (at 25°C, aqueous buffer)Primary Outcome
6.0Several hoursStable, but amine reaction is very slow due to protonation.
7.0~1-2 hoursModerate stability, reasonable reaction rate with N-terminal amines.
8.0~20-30 minutesGood balance for reaction with lysine and N-terminal amines.
8.5~10 minutesHigh reaction rate, but hydrolysis is significant. Requires short reaction times.
9.0A few minutesVery rapid reaction and very rapid hydrolysis.

Data Presentation: Relative Reactivity of Nucleophiles

While highly selective for primary amines, NHS esters can react with other nucleophilic residues, particularly under non-optimal conditions.

Nucleophilic GroupAmino Acid(s)Relative ReactivityResulting BondBond Stability (Physiological pH)
Primary Amine (α-amino) N-terminus+++++ (High)AmideVery Stable
Primary Amine (ε-amino) Lysine+++++ (High)AmideVery Stable
Sulfhydryl (Thiol) Cysteine+++ (Moderate)ThioesterLabile
Phenolic Hydroxyl Tyrosine++ (Low)EsterLabile / Reversible
Aliphatic Hydroxyl Serine, Threonine+ (Very Low)EsterLabile / Reversible
Imidazole Histidine+ (Very Low)Acyl-imidazoleLabile
Water (Hydrolysis) -pH-dependentCarboxylic Acid(Reactant decomposed)

Experimental Protocol: Coupling this compound to a Peptide N-Terminus

This protocol outlines a general procedure for the solution-phase coupling of this compound to the free N-terminus of a peptide or amino acid ester (represented as H₂N-R).

4.1 Materials and Reagents

  • This compound

  • Amine-containing substrate (H₂N-R)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Reaction vessel (e.g., glass vial with magnetic stirrer)

  • Purification system (e.g., HPLC or flash chromatography column)

4.2 Reagent Preparation

  • This compound Solution: Immediately before use, dissolve a 5-10 fold molar excess of this compound in a minimal volume of anhydrous DMF or DMSO. NHS esters readily hydrolyze and should not be stored in solution.

  • Substrate Solution: Dissolve the amine-containing substrate (H₂N-R) in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.

4.3 Experimental Workflow

Experimental_Workflow A 1. Prepare Substrate Dissolve amine-containing compound in pH 8.3 buffer. C 3. Initiate Reaction Add this compound solution dropwise to the stirring substrate solution. A->C B 2. Prepare this compound Dissolve this compound in anhydrous DMF/DMSO. B->C D 4. Incubate Stir at room temperature for 30-120 minutes. C->D E 5. Quench (Optional) Add a primary amine like Tris or glycine to consume excess this compound. D->E F 6. Purify Product Use size-exclusion chromatography or reverse-phase HPLC. E->F G 7. Characterize Confirm product identity and purity (e.g., MS, NMR). F->G

Figure 3: Experimental workflow for peptide coupling using this compound.

4.4 Reaction Procedure

  • To the stirring solution of the amine-containing substrate, add the freshly prepared this compound solution dropwise.

  • Allow the reaction to proceed at room temperature for 30 to 120 minutes. The reaction progress can be monitored by an appropriate method (e.g., TLC or LC-MS) to check for the consumption of the starting amine.

  • Optional Quenching: To stop the reaction and consume any unreacted this compound, a small amount of a quenching reagent containing a primary amine (e.g., 1 M Tris buffer or glycine solution) can be added.

4.5 Purification and Characterization

  • The desired Z-Gly-NH-R product is typically purified from the reaction mixture to remove the NHS byproduct, unreacted starting materials, and any hydrolyzed Z-Gly-OH.

  • Common purification methods include reverse-phase high-performance liquid chromatography (RP-HPLC) for peptides or silica gel flash chromatography for small molecules.

  • The identity and purity of the final product should be confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

The N-hydroxysuccinimide ester function in this compound provides a powerful and reliable method for chemical synthesis. Its high reactivity and selectivity towards primary amines enable the efficient formation of stable amide bonds under mild, often aqueous, conditions. By transforming the carboxyl group of Z-glycine into a potent acylating agent, the NHS ester plays an indispensable role in the stepwise construction of peptides and the conjugation of molecules, cementing its status as a vital tool for researchers in chemistry, biology, and drug development.

References

Z-Gly-OSu: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(Benzyloxycarbonyl)glycine N-succinimidyl ester (Z-Gly-OSu), a pivotal reagent for beginners and seasoned professionals in the field of peptide synthesis. This document outlines its core properties, detailed experimental protocols, potential challenges, and key applications, serving as a practical resource for laboratory work.

Introduction to this compound

N-(Benzyloxycarbonyl)glycine N-succinimidyl ester, commonly abbreviated as this compound, is an activated form of the amino acid glycine. In peptide synthesis, the controlled, sequential addition of amino acids is paramount. This requires the temporary protection of the reactive amino group of one amino acid while its carboxyl group is activated to react with the free amino group of another.

This compound serves as a glycine building block with its amino group protected by the benzyloxycarbonyl (Z or Cbz) group and its carboxyl group activated by an N-hydroxysuccinimide (NHS) ester. The Z-group offers stability and prevents unwanted side reactions at the N-terminus, while the NHS ester is an excellent leaving group, facilitating the efficient formation of a peptide bond with a free amino group under mild conditions. This makes this compound a valuable reagent for solution-phase peptide synthesis, particularly for the introduction of a glycine residue at the N-terminus of a peptide chain.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

PropertyValueReference(s)
Chemical Formula C₁₄H₁₄N₂O₆[1][2]
Molecular Weight 306.27 g/mol [1][2]
Appearance White to off-white powder/crystalline solid[2]
Melting Point 111-115 °C
Solubility Soluble in Dioxane, Dimethylformamide (DMF), Acetonitrile (Slightly), DMSO (Slightly).
Storage Conditions 2-8°C, Keep in a dark place, Inert atmosphere.
Stability Stable under recommended storage conditions. Moisture sensitive.

Core Concepts in this compound Chemistry

The utility of this compound is centered on the principles of amine protection and carboxyl activation, which are fundamental to controlled peptide synthesis.

The Benzyloxycarbonyl (Z) Protecting Group

The Z-group is a well-established amine protecting group valued for several reasons:

  • Stability: It is stable to the basic and mildly acidic conditions often used during peptide coupling and workup.

  • Racemization Resistance: The urethane-type protection it affords helps to suppress racemization at the alpha-carbon during the activation and coupling steps.

  • Cleavage: It can be reliably removed under specific conditions that typically do not affect other protecting groups like Boc or Fmoc, allowing for orthogonal protection strategies. Common deprotection methods include catalytic hydrogenation (e.g., H₂/Pd-C) and acidolysis with strong acids like HBr in acetic acid.

N-Hydroxysuccinimide (NHS) Ester Activation

The formation of a peptide bond is a condensation reaction that is not spontaneous. Activating the carboxyl group of the incoming amino acid is necessary to make it more susceptible to nucleophilic attack by the amino group of the growing peptide chain. This compound is a stable, isolable active ester. The NHS ester provides a good balance of reactivity and stability:

  • High Reactivity: The succinimidyl ester is highly reactive towards primary amines.

  • Clean By-product: The reaction releases N-hydroxysuccinimide (HOSu), which is water-soluble and can be easily removed during aqueous workup procedures.

Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for the use of this compound in the synthesis of a model dipeptide (e.g., Z-Gly-Phe-OMe), including the final deprotection of the Z-group.

Peptide Coupling: Synthesis of a Z-Protected Dipeptide

This protocol describes the coupling of this compound with an amino acid ester (e.g., L-Phenylalanine methyl ester hydrochloride).

Materials:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)

  • Saturated sodium chloride (brine) solution (aqueous)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amino Component: Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM. Cool the solution to 0°C in an ice bath.

  • Neutralization: Add triethylamine (TEA) or DIPEA (1.0-1.1 equivalents) dropwise to the solution while stirring. Stir for 15-20 minutes at 0°C to generate the free amino ester in situ.

  • Coupling Reaction: To this solution, add this compound (1.0-1.2 equivalents). Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

Workup and Purification

Procedure:

  • Solvent Removal: If the reaction was performed in DMF, remove the solvent under high vacuum. If in DCM, it can be diluted directly with ethyl acetate.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with:

    • 1 M HCl (2 x) to remove unreacted amine and excess base.

    • Saturated NaHCO₃ solution (2 x) to remove unreacted Z-Gly-OH (if any formed by hydrolysis) and HOSu.

    • Saturated brine solution (1 x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often a solid or a thick oil. It can be purified further by recrystallization (e.g., from ethyl acetate/hexane) or by flash column chromatography on silica gel.

Z-Group Deprotection

Two common methods for the removal of the Z-group are presented below.

This is a mild and efficient method for Z-group removal.

Materials:

  • Z-protected peptide

  • Methanol (MeOH) or Formic Acid

  • 10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the peptide)

Procedure:

  • Dissolve the Z-protected peptide in methanol or another suitable solvent.

  • Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric; handle with care.

  • If using formic acid as the hydrogen donor, add it to the reaction mixture (typically 2-4 equivalents). If using hydrogen gas, evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus). Repeat the evacuation/backfill cycle 2-3 times.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry completely as it can be pyrophoric.

  • Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

This is a harsher, non-hydrogenolytic method suitable for peptides containing sulfur or other catalyst poisons.

Materials:

  • Z-protected peptide

  • 33% Hydrogen Bromide (HBr) in acetic acid

  • Anhydrous diethyl ether

  • Anhydrous acetic acid

Procedure:

  • Dissolve the Z-protected peptide in a minimal amount of anhydrous acetic acid.

  • Add a solution of 33% HBr in acetic acid (a pre-calculated excess).

  • Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC.

  • Upon completion, precipitate the peptide hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid product with anhydrous diethyl ether to remove residual acetic acid and HBr.

  • Dry the product under vacuum.

Data Presentation

The yield and purity of the final dipeptide are dependent on the specific amino acid ester used, reaction conditions, and purification efficiency. The following table provides representative data for solution-phase peptide synthesis.

ProductCoupling MethodYield (%)Purity (%)Notes
Z-Gly-Phe-NH₂Enzymatic (Glycyl endopeptidase)~75%Not specifiedSolid-to-solid synthesis. Yield dependent on substrate molar ratio.
Z-D-Leu-Gly-OMeDCC/HOBt in DCMHigh (not quantified)High (after purification)A standard solution-phase coupling protocol.
Various DipeptidesTBTU/Et₃N in DCM78-92%High (after GAP workup)Group-Assisted Purification (GAP) method avoids chromatography.
Dipeptide Sulfur YlideSolid-Phase Synthesis65-74%High (after PTLC)Demonstrates a multi-step solid-phase yield.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and mechanisms.

G General Workflow for Dipeptide Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_deprotection Deprotection Z_Gly_OSu This compound Coupling Peptide Coupling (DMF or DCM, RT, Overnight) Z_Gly_OSu->Coupling Amino_Ester_HCl H-AA-OR·HCl Neutralization Neutralization (Base, e.g., TEA) Amino_Ester_HCl->Neutralization Neutralization->Coupling Extraction Aqueous Workup (EtOAc, HCl, NaHCO₃) Coupling->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Z_Dipeptide Z-Gly-AA-OR Purification->Z_Dipeptide Deprotection Z-Group Removal (e.g., H₂/Pd-C) Z_Dipeptide->Deprotection Final_Dipeptide H-Gly-AA-OR Deprotection->Final_Dipeptide

Caption: General workflow for dipeptide synthesis using this compound.

Caption: Mechanism of peptide bond formation using this compound.

Troubleshooting

Even with robust protocols, challenges can arise. This section addresses common issues encountered when using this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction Moisture: this compound and the reaction are moisture-sensitive. Hydrolysis of the active ester deactivates it.Ensure all glassware is oven-dried. Use anhydrous solvents. Store this compound in a desiccator.
Ineffective Amine Neutralization: Incomplete neutralization of the amino acid ester hydrochloride salt means no free nucleophile is available.Use a slight excess (1.05-1.1 eq.) of a tertiary base (TEA or DIPEA). Ensure the base is fresh and dry.
Degraded Reagent: this compound may have degraded due to improper storage.Use fresh this compound. Check the melting point of the reagent; a broad or low melting point can indicate impurity.
Low Yield of Dipeptide Incomplete Reaction: Reaction time may be insufficient, especially with sterically hindered amino acids.Extend the reaction time to 24 hours. Monitor the reaction by TLC to confirm completion.
Side Reactions: The primary amine of the amino acid ester can react with other electrophiles. Hydrolysis of the NHS ester is a key side reaction.Maintain anhydrous conditions. Consider running the reaction at a slightly higher concentration to favor the bimolecular coupling reaction over hydrolysis.
Losses during Workup: The dipeptide product may have some water solubility, leading to losses during aqueous washes.Minimize the volume of aqueous washes. Perform back-extractions of the aqueous layers with the organic solvent to recover dissolved product.
Presence of Multiple Spots on TLC / Impure Product Racemization: Although the Z-group minimizes this, some racemization can occur, especially if the reaction is heated or if a strong base is used in excess.Avoid heating the reaction. Use the recommended stoichiometry of base. Use of additives like HOBt is common with carbodiimide coupling but less so with pre-formed active esters.
Side-chain Reactions: The NHS ester can react with nucleophilic side chains (e.g., -OH of Ser/Thr, guanidinium of Arg) if they are unprotected.For amino acids with reactive side chains, ensure they are appropriately protected before coupling.
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur after the N-terminal protecting group is removed, especially with Pro or Gly residues.This is more relevant after the Z-group is removed and is less of a concern during the initial coupling with this compound.

Conclusion

This compound is a reliable and effective reagent for introducing a Z-protected glycine unit in solution-phase peptide synthesis. Its stability, high reactivity with amines, and the generation of an easily removable by-product make it an excellent choice, particularly for researchers new to the field. By understanding its chemical properties, adhering to detailed experimental protocols, and being aware of potential side reactions and troubleshooting strategies, scientists can confidently and successfully incorporate this compound into their synthetic workflows to build complex and biologically relevant peptides.

References

An In-depth Technical Guide to Z-Gly-OSu in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Z-Gly-OSu in Bioconjugation

N-α-Carbobenzoxy-glycine-N-hydroxysuccinimide ester, commonly abbreviated as this compound, is a valuable reagent in the field of bioconjugation. It belongs to the class of amine-reactive N-hydroxysuccinimide (NHS) esters, which are widely employed for the covalent modification of proteins, peptides, and other biomolecules. The core utility of this compound lies in its ability to introduce a protected glycine residue onto a target molecule. This serves multiple purposes, including acting as a short, flexible spacer arm, modifying the charge of a protein, or providing a handle for further chemical modifications after the removal of the carbobenzoxy (Z) protecting group.

This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and practical applications of this compound in bioconjugation, complete with detailed experimental protocols and data presented for clarity and ease of use.

Chemical and Physical Properties

This compound is a white crystalline powder with good stability when stored under appropriate conditions.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Synonyms Z-glycine N-succinimidyl ester, N-Cbz-glycine-N-hydroxysuccinimide ester[2]
CAS Number 2899-60-7[2]
Molecular Formula C₁₄H₁₄N₂O₆[2]
Molecular Weight 306.27 g/mol [2]
Melting Point 111-115 °C
Appearance White powder
Solubility Soluble in polar organic solvents such as DMF and DMSO.
Storage Conditions 2-8°C, desiccated

Mechanism of Action

The bioconjugation reaction with this compound proceeds via the nucleophilic attack of a primary amine on the carbonyl carbon of the N-hydroxysuccinimide ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the α-amino group of the N-terminus.

Caption: Reaction of this compound with a primary amine on a protein.

Quantitative Data for NHS-Ester Mediated Bioconjugation

While specific kinetic and yield data for this compound are not extensively published, the following table summarizes typical quantitative parameters for the broader class of N-hydroxysuccinimide esters in protein conjugation. These values can serve as a valuable starting point for experimental design with this compound.

ParameterTypical Value/RangeNotes
Optimal pH 7.5 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Reaction Time 30 minutes - 4 hours at room temperature; overnight at 4°CDependent on protein concentration and reactivity.
Molar Excess of NHS Ester 5- to 20-foldHigher excess may be needed for dilute protein solutions.
Degree of Labeling (DOL) 0.5 - 2.0A DOL between 0.5 and 1 is often ideal to maintain protein function.
Stability of Amide Bond HighAmide bonds are generally stable under physiological conditions.
Hydrolysis Half-life of NHS Ester Minutes to hoursHighly pH-dependent; increases at lower pH.

Detailed Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by reacting N-α-Carbobenzoxy-glycine (Z-Gly-OH) with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

  • N-α-Carbobenzoxy-glycine (Z-Gly-OH)

  • N-hydroxysuccinimide (NHS)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve Z-Gly-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or THF.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure this compound.

  • Dry the product under vacuum.

Protein Conjugation with this compound

This protocol provides a general procedure for conjugating this compound to a protein. Optimization may be required for specific proteins.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine). If necessary, dialyze the protein against the reaction buffer.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). NHS esters are moisture-sensitive.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 10- to 20-fold) over the protein.

    • Slowly add the this compound solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess this compound and byproducts (N-hydroxysuccinimide) by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Dissolve in amine-free buffer, pH 8.3) conjugation Conjugation (Mix protein and this compound, incubate) protein_prep->conjugation reagent_prep This compound Preparation (Dissolve in anhydrous DMSO/DMF) reagent_prep->conjugation quenching Quenching (Add Tris or glycine) conjugation->quenching purification Purification (Desalting column) quenching->purification characterization Characterization (SDS-PAGE, Mass Spec, etc.) purification->characterization

Caption: General experimental workflow for protein conjugation with this compound.

Characterization of the Bioconjugate

After purification, it is essential to characterize the this compound-protein conjugate to determine the extent of modification and confirm its integrity.

Methods for Characterization:

  • SDS-PAGE: A shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful conjugation, especially if multiple glycine units are added.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide the exact molecular weight of the conjugate, allowing for the precise determination of the number of Z-Gly units attached.

  • UV-Vis Spectroscopy: If the protecting group or a subsequently added molecule has a chromophore, UV-Vis spectroscopy can be used to calculate the Degree of Labeling (DOL).

  • Functional Assays: It is crucial to perform functional assays to ensure that the conjugation process has not adversely affected the biological activity of the protein.

Conclusion

This compound is a versatile and effective reagent for the modification of proteins and other biomolecules. Its ability to introduce a protected glycine moiety through a stable amide bond makes it a valuable tool in various bioconjugation strategies. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can successfully employ this compound to create well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving desired outcomes.

References

Z-Gly-OSu: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for Z-Gly-OSu (Nα-Carbobenzoxy-glycine N-succinimidyl ester), a critical reagent in peptide synthesis and bioconjugation. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of this moisture-sensitive compound. This document compiles available data on this compound and structurally related compounds to offer a thorough understanding of its safe management.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its proper handling. Key data is summarized in the table below.

PropertyValueReferences
CAS Number 2899-60-7[1][2][3][4]
Molecular Formula C₁₄H₁₄N₂O₆[2]
Molecular Weight 306.27 g/mol
Appearance White to off-white powder/crystals
Melting Point 111-115 °C
Solubility Soluble in organic solvents like DMF and DMSO.
Storage Temperature 2-8°C

Hazard Identification and Safety Precautions

Summary of Potential Hazards
HazardDescriptionPrecautionary Statements
Skin Irritation May cause skin irritation upon contact.P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation Causes serious eye irritation.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Respiratory Irritation May cause respiratory irritation if inhaled as dust.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.
Combustibility Classified as a combustible solid.Keep away from heat and sources of ignition.
Moisture Sensitivity Hydrolyzes in the presence of water, losing reactivity.Store in a dry, desiccated environment.
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved N95 or P1 respirator should be used, especially when handling the powder outside of a fume hood, to prevent inhalation of dust particles.

  • Skin and Body Protection: A laboratory coat should be worn.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the stability and reactivity of this compound and to ensure user safety.

Handling
  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Inert Atmosphere: For applications requiring high reactivity, it is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-induced degradation.

  • Dispensing: When weighing and dispensing the solid, avoid creating dust.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.

  • Hygiene: Wash hands thoroughly after handling.

Storage
  • Temperature: Store this compound in a tightly sealed container in a refrigerator at 2-8°C.

  • Moisture Control: Due to its sensitivity to hydrolysis, store the compound in a desiccated environment. Consider storing the container within a larger sealed container containing a desiccant.

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal a Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) b Work in a Ventilated Area (Fume Hood) a->b c Equilibrate Container to Room Temperature b->c d Dispense Under Inert Atmosphere (if required) c->d e Avoid Dust Generation d->e f Weigh and Use as Required e->f g Tightly Seal Container f->g i Dispose of Waste According to Regulations f->i h Store at 2-8°C in a Desiccator g->h

Caption: A workflow diagram illustrating the key steps for the safe handling and storage of this compound.

First-Aid and Emergency Procedures

In the event of exposure or a spill, follow these procedures.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
  • Small Spills: Carefully sweep up the spilled solid, avoiding dust generation. Place the material into a suitable, labeled container for disposal. Clean the spill area with a damp cloth.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocol: Assessing the Reactivity of N-Hydroxysuccinimide Esters

The primary competing reaction for N-hydroxysuccinimide (NHS) esters like this compound is hydrolysis, which renders the reagent inactive. A general experimental protocol to qualitatively assess the reactivity of an NHS ester is provided below. This is adapted from methods used for other amine-reactive crosslinkers.

Principle

This method relies on the fact that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a different UV absorbance profile than the intact ester. By comparing the UV spectrum before and after forced hydrolysis, one can determine if the reagent is still active.

Materials
  • N-hydroxysuccinimide ester (e.g., this compound)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2)

  • 0.1 M NaOH solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure
  • Prepare a stock solution of the NHS ester in an appropriate amine-free buffer at a known concentration (e.g., 1 mg/mL).

  • Record the initial UV spectrum of the solution from 220 nm to 350 nm. Note the absorbance at the wavelength of maximum absorbance (λmax).

  • Induce hydrolysis by adding a small volume of 0.1 M NaOH to the cuvette to raise the pH significantly (e.g., to pH 12-13).

  • Incubate the solution at room temperature for 30 minutes to ensure complete hydrolysis.

  • Record the final UV spectrum of the hydrolyzed solution over the same wavelength range.

  • Analyze the results: A significant change in the absorbance spectrum, particularly an increase in absorbance around 260 nm (characteristic of free NHS), indicates that the original NHS ester was active. If there is little to no change in the spectrum, the reagent has likely already hydrolyzed and is inactive.

G Protocol for Assessing NHS Ester Reactivity cluster_prep Sample Preparation cluster_measurement1 Initial Measurement cluster_hydrolysis Hydrolysis cluster_measurement2 Final Measurement cluster_analysis Data Analysis a Prepare NHS Ester Stock Solution in Amine-Free Buffer b Record Initial UV Spectrum (220-350 nm) a->b c Add 0.1 M NaOH to Induce Hydrolysis b->c d Incubate at Room Temperature for 30 min c->d e Record Final UV Spectrum of Hydrolyzed Sample d->e f Compare Initial and Final Spectra e->f g Significant Change in Spectrum? (e.g., increased absorbance at ~260 nm) f->g h Active Reagent g->h Yes i Inactive (Hydrolyzed) Reagent g->i No

Caption: A flowchart of the experimental protocol for determining the reactivity of an N-hydroxysuccinimide ester.

Conclusion

This compound is a valuable reagent in drug development and research. Its safe and effective use hinges on a thorough understanding of its properties and potential hazards. By implementing the handling, storage, and safety procedures outlined in this guide, researchers can minimize risks and ensure the integrity and reactivity of the compound for their experimental needs. Always consult your institution's specific safety guidelines and protocols before working with any chemical reagent.

References

In-Depth Technical Guide: Solubility of Z-Gly-OSu in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-glycine N-hydroxysuccinimide ester (Z-Gly-OSu) is a widely utilized activated amino acid derivative in peptide synthesis and bioconjugation. Its efficiency in forming amide bonds is crucial for the construction of peptides and the modification of proteins and other biomolecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and maximizing yields. This technical guide provides a summary of the available solubility information for this compound, a detailed experimental protocol for determining its solubility, and a logical workflow for this experimental process.

Core Properties of this compound

Before addressing solubility, it is essential to be familiar with the fundamental physical and chemical properties of this compound.

PropertyValue
Synonyms Z-glycine N-succinimidyl ester
CAS Number 2899-60-7
Molecular Formula C₁₄H₁₄N₂O₆
Molecular Weight 306.27 g/mol
Appearance White powder
Melting Point 111-115 °C
Primary Application Peptide synthesis

Solubility of this compound in Organic Solvents

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents. However, based on information for structurally similar compounds and general principles of peptide coupling reagents, a qualitative understanding of its solubility can be inferred.

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds in Common Organic Solvents

SolventCompoundQualitative SolubilityNotes and Observations
Dimethylformamide (DMF) This compound & AnalogsGenerally SolubleDMF is a polar aprotic solvent known to be effective for dissolving many peptide coupling reagents.
Dimethyl Sulfoxide (DMSO) This compound & AnalogsGenerally Soluble[1][2]Similar to DMF, DMSO is a strong polar aprotic solvent and is expected to be a good solvent for this compound. For example, the related compound Fmoc-Gly-OSu is known to be soluble in DMSO.[2]
Acetonitrile (ACN) Z-Gly-Gly-OSuSlightly Soluble[1]Acetonitrile is a moderately polar solvent. For the related dipeptide derivative, Z-Gly-Gly-OSu, solubility is described as "slight" and may require sonication to achieve dissolution.[1]
Ethyl Acetate (EtOAc) This compoundSoluble (reaction context)A patent describing a synthesis indicates that a solution of this compound in ethyl acetate can be prepared and used in subsequent reaction steps, suggesting at least moderate solubility.
Dichloromethane (DCM) N/ALikely SolubleDCM is a common solvent for organic synthesis and is likely to dissolve this compound, although specific data is unavailable.
Tetrahydrofuran (THF) N/ALikely SolubleTHF is another common ether-based solvent in which many protected amino acids exhibit solubility.

Note: The lack of precise, quantitative data underscores the importance of experimental determination of solubility for specific applications and concentrations.

Experimental Protocol: Determination of this compound Solubility

The following protocol details the widely accepted "shake-flask" method for determining the solubility of a solid compound in an organic solvent. This method is reliable and can be adapted for various solute-solvent combinations.

4.1 Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatic shaker or orbital shaker with temperature control

  • Vortex mixer

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved. A starting point could be approximately 50-100 mg of this compound.

    • Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure the system reaches equilibrium. A preliminary time-course experiment can determine the minimum time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Visually inspect the vials to confirm the presence of undissolved solid at the bottom, which indicates a saturated solution.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step must be performed quickly to minimize temperature changes and solvent evaporation.

    • Accurately weigh the filtered solution.

  • Quantification:

    • Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess this compound to Vial B Add Known Volume of Solvent A->B C Shake at Constant Temperature (24-48h) B->C D Allow Excess Solid to Settle C->D E Withdraw Supernatant D->E F Filter through 0.22 µm Filter E->F G Dilute Sample F->G H Quantify via HPLC/UV-Vis G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for Determining this compound Solubility.

Conclusion

References

Z-Gly-OSu: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability and proper handling of reagents is paramount to ensuring experimental success and product efficacy. This guide provides an in-depth technical overview of the stability and storage recommendations for Z-Gly-OSu (N-Benzyloxycarbonylglycine N-hydroxysuccinimide ester), a common reagent in peptide synthesis and bioconjugation.

Core Chemical Properties

This compound is an amine-reactive building block used to introduce a benzyloxycarbonyl-protected glycine moiety.[1][2][3] Its utility is derived from the N-hydroxysuccinimide (NHS) ester group, which reacts efficiently with primary amines.[4][5]

PropertyValue
Synonyms Z-glycine N-succinimidyl ester
CAS Number 2899-60-7
Molecular Formula C14H14N2O6
Molecular Weight 306.27 g/mol
Appearance White powder
Melting Point 111-115 °C

Stability Profile of this compound

The stability of this compound is intrinsically linked to the N-hydroxysuccinimide ester functional group. The primary degradation pathway for NHS esters is hydrolysis, which cleaves the ester bond, rendering the compound inactive for conjugation with primary amines. The rate of this hydrolysis is significantly influenced by pH and temperature.

pH-Dependent Stability

NHS esters exhibit greater stability in acidic conditions and undergo rapid hydrolysis in basic environments. The optimal pH range for the conjugation reaction of NHS esters with primary amines is typically between 7.2 and 8.5. At lower pH values, the primary amine is protonated and less nucleophilic, while at higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the desired conjugate.

The following table summarizes the half-life of NHS esters in aqueous solutions at various pH values. While this data is for NHS esters in general, it provides a crucial understanding of the stability profile applicable to this compound.

pHTemperature (°C)Half-life
7.004-5 hours
7.0Room Temperature~7 hours
8.041 hour
8.6410 minutes
9.0Room TemperatureMinutes
Solvent and Temperature Effects

When dissolved in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), this compound is more stable than in aqueous solutions. A solution of an NHS ester in DMF can be stored for 1-2 months at -20°C. However, aqueous solutions of NHS esters should be prepared fresh and used immediately.

Recommended Storage and Handling

To ensure the long-term activity of this compound, proper storage and handling procedures are critical.

Long-Term Storage

For solid this compound, storage in a cool, dry, and dark place is recommended. Several suppliers suggest storage at 2-8°C or in a freezer at -20°C. It is crucial to store the compound under desiccated conditions to protect it from moisture, which can lead to hydrolysis.

Handling Procedures

When using solid this compound, the container should be allowed to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the cold powder, which would accelerate its degradation. For optimal stability, purging the headspace of the container with an inert gas like nitrogen before resealing is a good practice.

Solutions of this compound should be prepared in high-quality, amine-free solvents. If using DMF, ensure it is free of dimethylamine, which can react with the NHS ester.

Reaction and Degradation Pathways

The intended reaction of this compound is the formation of a stable amide bond with a primary amine. The primary competing reaction is hydrolysis, which leads to the inactive carboxylic acid.

Reaction_Pathway Z_Gly_OSu This compound Conjugate Amide Conjugate Z_Gly_OSu->Conjugate Reaction NHS N-hydroxysuccinimide Z_Gly_OSu->NHS + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Conjugate Degradation_Pathway Z_Gly_OSu This compound Z_Gly_OH Z-Gly-OH (Inactive) Z_Gly_OSu->Z_Gly_OH Hydrolysis NHS N-hydroxysuccinimide Z_Gly_OSu->NHS + Water Water (H2O) Water->Z_Gly_OH Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Interpretation A Prepare this compound stock solution B Aliquot 1: Dilute in buffer A->B C Aliquot 2: Add NaOH A->C D Measure Absorbance at 260 nm (Initial) B->D E Dilute in buffer C->E G Compare Absorbances D->G F Measure Absorbance at 260 nm (Final) E->F F->G H Determine Activity G->H

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Gly-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-(Benzyloxycarbonyl)glycine N-hydroxysuccinimide ester (Z-Gly-OSu) for solution-phase peptide synthesis. This method remains a cornerstone in the synthesis of dipeptides and short peptide fragments, offering advantages in scalability and purification of intermediates.

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and highly valuable technique for the preparation of peptides.[1] The strategy relies on the sequential coupling of amino acid residues in a homogenous reaction mixture. A key step in this process is the activation of the carboxylic acid group of the N-terminal protected amino acid to facilitate the formation of a peptide bond with the free amino group of the C-terminal amino acid ester.[2]

This compound is a widely used activated ester of Z-protected glycine. The benzyloxycarbonyl (Z) group provides robust protection for the amino terminus, while the N-hydroxysuccinimide (OSu) ester is a highly reactive species that readily couples with the amino group of another amino acid or peptide ester under mild conditions, minimizing the risk of racemization.[3][4] The by-product of the coupling reaction, N-hydroxysuccinimide, is water-soluble, which often simplifies the purification of the desired peptide product.[5]

This document outlines the synthesis of this compound, its application in dipeptide synthesis, and the subsequent deprotection of the Z-group to yield the final peptide.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and application of this compound in the preparation of a model dipeptide, Z-Gly-Xaa-OR (where Xaa represents any amino acid and R is an alkyl group). Yields and purity are representative and may vary depending on the specific amino acid ester and reaction conditions.

Table 1: Synthesis of this compound

Reactant 1 (Z-Gly-OH)Reactant 2 (NHS)Coupling Agent (DCC)SolventReaction Time (h)Typical Yield (%)Typical Purity (%)
1.0 eq1.0 eq1.0 eqDioxane or Ethyl Acetate12-2485-95>98

Table 2: Coupling of this compound with Amino Acid Esters (Z-Gly-Xaa-OR)

Amino Acid Ester (H-Xaa-OR)This compoundBase (e.g., Triethylamine)SolventReaction Time (h)Typical Yield (%)Typical Purity (%)
H-Ala-OMe·HCl1.0 eq1.0 eqDichloromethane (DCM)2-480-90>97
H-Leu-OEt·HCl1.0 eq1.0 eqDichloromethane (DCM)2-475-85>96
H-Phe-OBn·HCl1.0 eq1.0 eqDichloromethane (DCM)3-570-80>95

Table 3: Deprotection of Z-Group (H-Gly-Xaa-OR)

Protected Peptide (Z-Gly-Xaa-OR)CatalystSolventReaction Time (h)Typical Yield (%)Typical Purity (%)
Z-Gly-Ala-OMe10% Pd/CMethanol2-490-98>99
Z-Gly-Leu-OEt10% Pd/CMethanol2-488-96>99
Z-Gly-Phe-OBn10% Pd/CMethanol3-585-95>98

Experimental Protocols

Protocol 1: Synthesis of N-(Benzyloxycarbonyl)glycine N-hydroxysuccinimide ester (this compound)

This protocol describes the preparation of this compound from Z-Gly-OH and N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • N-(Benzyloxycarbonyl)glycine (Z-Gly-OH)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dioxane or Ethyl Acetate (anhydrous)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve Z-Gly-OH (1.0 equivalent) and NHS (1.0 equivalent) in anhydrous dioxane or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.0 equivalent) in a minimal amount of anhydrous dioxane or ethyl acetate.

  • Add the DCC solution dropwise to the solution of Z-Gly-OH and NHS with continuous stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir overnight (12-24 hours).

  • A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of fresh solvent.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield pure this compound as a white crystalline solid.

Protocol 2: Dipeptide Synthesis using this compound

This protocol details the coupling of this compound with a representative amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride, H-Gly-OMe·HCl).

Materials:

  • This compound (from Protocol 1)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl (aqueous)

  • Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)

  • Brine (saturated NaCl solution, aqueous)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.0 equivalent) dropwise to neutralize the hydrochloride salt. Stir for 15-30 minutes at 0 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: N-Terminal Z-Group Deprotection

This protocol describes the removal of the N-terminal Z-group by catalytic hydrogenation to yield the free dipeptide.

Materials:

  • Protected dipeptide (e.g., Z-Gly-Gly-OMe from Protocol 2)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the purified Z-protected dipeptide in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (catalytic amount, typically 5-10% by weight of the peptide).

  • Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with fresh solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the deprotected dipeptide.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Peptide Coupling cluster_deprotection Deprotection Z_Gly_OH Z-Gly-OH Z_Gly_OSu This compound Z_Gly_OH->Z_Gly_OSu Activation NHS NHS NHS->Z_Gly_OSu Activation DCC DCC DCC->Z_Gly_OSu Activation Amino_Acid_Ester H-Xaa-OR Z_Gly_Xaa_OR Z-Gly-Xaa-OR Z_Gly_OSu->Z_Gly_Xaa_OR Coupling Amino_Acid_Ester->Z_Gly_Xaa_OR Coupling Base Base (TEA/DIPEA) Base->Z_Gly_Xaa_OR Coupling Catalyst H2, Pd/C H_Gly_Xaa_OR H-Gly-Xaa-OR Z_Gly_Xaa_OR->H_Gly_Xaa_OR Deprotection Catalyst->H_Gly_Xaa_OR Deprotection reaction_mechanism cluster_activation Step 1: Activation of Z-Gly-OH cluster_coupling Step 2: Peptide Bond Formation ZGlyOH Z-Gly-OH ZGlyOSu This compound ZGlyOH->ZGlyOSu + NHS, + DCC NHS NHS DCC DCC DCU DCU (by-product) AminoEster H-Xaa-OR (Amino Acid Ester) ZGlyOSu->AminoEster Dipeptide Z-Gly-Xaa-OR (Protected Dipeptide) ZGlyOSu->Dipeptide + H-Xaa-OR NHS_byproduct NHS (by-product)

References

Application Notes and Protocols for Protein Labeling with Z-Gly-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-OSu (N-(Benzyloxycarbonyl)glycine N-succinimidyl ester) is an amine-reactive reagent used for the covalent modification of proteins. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines, such as the ε-amine of lysine residues and the α-amine at the N-terminus of a polypeptide chain, to form stable amide bonds.[1][2] The benzyloxycarbonyl (Z) group provides a protecting group for the glycine amino acid, which can be useful in multi-step bioconjugation strategies or for investigating the impact of charge neutralization on protein function. This document provides detailed protocols for protein labeling with this compound, methods for characterizing the conjugate, and a potential application in studying signaling pathways.

Chemical Properties of this compound

PropertyValueReference
Synonyms Z-glycine N-succinimidyl ester[3]
Molecular Formula C₁₄H₁₄N₂O₆[4]
Molecular Weight 306.27 g/mol
Appearance White powder
Melting Point 111-115 °C
Solubility Soluble in DMSO and DMF
Storage 2-8°C

Experimental Protocols

General Workflow for Protein Labeling with this compound

The following diagram outlines the general workflow for labeling a protein with this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p1 Prepare Protein Solution r1 Mix Protein and this compound p1->r1 p2 Prepare this compound Solution p2->r1 r2 Incubate r1->r2 r3 Quench Reaction (Optional) r2->r3 u1 Purify Labeled Protein r3->u1 a1 Characterize Conjugate u1->a1 G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment (Probed with this compound) TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK RIP1->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Gene Expression (Inflammation) NFkB_nuc->Gene Activation

References

Application Notes and Protocols for Z-Gly-OSu Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-OSu (N-(Benzyloxycarbonyl)glycine N-hydroxysuccinimide ester) is an amine-reactive building block commonly employed in bioconjugation and peptide synthesis. The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds. The benzyloxycarbonyl (Z) group serves as a protecting group for the glycine's amino functionality, which can be retained in the final conjugate or removed in a subsequent step if desired.

These application notes provide a comprehensive guide to the use of this compound for the modification of proteins and other biomolecules. Detailed protocols for conjugation, purification, and characterization are provided, along with key quantitative data and visual representations of the workflow and a relevant signaling pathway.

Chemical Properties of this compound

A clear understanding of the chemical properties of this compound is crucial for its successful application in bioconjugation.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₄N₂O₆[1]
Molecular Weight 306.27 g/mol [1]
Appearance White powder[1]
Melting Point 111-115 °C[1]
Solubility Soluble in polar organic solvents like DMSO and DMF.
Storage Conditions 2-8°C, protected from moisture.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol outlines the fundamental steps for conjugating this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, MES, HEPES)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography column)

  • Spectrophotometer or other analytical instrument for determining protein concentration and degree of labeling

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (5-10 mg/mL in Reaction Buffer) conjugation Add this compound to Protein (Molar Excess: 5-20 fold) Incubate (1-4h at RT or overnight at 4°C) protein_prep->conjugation reagent_prep Prepare this compound Stock (10 mg/mL in DMSO/DMF) reagent_prep->conjugation quenching Quench Reaction (Add Tris or Glycine) conjugation->quenching purification Purify Conjugate (Size-Exclusion Chromatography) quenching->purification analysis Characterize Conjugate (Spectroscopy, MS) purification->analysis

Figure 1: General experimental workflow for this compound bioconjugation.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free from primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with this compound.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. NHS esters are moisture-sensitive and will hydrolyze in the presence of water.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A typical starting point is a 10-fold molar excess of this compound over the protein.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rocking. The optimal reaction time and temperature should be determined empirically for each specific protein.

  • Quenching the Reaction:

    • (Optional but recommended) To stop the reaction, add the Quenching Reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts (N-hydroxysuccinimide) using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The protein conjugate will elute in the void volume.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.

    • Determine the Degree of Labeling (DOL), which is the average number of Z-Gly molecules conjugated per protein molecule. This can be achieved using methods such as UV-Vis spectroscopy (if the conjugate has a unique absorbance) or more accurately by mass spectrometry.

Protocol 2: Characterization by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for confirming the successful conjugation and determining the heterogeneity of the product.

Procedure:

  • Sample Preparation:

    • Prepare the purified protein conjugate at a concentration of approximately 1 mg/mL in a volatile buffer (e.g., ammonium bicarbonate).

  • Mass Analysis:

    • Analyze the intact conjugate by Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight distribution. The mass increase corresponds to the number of Z-Gly moieties attached.

    • To identify the specific sites of modification, the conjugate can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis. The modified peptides will show a mass shift corresponding to the addition of the Z-Gly group.

Quantitative Data Summary

The efficiency of the bioconjugation reaction is influenced by several factors. The following tables provide a framework for summarizing key quantitative data. Researchers should empirically determine the optimal conditions for their specific application.

Table 1: Effect of pH on this compound Conjugation Efficiency

pHRelative Reaction Rate (Amine Conjugation)Half-life of this compound (Hydrolysis)Expected Conjugation Yield
6.0LowLongLow
7.0Moderate~4-5 hoursModerate
8.0High~1 hourHigh
8.5Very High~10-30 minutesOptimal
9.0Very High<10 minutesMay decrease due to rapid hydrolysis

Table 2: Effect of Molar Excess of this compound on Degree of Labeling (DOL)

Molar Excess of this compoundTypical DOL (Experimental)Observations
1:1Low labeling, may be suitable for single labeling.
5:1Moderate labeling.
10:1Often a good starting point for achieving a higher DOL.
20:1May lead to higher DOL but also increases the risk of protein modification at multiple sites and potential protein aggregation.
50:1High risk of over-labeling and protein precipitation.

Application Example: Modulation of Glycine Receptor Signaling

Z-Glycine modified proteins can be utilized to study and modulate neuronal signaling pathways. The glycine receptor (GlyR) is an inhibitory ligand-gated ion channel in the central nervous system. Activation of GlyR by glycine leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. A protein conjugated with Z-Glycine could potentially act as a localized agonist or antagonist of the GlyR, allowing for targeted modulation of neuronal activity.

Signaling Pathway Diagram:

glycine_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glycine Glycine or Z-Gly-Protein Conjugate glyr Glycine Receptor (GlyR) (Chloride Channel) glycine->glyr Binds to receptor cl_ion Cl⁻ glyr->cl_ion Channel Opens hyperpolarization Hyperpolarization cl_ion->hyperpolarization Influx inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Figure 2: Glycine receptor signaling pathway.

Stability of the Z-Protecting Group

The benzyloxycarbonyl (Z) group is generally stable under the mild basic conditions (pH 7-9) used for NHS-ester bioconjugation. However, it is susceptible to cleavage under certain conditions, which should be considered during downstream applications of the conjugate.

Conditions for Z-group cleavage:

  • Catalytic Hydrogenation: This is the most common and mildest method for removing the Z-group.

  • Strong Acids: Treatment with strong acids such as HBr in acetic acid can cleave the Z-group.

If the Z-group needs to be removed after conjugation, the conjugate should be purified and then subjected to the appropriate deprotection conditions, followed by another purification step to remove the deprotection reagents and byproducts.

Conclusion

This compound is a versatile reagent for the modification of biomolecules. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully synthesize and characterize Z-Glycine-protein conjugates for a wide range of applications in research, diagnostics, and therapeutics. The provided workflow and signaling pathway diagrams offer a clear visual guide to the experimental process and a potential biological application, facilitating a deeper understanding of this compound bioconjugation.

References

Application Notes and Protocols: Z-Gly-OSu Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-OSu (N-(Benzyloxycarbonyl)glycine N-hydroxysuccinimide ester) is a widely utilized amine-reactive building block in bioconjugation, peptide synthesis, and drug development. The N-hydroxysuccinimide (NHS) ester moiety provides high reactivity and selectivity towards primary aliphatic amines, such as the N-terminus of proteins or the side chain of lysine residues, forming a stable amide bond. The benzyloxycarbonyl (Z) protecting group offers stability and can be removed under specific conditions if a free amine is required after conjugation. These application notes provide detailed protocols and technical information for the successful use of this compound in reacting with primary amines.

Reaction Mechanism and Specificity

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1]

Reaction Specificity:

  • Primary Amines: The reaction is highly efficient with primary aliphatic amines.

  • Aromatic Amines: Aromatic amines are less nucleophilic and react much slower.

  • Other Nucleophiles: While NHS esters can react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting esters and thioesters are less stable than the amide bond and can be hydrolyzed or displaced by amines.[1]

  • Hydrolysis: A competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with higher pH.[2]

Caption: Reaction of this compound with a primary amine.

Quantitative Data Summary

The yield of the this compound reaction with primary amines is dependent on several factors including pH, temperature, reaction time, and the concentration of reactants. While specific kinetic data for this compound is not extensively published, the general principles of NHS ester chemistry apply. High yields can be achieved by optimizing these conditions.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester is rapid.
Temperature 4°C to Room TemperatureLower temperatures (4°C) can be used to minimize hydrolysis and are often employed for reactions with sensitive proteins.
Reaction Time 0.5 - 4 hoursReaction progress should be monitored (e.g., by HPLC) to determine the optimal time.
Solvent Aqueous buffers, DMF, DMSOFor biomolecules, aqueous buffers are common. This compound should be dissolved in a minimal amount of a dry organic solvent like DMF or DMSO before adding to the aqueous reaction mixture.
Molar Excess of this compound 5 - 20 foldA molar excess of the NHS ester is typically used to drive the reaction to completion, especially when the amine-containing molecule is in low concentration.
Expected Yield Good to ExcellentWith optimized conditions, yields can be high. For example, in the synthesis of peptide-PEG conjugates using NHS chemistry, near-quantitative coupling can be achieved.

Experimental Protocols

Protocol 1: General Reaction of this compound with a Primary Amine

This protocol provides a general procedure for the conjugation of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein, small molecule)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5 (or other non-amine containing buffers like borate or carbonate/bicarbonate at pH 8.0-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Prepare the Amine Solution: Dissolve the amine-containing molecule in the Reaction Buffer to the desired concentration.

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in a minimal volume of anhydrous DMF or DMSO. A stock solution of 10 mg/mL is a common starting point.

  • Initiate the Reaction: Add the desired molar excess of the this compound solution to the amine solution while gently vortexing.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This will consume any unreacted this compound.

  • Purify the Conjugate: Purify the Z-Gly-conjugate from unreacted starting materials, NHS byproduct, and quenching agent using an appropriate chromatographic method.

  • Characterize the Product: Confirm the identity and purity of the conjugate using techniques such as mass spectrometry and HPLC.

Protocol 2: Monitoring the Reaction by HPLC

This protocol outlines a method to monitor the progress of the conjugation reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 RP-HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reaction mixture from Protocol 1

Procedure:

  • Set up the HPLC Method:

    • Detector Wavelength: 220 nm and 254 nm (for the Z-group)

    • Develop a gradient elution method that effectively separates the starting amine, this compound, the Z-Gly-conjugate, and the NHS byproduct. A typical gradient might be 5-95% Mobile Phase B over 20-30 minutes.

  • Inject a Time Zero Sample: Immediately after adding this compound to the amine solution, take a small aliquot of the reaction mixture, quench it if necessary (e.g., by dilution in Mobile Phase A), and inject it onto the HPLC.

  • Monitor Reaction Progress: At regular intervals (e.g., 30, 60, 120, 240 minutes), inject aliquots of the reaction mixture.

  • Analyze the Chromatograms: Monitor the decrease in the peak area of the starting amine and the increase in the peak area of the product conjugate over time to determine the reaction kinetics and endpoint.

Mandatory Visualizations

Experimental Workflow for this compound Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_amine Prepare Amine Solution in Reaction Buffer mix Mix Reactants prep_amine->mix prep_zglyosu Prepare this compound Solution in DMF or DMSO prep_zglyosu->mix incubate Incubate (0.5-4h, RT or 4°C) mix->incubate monitor Monitor Progress (HPLC) incubate->monitor quench Quench Reaction (e.g., Tris or Glycine) incubate->quench monitor->incubate purify Purify Conjugate (e.g., HPLC, SEC) quench->purify characterize Characterize Product (e.g., MS, HPLC) purify->characterize

Caption: General workflow for this compound conjugation.

Hypothetical Signaling Pathway Modulation by N-terminal Z-Glycine Modification

The N-terminal modification of proteins can significantly impact their function, stability, and subcellular localization, thereby affecting cellular signaling pathways. For instance, N-terminal myristoylation of glycine residues is crucial for membrane targeting and signal transduction of proteins like Src kinases. While a specific signaling pathway for this compound is not established, modification of a protein's N-terminal glycine with a Z-Gly moiety could plausibly modulate its activity in a signaling cascade. The bulky, hydrophobic Z-group could sterically hinder protein-protein interactions or alter the protein's affinity for the cell membrane.

The following diagram illustrates a hypothetical scenario where N-terminal modification of a signaling protein (Protein X) with Z-Glycine alters its ability to participate in a generic kinase cascade.

signaling_pathway cluster_unmodified Unmodified Pathway cluster_modified Pathway with Z-Gly Modified Protein X Signal_In_U External Signal Receptor_U Receptor Signal_In_U->Receptor_U ProteinX_U Protein X (Active) Receptor_U->ProteinX_U Activates Kinase1_U Kinase 1 ProteinX_U->Kinase1_U Activates Kinase2_U Kinase 2 Kinase1_U->Kinase2_U Activates TF_U Transcription Factor Kinase2_U->TF_U Activates Response_U Cellular Response TF_U->Response_U Signal_In_M External Signal Receptor_M Receptor Signal_In_M->Receptor_M ProteinX_M Z-Gly-Protein X (Inactive) Receptor_M->ProteinX_M Activates Kinase1_M Kinase 1 ProteinX_M->Kinase1_M Interaction Blocked Response_M Altered/No Response Kinase1_M->Response_M ZGlyOSu This compound ZGlyOSu->ProteinX_M Modifies N-terminus

Caption: Hypothetical modulation of a signaling pathway.

References

Application Notes and Protocols for Z-Gly-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-OSu, or N-(Benzyloxycarbonyl)glycine N-hydroxysuccinimide ester, is an activated amino acid derivative widely employed as a coupling reagent in peptide synthesis. This compound features a benzyloxycarbonyl (Z) group protecting the N-terminus of glycine and an N-hydroxysuccinimide (OSu) ester at the C-terminus. The OSu group is an excellent leaving group, facilitating the efficient formation of a stable amide (peptide) bond upon reaction with a free amino group under mild conditions. This makes this compound a valuable tool for the precise incorporation of a glycine residue into a peptide chain, particularly in solution-phase synthesis.

These application notes provide detailed protocols for the use of this compound, discuss its applications in drug development, and present data on its performance characteristics.

Chemical Properties

PropertyValue
Synonyms Z-glycine N-succinimidyl ester, Cbthis compound
CAS Number 2899-60-7[1]
Molecular Formula C₁₄H₁₄N₂O₆
Molecular Weight 306.27 g/mol [2]
Appearance White powder[2]
Melting Point 111-115 °C[2]
Storage 2-8°C[2]
Reaction Suitability Solution-phase peptide synthesis

Applications in Peptide Synthesis and Drug Development

The primary application of this compound is in the stepwise elongation of peptide chains. The incorporation of a glycine residue can be crucial for the biological activity and structural properties of a peptide.

  • Introduction of Flexible Linkers: Glycine, being the smallest amino acid, imparts significant conformational flexibility to a peptide backbone. Glycine-rich sequences are often used as flexible linkers to connect different domains of a protein or to join a peptide to another molecule, such as in antibody-drug conjugates (ADCs). The use of this compound allows for the controlled addition of a glycine unit to serve as a hinge or spacer.

  • Fragment Condensation: In the synthesis of longer peptides, a common strategy is to first synthesize smaller peptide fragments which are then coupled together. This compound can be used to introduce a C-terminal glycine as an activated ester in one fragment, preparing it for coupling with the N-terminal amino group of another fragment.

Quantitative Data

Direct head-to-head comparative studies with quantitative data for this compound against other coupling reagents under identical conditions are limited in publicly available literature. However, the performance of active ester coupling methods is well-documented. The following table provides a general comparison of this compound with other common coupling reagents based on established principles of peptide synthesis.

Coupling ReagentTypical YieldReaction TimeRacemization RiskByproductsCost
This compound Good to HighModerate to LongLow for GlycineWater-solubleModerate
DCC/HOBt HighModerateLow with HOBtInsoluble DCULow
EDC/HOBt HighModerateLow with HOBtWater-soluble ureaModerate
HBTU/HATU Very HighFastVery LowWater-solubleHigh
PyBOP Very HighFastVery LowWater-solubleHigh

Note: DCU = Dicyclohexylurea. The yield and reaction time can vary significantly based on the specific amino acids being coupled, the solvent, and the temperature.

Experimental Protocols

This compound is primarily used in solution-phase peptide synthesis. Below are detailed protocols for a typical coupling reaction.

Protocol 1: Solution-Phase Synthesis of a Dipeptide (Z-Gly-Xaa-OR)

This protocol describes the coupling of this compound to an amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl).

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., Phenylalanine methyl ester hydrochloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Neutralization of the Amino Acid Ester:

    • Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise while stirring.

    • Stir the mixture at 0°C for 15-20 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DMF or DCM.

    • Add the this compound solution to the neutralized amino acid ester solution at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude Z-protected dipeptide.

    • The crude product can be further purified by recrystallization or silica gel column chromatography.

Protocol 2: Synthesis of a Tetraglycine Peptide (Solution-Phase)

This protocol is adapted from a patented procedure and demonstrates the coupling of this compound to a tri-glycine peptide.

Materials:

  • Z-Glycine

  • N-Hydroxysuccinimide (HOSu)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Glycyl-glycyl-glycine (H-Gly-Gly-Gly-OH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of this compound solution:

    • React Z-glycine with HOSu and DCC in ethyl acetate at 25-30°C to form this compound.

    • Filter out the solid dicyclohexylurea (DCU) byproduct to obtain a solution of this compound in ethyl acetate.

  • Coupling Reaction:

    • In a separate vessel, dissolve triglycine and sodium bicarbonate in water.

    • Add the this compound/ethyl acetate solution to the aqueous triglycine solution.

    • Stir the biphasic mixture at room temperature until the reaction is complete (monitoring for the consumption of this compound, >98%).

  • Work-up and Purification:

    • Separate the ethyl acetate layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the aqueous layers and acidify with hydrochloric acid to a pH of 2.2-2.5 to precipitate the product, Z-Gly-Gly-Gly-Gly-OH.

    • Collect the solid by centrifugation or filtration.

    • The product can be further purified by recrystallization from ethyl acetate/n-hexane.

Visualizations

Experimental Workflow: Solution-Phase Dipeptide Synthesis

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve Amino Acid Ester HCl in DMF/DCM B Cool to 0°C A->B C Add Triethylamine (TEA) B->C E Combine Reactants at 0°C C->E D Dissolve this compound in DMF/DCM D->E F Stir at Room Temperature (4-12 hours) E->F G Monitor by TLC F->G H Solvent Evaporation G->H Reaction Complete I Dissolve in Ethyl Acetate H->I J Aqueous Washes (HCl, NaHCO3, Brine) I->J K Dry & Concentrate J->K L Purify (Recrystallization or Chromatography) K->L G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peptide Bioactive Peptide (with Glycine linker) gpcr GPCR peptide->gpcr Binding & Activation g_protein G Protein (α, β, γ subunits) gpcr->g_protein GDP/GTP Exchange effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector α-subunit activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Catalysis cellular_response Cellular Response second_messenger->cellular_response Signal Transduction Cascade

References

Application Notes and Protocols for Z-Gly-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-OSu, or N-(Benzyloxycarbonyl)glycine N-hydroxysuccinimide ester, is a widely utilized activated amino acid derivative in solution-phase peptide synthesis.[1] It serves as an efficient building block for the introduction of a Z-protected glycine residue into a growing peptide chain. The benzyloxycarbonyl (Z) group provides robust protection for the amino terminus, which is stable under typical coupling conditions and can be readily removed by catalytic hydrogenation. The N-hydroxysuccinimide (OSu) ester is a highly reactive group that facilitates the formation of a peptide bond with a free amino group of another amino acid or peptide under mild conditions.[2] This document provides detailed protocols for the synthesis of this compound, its application in dipeptide synthesis, and the subsequent deprotection of the Z-group.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 2899-60-7[1]
Molecular Formula C₁₄H₁₄N₂O₆[1]
Molecular Weight 306.27 g/mol [1]
Appearance White powder
Melting Point 111-115 °C
Purity (Assay) ≥95.0%
Storage Temperature 2-8°C
Reaction Suitability Solution-phase peptide synthesis

Experimental Protocols

Protocol 1: Synthesis of this compound from Z-Gly-OH

This protocol describes the synthesis of this compound from N-benzyloxycarbonylglycine (Z-Gly-OH) and N-hydroxysuccinimide (NHS) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • Z-Gly-OH (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve Z-Gly-OH (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the Z-Gly-OH and NHS solution over 15-20 minutes while stirring at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to obtain this compound as a white solid.

Expected Yield: 80-90%

Protocol 2: Dipeptide Synthesis using this compound

This protocol details the coupling of this compound with an amino acid ester (e.g., Alanine methyl ester hydrochloride, H-Ala-OMe·HCl).

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C and add TEA (1.0 eq) dropwise to neutralize the salt. Stir for 15 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the this compound solution to the neutralized amino acid ester solution.

  • Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Gly-dipeptide ester.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Dipeptide Synthesis:

The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various amino acid esters. Yields are representative and can vary based on the specific amino acid ester and reaction scale.

Amino Acid EsterC-Terminal EsterBaseSolventReaction Time (h)Typical Yield (%)
H-Ala-OMe·HClMethylTEADCM2-485-95
H-Val-OEt·HClEthylDIPEADMF/DCM4-680-90
H-Leu-OBn·HClBenzylTEADCM3-582-92
Protocol 3: Z-Group Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group from a dipeptide to yield the free dipeptide.

Materials:

  • Z-Gly-dipeptide ester (e.g., Z-Gly-Ala-OMe)

  • 10% Palladium on Carbon (Pd/C) (catalytic amount, ~10% by weight of the peptide)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the purified Z-Gly-dipeptide ester in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen or a hydrogenation apparatus).

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected dipeptide ester (e.g., H-Gly-Ala-OMe).

Expected Yield: >95%

Potential Side Reactions and Troubleshooting

IssuePotential CauseTroubleshooting Steps
Low Coupling Yield Steric hindrance of the amino acid ester.Use a more polar solvent like DMF. Increase reaction time. Use a slight excess (1.1 eq) of this compound.
Incomplete neutralization of the amino acid ester hydrochloride.Ensure complete neutralization by checking the pH of a small aqueous extract. Add base until the solution is slightly basic.
Racemization Presence of excess base.Use a hindered base like DIPEA. Avoid prolonged reaction times at elevated temperatures.
Incomplete Deprotection Inactive catalyst.Use fresh, high-quality Pd/C catalyst. Ensure the reaction system is properly purged of air.
Catalyst poisoning.Ensure the substrate and solvent are free of sulfur-containing compounds or other catalyst poisons.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this document.

Synthesis_of_Z_Gly_OSu cluster_reactants Reactants cluster_reagents Reagents Z_Gly_OH Z-Gly-OH reaction Reaction @ 0°C to RT Z_Gly_OH->reaction NHS NHS NHS->reaction DCC DCC DCC->reaction DCM Anhydrous DCM DCM->reaction workup Workup & Purification reaction->workup Filter DCU, Evaporate, Recrystallize product This compound workup->product

Caption: Synthesis of this compound from Z-Gly-OH and NHS.

Peptide_Coupling cluster_reactants Reactants cluster_reagents Reagents Z_Gly_OSu This compound coupling Coupling Reaction @ RT Z_Gly_OSu->coupling Amino_Ester_HCl H-AA-OR·HCl neutralization Neutralization Amino_Ester_HCl->neutralization Base TEA or DIPEA Base->neutralization Solvent DCM or DMF Solvent->coupling neutralization->coupling Neutralized Amino Ester workup Aqueous Workup & Purification coupling->workup product Z-Gly-AA-OR workup->product

Caption: Peptide coupling of this compound with an amino acid ester.

Z_Group_Deprotection cluster_reactant Reactant cluster_reagents Reagents Z_Dipeptide Z-Gly-AA-OR hydrogenation Catalytic Hydrogenation Z_Dipeptide->hydrogenation Catalyst 10% Pd/C Catalyst->hydrogenation H2 H₂ Gas H2->hydrogenation Solvent Methanol Solvent->hydrogenation filtration Filtration & Evaporation hydrogenation->filtration Remove Catalyst product H-Gly-AA-OR filtration->product

Caption: Z-group deprotection via catalytic hydrogenation.

References

Z-Gly-OSu: Application Notes and Protocols for Peptide Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-OSu, or N-Benzyloxycarbonyl-glycine N-succinimidyl ester, is a widely utilized activated amino acid derivative in the field of peptide chemistry.[1] Its primary application lies in the formation of peptide bonds, serving as a fundamental building block for the synthesis of peptides.[2] While not a drug itself, this compound is a critical tool in the discovery and development of peptide-based therapeutics. Peptides, short chains of amino acids, play crucial roles in numerous biological processes and have emerged as a significant class of drugs for treating a wide range of diseases, including cancer, metabolic disorders, and infectious diseases.[3] The ability to chemically synthesize peptides with specific sequences allows researchers to create novel therapeutic agents with high specificity and biocompatibility.

This document provides detailed application notes and protocols for the use of this compound in peptide synthesis, a cornerstone of modern drug discovery.

Principle of Action

This compound is an N-terminally protected glycine amino acid with a C-terminal N-hydroxysuccinimide (NHS) ester. The benzyloxycarbonyl (Z) group protects the amino terminus, preventing unwanted side reactions during peptide coupling. The NHS ester is a highly reactive group that readily undergoes nucleophilic substitution with the free amino group of another amino acid or peptide, forming a stable amide (peptide) bond. This reaction is efficient and proceeds under mild conditions, making this compound a valuable reagent in solution-phase peptide synthesis.

Applications in Drug Discovery

The primary role of this compound in drug discovery is as a glycine building block in the synthesis of therapeutic peptides and peptide libraries. Peptide drugs offer several advantages, including high specificity for their targets, which can lead to fewer off-target side effects compared to small molecule drugs.

Key applications include:

  • Synthesis of Bioactive Peptides: Many hormones, neurotransmitters, and other signaling molecules are peptides. This compound can be used to synthesize these peptides and their analogs for therapeutic use.

  • Peptide Library Synthesis: For high-throughput screening in drug discovery, libraries of diverse peptides can be synthesized. This compound is a fundamental component in the creation of these libraries to identify novel peptide-based drug candidates.

  • Peptide-Drug Conjugates: Peptides can be used to target drugs to specific cells or tissues. This compound can be incorporated into the peptide portion of these conjugates.

Quantitative Data

The following table summarizes the general quantitative data expected when using this compound in a typical solution-phase peptide coupling reaction. Actual yields and purity will vary depending on the specific amino acid being coupled, the reaction conditions, and the purification method.

ParameterTypical ValueMethod of Determination
Purity of this compound ≥95.0%HPLC, NMR
Molecular Weight 306.27 g/mol Mass Spectrometry
Melting Point 111-115 °CMelting Point Apparatus
Typical Coupling Reaction Yield 70-95%HPLC, Gravimetric Analysis
Purity of Dipeptide Product >95% (after purification)HPLC, NMR

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling of this compound with an Amino Acid Ester

This protocol describes the coupling of this compound with a C-terminally protected amino acid (e.g., an amino acid methyl ester) to form a dipeptide.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe.HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Amino Acid Ester Free Base:

    • Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise while stirring.

    • Stir the reaction mixture at 0 °C for 15-20 minutes. The formation of triethylammonium chloride precipitate will be observed.

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Add the freshly prepared amino acid ester free base solution from step 1 to the this compound solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 20 mL)

      • Saturated NaHCO₃ solution (2 x 20 mL)

      • Brine (1 x 20 mL)

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Z-protected dipeptide.

    • The crude product can be further purified by recrystallization or silica gel column chromatography if necessary.

Protocol 2: N-Terminal Z-Group Deprotection (Hydrogenolysis)

This protocol describes the removal of the N-terminal benzyloxycarbonyl (Z) group from the synthesized dipeptide.

Materials:

  • Z-protected dipeptide

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on charcoal (Pd/C, 10% w/w)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Z-protected dipeptide in methanol.

  • Carefully add 10% Pd/C catalyst to the solution (approximately 10% by weight of the peptide).

  • Secure a hydrogen balloon to the flask or place it under a hydrogen atmosphere in a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and in the presence of air. Keep the filter cake wet.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected dipeptide.

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow cluster_step1 Step 1: Preparation of Amino Acid Free Base cluster_step2 Step 2: Peptide Coupling cluster_step3 Step 3: Work-up & Purification cluster_step4 Step 4: Deprotection (Optional) AA_Ester_HCl Amino Acid Ester Hydrochloride AA_Ester_Free Amino Acid Ester (Free Base) AA_Ester_HCl->AA_Ester_Free in DCM, 0°C TEA Triethylamine (TEA) TEA->AA_Ester_Free Coupling Coupling Reaction (DCM, rt, 2-4h) AA_Ester_Free->Coupling Z_Gly_OSu This compound Z_Gly_OSu->Coupling Z_Dipeptide_Crude Crude Z-Dipeptide Coupling->Z_Dipeptide_Crude Workup Aqueous Wash (HCl, NaHCO₃, Brine) Z_Dipeptide_Crude->Workup Drying Drying (MgSO₄) Workup->Drying Evaporation Evaporation Drying->Evaporation Purified_Z_Dipeptide Purified Z-Dipeptide Evaporation->Purified_Z_Dipeptide Deprotection Hydrogenolysis (H₂, Pd/C) Purified_Z_Dipeptide->Deprotection Deprotected_Dipeptide Deprotected Dipeptide Deprotection->Deprotected_Dipeptide

Caption: Workflow for solution-phase dipeptide synthesis using this compound.

Conclusion

This compound is a valuable reagent for the incorporation of glycine residues during peptide synthesis. Its application in drug discovery is indirect but fundamental, enabling the construction of peptide-based therapeutics. The protocols provided here offer a general guideline for the use of this compound in a laboratory setting. Researchers should note that optimization of reaction conditions may be necessary for specific peptide sequences and scales. The continued development of peptide synthesis methodologies, utilizing reagents like this compound, is essential for advancing the field of peptide drug discovery.

References

Application Notes and Protocols: Z-Gly-OSu for Stable Amide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-OSu, also known as N-Cbz-glycine N-hydroxysuccinimide ester or Z-glycine N-succinimidyl ester, is a widely utilized reagent in bioconjugation and synthetic chemistry.[1][2] It is an N-terminally protected amino acid derivative where the amino group of glycine is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester.[3] This configuration makes this compound an invaluable tool for the efficient formation of stable amide bonds under mild conditions.[1][3]

The NHS ester group is highly reactive towards primary amines, leading to the formation of a stable amide linkage with the release of the water-soluble N-hydroxysuccinimide byproduct, which simplifies purification. The Z-protecting group is stable during the coupling reaction but can be readily removed by catalytic hydrogenation, allowing for further peptide chain elongation. These properties make this compound a key building block in peptide synthesis, the development of peptide-based therapeutics, and the modification of proteins and other biomolecules.

Physicochemical and Handling Properties

Proper handling and storage of this compound are crucial to maintain its reactivity and integrity.

PropertyValueReferences
Synonyms Z-glycine N-succinimidyl ester, N-Cbz-glycine NHS ester
CAS Number 2899-60-7
Molecular Formula C₁₄H₁₄N₂O₆
Molecular Weight 306.27 g/mol
Appearance White to off-white powder/crystalline solid
Melting Point 111-115 °C
Solubility Soluble in polar organic solvents (DMF, DCM, Dioxane, THF)
Storage Conditions Store at 2-8°C or -20°C in a dry, inert atmosphere
Purity ≥95.0%

Mechanism of Action: Amide Bond Formation

The formation of an amide bond using this compound is a nucleophilic acyl substitution reaction. The primary amine of a target molecule (e.g., another amino acid, a peptide, or an amine-functionalized molecule) acts as a nucleophile, attacking the activated carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is typically performed in a slightly alkaline environment (pH 7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic.

G ZGlyOSu This compound (Activated Glycine) Amide Z-Gly-NH-R (Stable Amide Bond) ZGlyOSu->Amide Nucleophilic Attack + Amine R-NH₂ (Primary Amine) Amine->Amide NHS N-Hydroxysuccinimide (Byproduct)

Caption: Reaction scheme of this compound with a primary amine.

Application Notes: Key Experimental Parameters

Optimizing the reaction conditions is key to achieving high yields and purity.

  • Solvent Selection : this compound and many amine-containing substrates are soluble in polar aprotic solvents. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. For water-soluble substrates, reactions can be performed in aqueous buffers or mixed aqueous/organic solvent systems.

  • Role of Base : The reaction releases N-hydroxysuccinimide, which is weakly acidic. The addition of a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at 2-3 equivalents, is recommended to neutralize the NHS and drive the reaction to completion.

  • pH Control : For reactions in aqueous media, maintaining a pH between 7.2 and 8.5 is optimal. Below this range, the amine is protonated and less reactive. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction.

  • Reaction Time and Temperature : Couplings are typically fast, often completing within 1-4 hours at room temperature. The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Stoichiometry : Using a slight excess (1.1 to 1.5 equivalents) of the amine component can be beneficial, but starting with a 1:1 molar ratio is a good practice for initial experiments.

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates.

Protocol 1: Amide Coupling in Organic Solvent (e.g., DCM or DMF)

This protocol is suitable for coupling this compound to amine-containing molecules soluble in organic solvents.

  • Reagent Preparation : Dissolve the amine-containing substrate (1.0 mmol) in the chosen solvent (e.g., 10 mL of DCM or DMF).

  • Addition of Base : Add a non-nucleophilic base, such as Triethylamine (TEA) (2.0-3.0 mmol, 2-3 eq.), to the solution.

  • Initiation of Reaction : In a separate flask, dissolve this compound (1.0 mmol, 306.3 mg) in the same solvent (5 mL). Add this solution to the stirring amine solution.

  • Reaction : Stir the mixture at room temperature for 1-4 hours.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material (the limiting reagent) is consumed.

  • Work-up :

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 5% aqueous LiCl or water to remove the NHS byproduct and excess base.

    • Perform a final wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography or recrystallization as needed.

G start Start reagent_prep 1. Dissolve Amine Substrate and this compound in Solvent start->reagent_prep add_base 2. Add Base (e.g., TEA) to Amine Solution reagent_prep->add_base mix 3. Combine Solutions to Initiate Reaction add_base->mix react 4. Stir at Room Temperature (1-4 hours) mix->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up (Wash with H₂O/Brine) monitor->workup Reaction Complete purify 7. Purify Product (Chromatography / Recrystallization) workup->purify end End purify->end

Caption: General workflow for amide coupling using this compound.

Recommended Reaction Conditions
ParameterConditionRationale / Notes
Temperature Room Temperature (20-25°C)Provides a good balance between reaction rate and stability of the NHS ester.
Time 0.5 - 4 hoursMost reactions are complete within this timeframe. Monitor for completion.
pH (Aqueous) 7.2 - 8.5Balances amine nucleophilicity with NHS ester stability.
Base (Organic) 2-3 eq. TEA or DIPEANeutralizes the acidic NHS byproduct, driving the reaction forward.
Concentration 0.1 MA good starting concentration for many coupling reactions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive this compound (hydrolyzed).2. Amine is protonated (pH too low).3. Competing amine buffer (e.g., Tris).1. Use fresh, properly stored this compound.2. Ensure pH is 7.2-8.5 or add sufficient base in organic solvent.3. Use non-amine buffers like phosphate, borate, or HEPES.
Side Product Formation 1. Hydrolysis of this compound.2. Multiple amine sites on substrate.1. Minimize water in organic solvents; avoid high pH (>9) in aqueous reactions.2. Use appropriate protecting group strategies for the substrate.
Difficulty in Purification NHS byproduct remains.Perform additional aqueous washes during work-up; NHS is highly water-soluble.

Visualization of Functional Components

The structure of this compound is designed for controlled amide bond formation. Each component has a distinct and critical role in the reaction, ensuring specificity and efficiency.

G cluster_main This compound Functional Breakdown cluster_components cluster_functions ZGlyOSu This compound Z_Group Z-Group (Benzyloxycarbonyl) ZGlyOSu->Z_Group Glycine Glycine (Core/Linker) ZGlyOSu->Glycine OSu_Group OSu-Ester (Succinimidyl Ester) ZGlyOSu->OSu_Group Z_Func Function: Protects the N-terminus. Prevents self-polymerization. Removed by hydrogenation. Z_Group->Z_Func Gly_Func Function: Serves as the core amino acid to be incorporated. Glycine->Gly_Func OSu_Func Function: Activates the C-terminus. Reacts with primary amines to form amide bonds. OSu_Group->OSu_Func

Caption: Functional components of the this compound reagent.

References

Troubleshooting & Optimization

Troubleshooting incomplete Z-Gly-OSu coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with Z-Gly-OSu (N-Benzyloxycarbonyl-glycine N-succinimidyl ester) coupling reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experiments and achieve successful coupling outcomes.

Troubleshooting Guide

Incomplete this compound coupling reactions can arise from a variety of factors. This guide will help you diagnose and resolve common issues.

Issue: Low or No Coupling Yield

Symptoms:

  • Analysis (e.g., HPLC, MS) of the crude reaction mixture shows a large amount of unreacted starting material (amine component).

  • A qualitative test for free primary amines (e.g., Kaiser test) on the resin after coupling is positive.[1]

Troubleshooting Workflow:

TroubleshootingWorkflow start Incomplete Coupling Detected reagent_quality Verify Reagent Quality (this compound, Amine, Solvents) start->reagent_quality Start Here reaction_conditions Optimize Reaction Conditions (pH, Temp, Time) reagent_quality->reaction_conditions Reagents OK success Coupling Successful reagent_quality->success Problem Solved stoichiometry Adjust Stoichiometry (Molar Ratios) reaction_conditions->stoichiometry Conditions Optimized reaction_conditions->success Problem Solved double_coupling Perform Double Coupling stoichiometry->double_coupling Still Incomplete stoichiometry->success Problem Solved stronger_activator Consider Stronger Activating Agents double_coupling->stronger_activator Still Incomplete double_coupling->success Problem Solved aggregation Address Potential Aggregation stronger_activator->aggregation Still Incomplete stronger_activator->success Problem Solved aggregation->success Problem Solved

Caption: A workflow for troubleshooting incomplete this compound coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete this compound coupling?

A1: Incomplete coupling of this compound can be attributed to several factors:

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[2]

  • Reagent Degradation: this compound is sensitive to moisture. Improper storage or handling can lead to hydrolysis of the NHS ester, reducing its reactivity.

  • Steric Hindrance: Although glycine is not sterically hindered, the amine component of the reaction may be, which can slow down the reaction rate.[1][3]

  • Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, making the N-terminal amine inaccessible.[2]

  • Inappropriate Solvent: The choice of solvent can impact reaction kinetics and solubility of reactants. High-purity, anhydrous solvents like DMF or NMP are recommended.

  • Competing Nucleophiles: The presence of primary amines in buffers (e.g., Tris, glycine) will compete with the intended reaction.

Q2: How can I confirm that the coupling of this compound is incomplete in solid-phase peptide synthesis?

A2: You can use qualitative colorimetric tests like the Kaiser test (ninhydrin test) to detect the presence of unreacted primary amines on the resin. A positive result, typically indicated by a blue color, signifies that the coupling is incomplete.

Q3: What are the recommended storage and handling procedures for this compound?

A3: this compound should be stored in a desiccated environment at 2-8°C. Before use, allow the container to warm to room temperature to prevent condensation, which can hydrolyze the NHS ester.

Q4: What is the optimal molar ratio of this compound to the amine component?

A4: A molar excess of this compound is typically used to drive the reaction to completion. A common starting point is a 1.5 to 3-fold molar excess of this compound relative to the amine. However, the optimal ratio may vary depending on the specific substrates and reaction conditions.

Q5: What are potential side reactions, and how can they be minimized?

A5: The primary side reaction is the hydrolysis of the NHS ester, which can be minimized by using anhydrous solvents and proper reagent handling. In peptide synthesis, another potential side reaction is the guanidinylation of the N-terminus if using uronium/aminium-based coupling reagents in excess. This is less of a concern with pre-activated NHS esters like this compound. For hindered amino acids, racemization can be a concern, especially at elevated temperatures.

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing this compound coupling reactions.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Higher pH increases the rate of hydrolysis of the NHS ester.
Temperature Room Temperature (20-25°C)Can be increased to 30-40°C to overcome steric hindrance, but monitor for side reactions.
Reaction Time 2 - 24 hoursHighly dependent on the specific substrates and their concentration. Monitor reaction progress.
Molar Ratio (this compound:Amine) 1.5:1 to 3:1A higher excess may be needed for difficult couplings.
Solvents DMF, NMP, DMSOUse high-purity, anhydrous grades.

Experimental Protocols

General Protocol for Solution-Phase this compound Coupling

This protocol describes a general procedure for coupling this compound to a primary amine in solution.

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Amine: Dissolve the amine-containing substrate in anhydrous DMF in the reaction vessel.

  • Add Base: Add 2-3 equivalents of DIPEA to the reaction mixture. This acts as a proton scavenger.

  • Add this compound: In a separate container, dissolve 1.5 equivalents of this compound in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, HPLC). Reactions are typically complete within 2-4 hours but may require longer for less reactive amines.

  • Work-up: Once the reaction is complete, the product can be isolated by standard purification techniques, such as extraction and chromatography.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_amine Dissolve Amine in Anhydrous DMF add_base Add DIPEA to Amine Solution dissolve_amine->add_base dissolve_zglyosu Dissolve this compound in Anhydrous DMF add_zglyosu Add this compound Solution to Reaction Mixture dissolve_zglyosu->add_zglyosu add_base->add_zglyosu stir Stir at Room Temperature add_zglyosu->stir monitor Monitor Reaction (TLC/HPLC) stir->monitor workup Aqueous Work-up (if applicable) monitor->workup Reaction Complete purification Purify Product (Chromatography) workup->purification analyze Analyze Final Product (MS, NMR) purification->analyze

Caption: A typical experimental workflow for this compound coupling.

References

Technical Support Center: Optimizing Z-Gly-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Z-Gly-OSu (N-benzyloxycarbonyl-glycine N-succinimidyl ester) coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for utilizing this reagent in peptide synthesis and bioconjugation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you overcome common challenges and achieve optimal results in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound with primary and secondary amines.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield 1. Inactive this compound: The reagent may have degraded due to improper storage or exposure to moisture. This compound should be stored at 2-8°C.[1] 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Steric Hindrance: The amine substrate may be sterically hindered, slowing down the reaction rate. 5. Competing Hydrolysis: The this compound may be hydrolyzing in the presence of water in the solvent or on glassware.1. Use Fresh Reagent: Ensure the this compound is fresh and has been stored correctly. 2. Optimize Temperature: Gradually increase the reaction temperature. Monitor for side reactions. A temperature range of 25-40°C can be a good starting point.[2] 3. Extend Reaction Time: Increase the reaction time and monitor the progress using a suitable analytical technique (e.g., TLC, LC-MS). 4. Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of this compound. For highly hindered amines, a larger excess may be necessary. 5. Use Anhydrous Conditions: Ensure all solvents and glassware are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the substrate is particularly sensitive.
Presence of Side Products 1. Diacylation: The amine may have reacted with two molecules of this compound, especially if a large excess of the reagent is used. 2. Racemization: While less common for glycine derivatives, racemization can occur under harsh conditions (e.g., high temperatures or prolonged reaction times with certain bases). The use of Z-protecting groups generally helps in retaining optical purity.[3] 3. Reaction with Solvent: Amine-containing solvents (e.g., DMF with dimethylamine impurities) can compete with the target amine.1. Control Stoichiometry: Use a controlled excess of this compound. 2. Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. If a base is required, use a non-nucleophilic base (e.g., DIEA) and add it slowly. 3. Use High-Purity Solvents: Use high-purity, anhydrous solvents.
Difficulty in Product Purification 1. Excess this compound and N-Hydroxysuccinimide (NHS): Unreacted starting material and the NHS byproduct can be difficult to remove. 2. Formation of Hard-to-Separate Byproducts: Side reactions can lead to impurities with similar properties to the desired product.1. Quenching: After the reaction is complete, quench the excess this compound with a primary amine-containing resin or a volatile amine (e.g., ethanolamine). 2. Aqueous Workup: Perform an aqueous workup to remove the water-soluble NHS byproduct. 3. Chromatographic Purification: Utilize an appropriate chromatographic technique (e.g., flash column chromatography, preparative HPLC) for final purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a this compound coupling reaction?

A1: The optimal temperature depends on the reactivity of the amine substrate. For most primary amines, the reaction proceeds efficiently at room temperature (20-25°C). For less reactive or sterically hindered amines, gently heating the reaction to 30-50°C can increase the reaction rate.[2] However, it is crucial to monitor for potential side reactions at elevated temperatures.

Q2: How long should I run my this compound coupling reaction?

A2: Reaction times can vary from a few hours to overnight. A good starting point is to monitor the reaction by TLC or LC-MS every 1-2 hours. The reaction is typically complete when the starting amine is no longer detectable. For many standard couplings, 2-4 hours at room temperature is sufficient.

Q3: What are the best solvents for this compound coupling reactions?

A3: Anhydrous polar aprotic solvents are generally the best choice. Common solvents include N,N-dimethylformamide (DMF), dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF). The choice of solvent may depend on the solubility of the amine substrate.

Q4: Do I need to use a base in my this compound coupling reaction?

A4: If you are starting with an amine salt (e.g., a hydrochloride or trifluoroacetate salt), a non-nucleophilic base such as diisopropylethylamine (DIEA) or triethylamine (TEA) is required to neutralize the salt and free the amine for reaction. Typically, 1.1-1.2 equivalents of the base are used. If you are starting with a free amine, a base is not strictly necessary but can sometimes accelerate the reaction.

Q5: How can I monitor the progress of my this compound coupling reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amine. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the consumption of the starting materials and the formation of the product. A Kaiser test can also be used to detect the presence of unreacted primary amines, particularly in solid-phase peptide synthesis.

Experimental Protocols

General Protocol for this compound Coupling in Solution Phase
  • Preparation: Ensure all glassware is thoroughly dried.

  • Dissolution: Dissolve the amine substrate in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Base Addition (if necessary): If the amine is a salt, add 1.1-1.2 equivalents of a non-nucleophilic base (e.g., DIEA) and stir for 10-15 minutes at room temperature.

  • This compound Addition: Add 1.0-1.2 equivalents of this compound to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 40°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Data Summary

The following table provides a general guideline for initial reaction conditions. Optimization will be required based on the specific substrate.

ParameterRecommended Starting ConditionRange for Optimization
Temperature Room Temperature (20-25°C)0°C to 50°C
Time 4 hours1 to 24 hours
This compound (equivalents) 1.11.0 to 2.0
Base (equivalents, if needed) 1.21.1 to 2.0
Concentration 0.1 M0.05 to 0.5 M

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine Substrate prep_base Add Base (if needed) prep_amine->prep_base prep_reagent Add this compound prep_base->prep_reagent react Stir at Optimized Temperature prep_reagent->react Start Reaction monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Chromatography/ Recrystallization workup->purify end Isolated Product purify->end Final Product

Caption: A generalized workflow for a this compound coupling reaction.

troubleshooting_logic cluster_temp_time Temperature & Time Optimization cluster_reagents Reagent Optimization cluster_conditions Condition Optimization start Low Coupling Yield? increase_temp Increase Temperature (e.g., to 40°C) start->increase_temp Yes check_reagent Verify this compound Quality start->check_reagent Yes extend_time Extend Reaction Time (e.g., overnight) increase_temp->extend_time use_anhydrous Use Anhydrous Solvents extend_time->use_anhydrous increase_equiv Increase this compound Equivalents (1.2-1.5x) increase_equiv->use_anhydrous check_reagent->increase_equiv success Improved Yield use_anhydrous->success

Caption: A decision tree for troubleshooting low yield in this compound reactions.

References

Technical Support Center: Z-Gly-OSu Hydrolysis as a Side Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Z-Gly-OSu (N-Benzyloxycarbonyl-glycine N-succinimidyl ester) in their experiments. The primary focus is on addressing the common side reaction of this compound hydrolysis and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an amine-reactive building block commonly used in peptide synthesis and bioconjugation. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form a stable amide bond. It is frequently used to introduce a Z-protected glycine residue into a peptide chain or to modify a molecule with this protected amino acid.

Q2: What is the primary side reaction of concern when using this compound?

A2: The most significant side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. In the presence of water, the ester bond can be cleaved, regenerating the Z-Gly-OH carboxylic acid and N-hydroxysuccinimide. This hydrolyzed this compound is no longer reactive towards amines, leading to lower coupling efficiency and potentially incomplete reactions.

Q3: What factors influence the rate of this compound hydrolysis?

A3: The rate of hydrolysis is highly dependent on the pH of the reaction medium. The half-life of NHS esters decreases significantly as the pH increases. Other factors include temperature and the presence of nucleophiles other than the desired amine.

Q4: How does this compound hydrolysis affect my experimental results?

A4: The hydrolysis of this compound directly competes with the desired amidation reaction. This can lead to:

  • Low reaction yield: As the concentration of the active NHS ester decreases due to hydrolysis, the yield of the desired amide-linked product will be reduced.

  • Incomplete reactions: If a significant portion of the this compound hydrolyzes before the reaction with the target amine is complete, you may observe unreacted starting material.

  • Difficult purification: The presence of the Z-Gly-OH hydrolysis product in your crude reaction mixture can complicate the purification of the desired product.

Q5: How can I minimize the hydrolysis of this compound during my experiments?

A5: To minimize hydrolysis, consider the following strategies:

  • Control the pH: Perform the reaction at a slightly basic pH (typically 7.2-8.5) to ensure the amine is deprotonated and reactive, but avoid excessively high pH to limit rapid hydrolysis.

  • Use fresh reagents: this compound is moisture-sensitive. Use a fresh bottle or ensure it has been stored properly under anhydrous conditions.

  • Use anhydrous solvents: When possible, use anhydrous solvents to reduce the amount of water available for hydrolysis.

  • Optimize reaction time: Do not let the reaction run for an unnecessarily long time, as this provides more opportunity for hydrolysis to occur.

  • Immediate use: Prepare solutions of this compound immediately before use rather than storing them.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no coupling yield Hydrolysis of this compound: The active ester has been deactivated by water.- Verify the pH of your reaction buffer is in the optimal range (7.2-8.5).- Use fresh, high-quality this compound stored under dry conditions.[1]- Use anhydrous solvents where appropriate.- Prepare the this compound solution immediately before adding it to the reaction.
Suboptimal pH: The pH is too low, leading to protonation of the amine, or too high, causing rapid hydrolysis.- Carefully adjust and monitor the pH of the reaction mixture. The optimal pH is a compromise between amine reactivity and NHS ester stability.
Degraded Reagents: The this compound or the amine-containing starting material has degraded.- Use fresh reagents. Confirm the purity of your starting materials.
Presence of Z-Gly-OH in the final product Significant hydrolysis of this compound during the reaction. - Optimize the reaction conditions to minimize hydrolysis (see above).- Purify the final product using a suitable method like reverse-phase HPLC to separate the desired product from the Z-Gly-OH byproduct.
Inconsistent reaction outcomes Variability in reagent quality or reaction setup. - Ensure consistent quality of this compound and other reagents.- Standardize the experimental protocol, paying close attention to pH, temperature, and reaction time.
Formation of unexpected byproducts Side reactions other than hydrolysis. - In peptide synthesis, side reactions like racemization can occur. Consider using additives like HOBt or Oxyma to suppress racemization, especially if the coupling is slow.

Data Presentation

The stability of N-hydroxysuccinimide (NHS) esters like this compound is critically dependent on the pH of the aqueous environment. The following table summarizes the approximate half-life of a typical NHS ester at various pH values and room temperature. This data highlights the importance of pH control in minimizing the undesired hydrolysis side reaction.

pHApproximate Half-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

This data is a general representation for NHS esters and the exact half-life of this compound may vary.

Experimental Protocols

Protocol for Monitoring this compound Hydrolysis by HPLC

This protocol allows for the quantitative analysis of this compound hydrolysis over time.

Materials:

  • This compound

  • Z-Gly-OH (as a standard)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer at desired pH)

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Prepare Standards:

    • Prepare a stock solution of Z-Gly-OH in a suitable solvent (e.g., 50:50 ACN/water).

    • Create a series of dilutions to generate a standard curve.

  • Reaction Setup:

    • Dissolve a known concentration of this compound in the reaction buffer at the desired pH and temperature.

  • Time-course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a solution that stops further hydrolysis (e.g., a low pH mobile phase).

  • HPLC Analysis:

    • Inject the quenched samples and the Z-Gly-OH standards onto the HPLC system.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute both Z-Gly-OH and this compound. An example gradient is 5-95% B over 20 minutes.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 260 nm).

  • Data Analysis:

    • Identify the peaks corresponding to Z-Gly-OH and this compound based on the retention times of the standards.

    • Quantify the amount of Z-Gly-OH formed at each time point using the standard curve.

    • Calculate the rate of hydrolysis of this compound.

Mandatory Visualizations

Hydrolysis_Reaction Z_Gly_OSu This compound (Active Ester) Z_Gly_OH Z-Gly-OH (Hydrolyzed Product) Z_Gly_OSu->Z_Gly_OH Hydrolysis Water H₂O NHS N-Hydroxysuccinimide

Caption: Hydrolysis of this compound to Z-Gly-OH.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep_Standards Prepare Z-Gly-OH Standards HPLC HPLC Analysis Prep_Standards->HPLC Prep_Reaction Prepare this compound in Buffer Incubate Incubate at Desired pH/Temp Prep_Reaction->Incubate Sample Withdraw and Quench Aliquots at Various Time Points Incubate->Sample Sample->HPLC Quantify Quantify Z-Gly-OH Formation HPLC->Quantify Calculate Calculate Hydrolysis Rate Quantify->Calculate

Caption: Workflow for monitoring this compound hydrolysis.

Troubleshooting_Logic Start Low Coupling Yield? Check_pH Is pH optimal (7.2-8.5)? Start->Check_pH Yes Other_Issues Consider other issues (e.g., steric hindrance) Start->Other_Issues No Check_Reagents Are reagents fresh and stored properly? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Solvent Is solvent anhydrous? Check_Reagents->Check_Solvent Yes Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Use_Anhydrous_Solvent Use anhydrous solvent Check_Solvent->Use_Anhydrous_Solvent No Success Yield Improved Check_Solvent->Success Yes Adjust_pH->Success Use_Fresh_Reagents->Success Use_Anhydrous_Solvent->Success

Caption: Troubleshooting logic for low coupling yield.

References

Preventing side reactions of Z-Gly-OSu with amino acid side chains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing side reactions of Z-Gly-OSu (N-(Benzyloxycarbonyl)glycine N'-succinimidyl ester) with amino acid side chains during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites for this compound on a peptide chain?

A1: The primary and most desired reaction sites for this compound are the primary amines, which include the ε-amino group of lysine residues and the α-amino group at the N-terminus of a peptide chain. The reaction is a nucleophilic acyl substitution that forms a stable amide bond.[1][2][]

Q2: Can this compound react with other amino acid side chains?

A2: Yes, under certain conditions, this compound can react with other nucleophilic amino acid side chains, leading to undesirable side products. These side reactions are generally less efficient than the reaction with primary amines. The primary secondary targets are the hydroxyl groups of serine and threonine, the phenolic hydroxyl group of tyrosine, and the thiol group of cysteine.[4][5]

Q3: How does pH affect the reaction of this compound?

A3: The pH of the reaction is a critical factor. The optimal pH for the reaction with primary amines is typically between 7.2 and 8.5.

  • Below pH 7.2: The primary amines are protonated (-NH3+), which significantly reduces their nucleophilicity and slows down the desired reaction.

  • Above pH 8.5: The rate of hydrolysis of the this compound ester increases significantly, reducing its availability to react with the target amine. Furthermore, higher pH can promote the reactivity of side chains like tyrosine, serine, and threonine, increasing the likelihood of side reactions.

Q4: What is the primary competing reaction to the desired acylation?

A4: The primary competing reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester of this compound by water. This hydrolysis reaction is highly pH-dependent, with the rate increasing significantly at higher pH values. This process inactivates the this compound, reducing the yield of the desired conjugate.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Z-Gly-Peptide Conjugate

Symptom: The final product contains a significant amount of unreacted peptide.

Potential Causes & Solutions:

CauseRecommended Solution
Hydrolysis of this compound Prepare the this compound solution immediately before use. If using an organic solvent like DMSO or DMF, ensure it is anhydrous. Avoid repeated freeze-thaw cycles of the this compound solution.
Suboptimal pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate.
Insufficient Molar Excess of this compound Increase the molar excess of this compound to the peptide. A 5- to 10-fold molar excess is a common starting point.
Low Peptide Concentration Increase the concentration of the peptide in the reaction mixture to favor the bimolecular reaction over the competing unimolecular hydrolysis of this compound.
Issue 2: Presence of Unexpected Side Products

Symptom: HPLC or mass spectrometry analysis reveals peaks corresponding to modifications on amino acid side chains.

Potential Causes & Solutions:

Side Reaction SiteMitigation Strategy
Tyrosine (O-acylation) Maintain the reaction pH closer to 7.2-7.5 to disfavor the deprotonation of the phenolic hydroxyl group. Use a lower molar excess of this compound. The resulting ester bond is less stable than the amide bond and can be selectively cleaved post-reaction with hydroxylamine or by incubation in a boiling water bath.
Serine/Threonine (O-acylation) Similar to tyrosine, keep the pH in the lower end of the optimal range (7.2-7.5). The O-acyl linkage is labile and can be cleaved with hydroxylamine.
Cysteine (S-acylation) If cysteine modification is a concern, consider temporary protection of the thiol group. The resulting thioester is less stable than the amide bond and can be cleaved by other nucleophiles.

Quantitative Data Summary

The following tables provide a summary of the relative reactivity of amino acid side chains with NHS esters and the effect of pH on NHS ester stability, which can be used as a guide for reactions with this compound.

Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters

Amino Acid ResidueFunctional GroupRelative ReactivityStability of Formed Bond
Lysine (ε-amino) Primary Amine+++++Very Stable (Amide)
N-terminus (α-amino) Primary Amine+++++Very Stable (Amide)
Cysteine Thiol+++Labile (Thioester)
Tyrosine Phenolic Hydroxyl++Labile (Ester)
Serine/Threonine Hydroxyl+Very Labile (Ester)
Histidine Imidazole+Unstable

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Approximate Half-life
7.004-5 hours
8.025~30 minutes
8.6410 minutes
9.025< 10 minutes

Note: Half-life can vary depending on the specific NHS ester, buffer composition, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Peptide
  • Peptide Preparation: Dissolve the peptide in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH of 8.3-8.5 to a concentration of 1-10 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.

  • Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove excess this compound and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (e.g., gel filtration) or dialysis.

Protocol 2: Selective Cleavage of O-Acyl Side Products

This protocol can be used if O-acylation of tyrosine, serine, or threonine residues is suspected.

  • Hydroxylamine Treatment:

    • Prepare a 0.5-2 M hydroxylamine solution in a suitable buffer (e.g., phosphate buffer) and adjust the pH to 8.5.

    • Add the hydroxylamine solution to the reaction mixture after the initial coupling reaction.

    • Incubate at room temperature for 1-4 hours.

  • Heat Treatment:

    • After the initial coupling, adjust the pH of the solution to neutral if necessary.

    • Incubate the solution in a boiling water bath for 5-15 minutes. This method is effective for cleaving ester bonds while leaving the more stable amide bonds intact.

  • Purification: Purify the peptide using standard methods such as HPLC or dialysis to remove the cleaved acyl groups and hydroxylamine.

Visualizations

Side_Reactions cluster_primary Primary Reactions (Desired) cluster_secondary Side Reactions (Undesired) ZGlyOSu This compound Peptide Peptide Chain ZGlyOSu->Peptide Coupling Reaction Lysine Lysine (ε-NH2) Peptide->Lysine targets N_Terminus N-Terminus (α-NH2) Peptide->N_Terminus targets Tyrosine Tyrosine (-OH) Peptide->Tyrosine can react with Serine_Threonine Serine/Threonine (-OH) Peptide->Serine_Threonine can react with Cysteine Cysteine (-SH) Peptide->Cysteine can react with

Caption: Potential reaction pathways of this compound with a peptide chain.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagents Are this compound and solvents fresh and anhydrous? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Prepare_Fresh Prepare fresh reagents Check_Reagents->Prepare_Fresh No Check_Molar_Ratio Is molar excess of this compound sufficient? Check_Reagents->Check_Molar_Ratio Yes Prepare_Fresh->Check_Molar_Ratio Increase_Ratio Increase molar excess (5-10x) Check_Molar_Ratio->Increase_Ratio No Check_Side_Products Analyze for side products (HPLC/MS) Check_Molar_Ratio->Check_Side_Products Yes Increase_Ratio->Check_Side_Products Optimize_pH_for_Selectivity Lower pH to 7.2-7.5 to reduce side reactions Check_Side_Products->Optimize_pH_for_Selectivity Side products present Success Successful Coupling Check_Side_Products->Success No side products Post_Reaction_Cleavage Use hydroxylamine or heat to cleave ester side products Optimize_pH_for_Selectivity->Post_Reaction_Cleavage Post_Reaction_Cleavage->Success

Caption: A logical workflow for troubleshooting this compound coupling reactions.

References

Technical Support Center: Purification of Peptide Products from Z-Gly-OSu Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of peptide products derived from reactions involving N-(Benzyloxycarbonyl)glycine N-succinimidyl ester (Z-Gly-OSu). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you navigate common challenges and optimize your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide addresses specific issues you may encounter during the purification of your Z-Gly-peptide product.

Q1: What are the most common impurities I can expect in my this compound coupling reaction mixture?

A1: Besides your desired Z-protected peptide, several impurities can be present in your crude reaction mixture. Identifying these is the first step toward a successful purification strategy.

  • Unreacted Starting Materials: This includes unreacted this compound and the amino acid or peptide you are coupling it with.

  • Hydrolysis Product: this compound is susceptible to hydrolysis, which results in the formation of Z-Gly-OH.

  • N-hydroxysuccinimide (NHS): This is a byproduct of the coupling reaction.[1]

  • Dipeptide Formation: Self-condensation of this compound can lead to the formation of Z-Gly-Gly-OH.[2][3]

  • Diketopiperazine: If you are synthesizing a dipeptide, the product can sometimes cyclize to form a diketopiperazine, especially with prolonged reaction times or under basic conditions.[4]

  • Side-chain Acylation Products: If your peptide has reactive side chains (e.g., lysine, tyrosine), acylation by this compound can occur.[5]

Q2: My Z-protected peptide is poorly soluble in aqueous solutions. How can I effectively purify it using reversed-phase chromatography?

A2: The benzyloxycarbonyl (Z) group is hydrophobic, which can significantly decrease the aqueous solubility of your peptide. This can lead to precipitation on the column or poor chromatographic performance.

Troubleshooting Steps:

  • Initial Solubilization: Dissolve your crude product in a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting it with the initial mobile phase for injection. Be aware that DMSO can be difficult to remove and may interfere with lyophilization.

  • Mobile Phase Modification:

    • Increase the initial percentage of the organic modifier (e.g., acetonitrile or methanol) in your gradient.

    • Consider using a different organic modifier. For very hydrophobic peptides, isopropanol can be more effective than acetonitrile.

  • Alternative Chromatography: For highly hydrophobic Z-protected peptides, normal-phase chromatography on silica gel can be a viable alternative to reversed-phase methods.

Q3: I am having difficulty removing N-hydroxysuccinimide (NHS) from my reaction mixture. What is the best approach?

A3: N-hydroxysuccinimide (NHS) is a water-soluble byproduct of the coupling reaction. However, if your peptide is also water-soluble, separation can be challenging.

Recommended Procedures:

  • Aqueous Workup: After the reaction is complete, perform a series of aqueous extractions.

    • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate).

    • Wash the organic layer with a mild basic solution, such as a saturated sodium bicarbonate solution, to remove unreacted Z-Gly-OH and NHS.

    • Follow with washes with water and brine to remove any remaining water-soluble impurities.

  • Flash Chromatography: If your peptide is sufficiently less polar than NHS, flash chromatography on silica gel can be an effective method for separation.

  • Recrystallization: If your Z-protected peptide product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing NHS and other impurities.

Q4: My final product yield is low after purification. What are the potential causes and how can I improve it?

A4: Low yield can result from several factors, from an incomplete reaction to losses during purification.

Potential Causes and Solutions:

  • Incomplete Coupling Reaction:

    • Solution: Monitor your reaction by Thin Layer Chromatography (TLC) to ensure all the limiting starting material has been consumed. If the reaction stalls, consider adding more this compound or extending the reaction time.

  • Hydrolysis of this compound:

    • Solution: Ensure your reaction is carried out under anhydrous conditions to minimize the hydrolysis of the active ester.

  • Product Loss During Workup:

    • Solution: Be cautious during aqueous extractions, as some peptide products may have partial water solubility. Minimize the number of extractions and check the aqueous layers by TLC for your product.

  • Suboptimal Chromatography Conditions:

    • Solution: Optimize your chromatography method to ensure good separation and recovery. This may involve adjusting the gradient, flow rate, or column chemistry. For flash chromatography, using a step gradient can sometimes improve purity and yield compared to a linear gradient.

  • Peptide Aggregation:

    • Solution: The hydrophobicity of the Z-group can sometimes promote peptide aggregation, leading to poor recovery from chromatography columns. Using solvents known to disrupt hydrogen bonding, such as hexafluoroisopropanol (HFIP) in small amounts in the mobile phase, can help mitigate this.

Data Presentation: Comparison of Purification Techniques

Choosing the right purification technique is critical for achieving the desired purity and yield. Below is a comparison of common methods for purifying Z-protected peptides.

Purification MethodTypical PurityTypical YieldSpeedSolvent ConsumptionKey AdvantagesKey Disadvantages
Flash Chromatography 90-98%60-90%Fast (15-30 min/run)ModerateHigh loading capacity, rapid purification.Lower resolution than HPLC.
RP-HPLC >95-99%50-80%Slow (30-60 min/run)HighHigh resolution, excellent for final polishing.Low loading capacity, high cost.
Recrystallization >99% (if successful)50-90%VariableLow to ModerateCan provide very high purity, cost-effective.Not all peptides crystallize easily, requires optimization.
Aqueous Workup/Extraction Low to Moderate70-95%Very FastHighGood for initial cleanup and removal of water-soluble impurities.Not a standalone purification method for high purity.

Experimental Protocols

Here, we provide detailed methodologies for key experiments related to the purification of Z-Gly-peptide products.

Protocol 1: Workup and Purification of a Z-Gly-Dipeptide

This protocol describes a general procedure for the workup and purification of a Z-Gly-dipeptide synthesized in solution phase.

Materials:

  • Crude reaction mixture containing the Z-Gly-dipeptide

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Quenching and Dilution: Once the reaction is complete (as monitored by TLC), quench any unreacted this compound by adding water. Dilute the reaction mixture with ethyl acetate.

  • Aqueous Extraction:

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated NaHCO₃ solution (3 times) to remove Z-Gly-OH and NHS.

      • Deionized water (2 times).

      • Brine (1 time).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude Z-Gly-dipeptide.

  • Purification by Flash Chromatography:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto a silica gel column pre-equilibrated with the starting mobile phase (e.g., 20% Ethyl Acetate in Hexane).

    • Elute the product using a gradient of Ethyl Acetate in Hexane (e.g., 20% to 80%). The exact gradient will depend on the polarity of the dipeptide.

    • Collect fractions and monitor by TLC.

  • Final Product Isolation: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum.

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)

TLC is an essential tool for monitoring the progress of your coupling reaction.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexane, or chloroform and methanol)

  • UV lamp (254 nm)

  • Staining solution (e.g., ninhydrin for free amines, or potassium permanganate for general visualization)

Procedure:

  • Spotting: On a TLC plate, spot the following:

    • Your amino acid/peptide starting material.

    • This compound.

    • A co-spot of both starting materials.

    • The reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent to run up the plate.

  • Visualization:

    • Visualize the plate under a UV lamp. The Z-group is UV active.

    • Stain the plate with an appropriate stain. Ninhydrin will stain the free amine of your starting material and will not stain the product where the amine has reacted.

  • Interpretation: A successful reaction will show the disappearance of the limiting starting material spot and the appearance of a new product spot with a different Rf value.

Visualizations

To aid in understanding the experimental workflows and relationships, the following diagrams are provided.

reaction_workflow cluster_reaction This compound Coupling Reaction cluster_workup Aqueous Workup cluster_purification Purification Z_Gly_OSu This compound Reaction Coupling in Anhydrous Solvent Z_Gly_OSu->Reaction Amino_Acid Amino Acid/Peptide Amino_Acid->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Extraction Liquid-Liquid Extraction (e.g., EtOAc/NaHCO3) Crude_Mixture->Extraction Organic_Layer Organic Layer (contains Z-peptide) Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (contains NHS, Z-Gly-OH) Extraction->Aqueous_Layer Chromatography Flash Chromatography or RP-HPLC Organic_Layer->Chromatography Recrystallization Recrystallization Organic_Layer->Recrystallization Pure_Product Pure Z-Peptide Chromatography->Pure_Product Recrystallization->Pure_Product troubleshooting_logic start Low Purity or Yield? check_impurities Identify Impurities (TLC, LC-MS) start->check_impurities unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm hydrolysis Z-Gly-OH Present? check_impurities->hydrolysis nhs NHS Present? check_impurities->nhs poor_solubility Poor Solubility? check_impurities->poor_solubility optimize_reaction Optimize Reaction: - Anhydrous conditions - Reaction time - Equivalents unreacted_sm->optimize_reaction Yes hydrolysis->optimize_reaction Yes optimize_workup Optimize Workup: - Aqueous extraction - pH adjustment nhs->optimize_workup Yes optimize_purification Optimize Purification: - Chromatography gradient - Recrystallization solvent optimize_reaction->optimize_purification optimize_workup->optimize_purification solubility_solutions Adjust Solvents: - Use DMF/DMSO - Modify mobile phase poor_solubility->solubility_solutions Yes solubility_solutions->optimize_purification

References

Technical Support Center: Z-Gly-OSu Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Z-Gly-OSu (N-(Benzyloxycarbonyl)glycyloxy)succinimide) synthesis.

Troubleshooting Guide

Low yield or complete failure of this compound synthesis can be attributed to several factors, from reagent quality to reaction and workup conditions. This guide addresses the most common issues encountered during the synthesis.

IssuePotential CauseRecommended Solution
Low or No Product Formation Degraded Reagents: N-Hydroxysuccinimide (NHS) esters are susceptible to hydrolysis. The coupling agent, such as Dicyclohexylcarbodiimide (DCC), can also degrade over time.Use freshly opened or properly stored reagents. It is advisable to use a new bottle of DCC and NHS if they have been open for an extended period.
Insufficient Activation: The reaction time may be too short for the complete activation of Z-Gly-OH.Allow the reaction to proceed overnight to ensure complete formation of the active ester.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and solubility of reactants.Dioxane is a commonly used and effective solvent for this reaction.[1] Ensure the solvent is anhydrous, as water will hydrolyze the NHS ester and the DCC.
Significant Product Loss During Workup Hydrolysis of this compound: The NHS ester is highly susceptible to hydrolysis, especially in the presence of water and base. Aqueous workup steps can lead to the loss of the desired product.Minimize exposure to water during the workup. If an aqueous wash is necessary, use cold, dilute acid and perform the extraction quickly. It is preferable to avoid an aqueous workup altogether if possible.
Product Solubility in Aqueous Layer: this compound may have some solubility in water, leading to loss during aqueous extractions.If an aqueous wash is performed, back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Impure Product Presence of Dicyclohexylurea (DCU): If DCC is used as the coupling agent, the byproduct dicyclohexylurea (DCU) can be difficult to remove.DCU has limited solubility in many organic solvents. After the reaction, filter the reaction mixture to remove the precipitated DCU.[1] Washing the crude product with a solvent in which DCU is insoluble but the product is soluble can also be effective.
Unreacted Starting Materials: Incomplete reaction can leave unreacted Z-Gly-OH and NHS in the final product.As mentioned above, ensure a sufficient reaction time. Purification by crystallization is an effective method to separate the product from the starting materials.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants for the synthesis of this compound?

A1: A 1:1:1 molar ratio of Z-Gly-OH, N-Hydroxysuccinimide (NHS), and Dicyclohexylcarbodiimide (DCC) is a commonly used and effective stoichiometry.[1]

Q2: What is the expected yield for the synthesis of this compound?

A2: With a well-optimized protocol, a yield of around 53% can be expected after crystallization. Lower yields are often indicative of the issues outlined in the troubleshooting guide.

Q3: How can I purify the crude this compound product?

A3: Crystallization from ethyl acetate is a reported and effective method for purifying this compound. This helps to remove unreacted starting materials and byproducts.

Q4: What are the recommended storage conditions for this compound?

A4: this compound is sensitive to moisture. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) and at a low temperature to prevent degradation.

Q5: Can I use a different coupling reagent instead of DCC?

A5: Yes, other carbodiimide coupling reagents like N,N'-Diisopropylcarbodiimide (DIC) can be used. Water-soluble carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also an option, which can simplify the removal of the urea byproduct during workup. However, reaction conditions may need to be re-optimized.

Experimental Protocols

Synthesis of this compound using DCC

This protocol is adapted from a reported synthesis of N-(N-benzyloxycarbonylglycyloxy)succinimide.

Materials:

  • N-Benzyloxycarbonylglycine (Z-Gly-OH)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dioxane (anhydrous)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve N-Benzyloxycarbonylglycine (1.0 eq) and N-hydroxysuccinimide (1.0 eq) in anhydrous dioxane.

  • Cool the solution in a cold-water bath.

  • Add N,N'-Dicyclohexylcarbodiimide (1.0 eq) to the cooled solution.

  • Stir the reaction mixture overnight at room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the precipitated DCU. Wash the precipitate with a small amount of dioxane.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Purify the resulting solid by crystallization from ethyl acetate.

Quantitative Data Summary:

Reactant/ProductMolar Eq.Molecular Weight ( g/mol )
Z-Gly-OH1.0209.22
NHS1.0115.09
DCC1.0206.33
This compound (Product)-306.27
Expected Yield: 53%
Melting Point: 110.5-112 °C

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Dissolve Z-Gly-OH and NHS in Dioxane cooling 2. Cool solution reactants->cooling dcc_addition 3. Add DCC cooling->dcc_addition stirring 4. Stir overnight dcc_addition->stirring filtration 5. Filter to remove DCU stirring->filtration evaporation 6. Evaporate filtrate filtration->evaporation crystallization 7. Crystallize from Ethyl Acetate evaporation->crystallization final_product final_product crystallization->final_product This compound

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield in this compound Synthesis start Low Yield? check_reagents Check Reagent Quality (Fresh NHS/DCC?) start->check_reagents check_conditions Review Reaction Conditions (Overnight stirring? Anhydrous solvent?) start->check_conditions check_workup Analyze Workup Procedure (Aqueous wash? Product loss?) start->check_workup solution_reagents Use fresh reagents check_reagents->solution_reagents solution_conditions Ensure overnight reaction and anhydrous conditions check_conditions->solution_conditions solution_workup Minimize water exposure; back-extract aqueous layers check_workup->solution_workup success Improved Yield solution_reagents->success solution_conditions->success solution_workup->success

Caption: A logical guide to troubleshooting low yields.

References

Technical Support Center: Z-Gly-OSu Stability in DMF vs. DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of Z-Gly-OSu (N-Benzyloxycarbonyl-glycine N-succinimidyl ester) in two commonly used aprotic solvents, N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). This guide includes troubleshooting advice, frequently asked questions, experimental protocols, and data to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound, an N-hydroxysuccinimide (NHS) ester, is primarily influenced by the following factors:

  • Water Content: NHS esters are highly susceptible to hydrolysis. The presence of even trace amounts of water in the solvent will lead to the degradation of this compound into Z-Gly-OH (N-Benzyloxycarbonyl-glycine) and N-hydroxysuccinimide (NHS), rendering it inactive for subsequent coupling reactions. Therefore, the use of anhydrous solvents is critical.

  • pH of the microenvironment: Although DMF and DMSO are aprotic, any dissolved impurities or reagents can alter the local pH. Basic conditions significantly accelerate the rate of hydrolysis.

  • Temperature: Higher temperatures generally increase the rate of degradation. For long-term storage of stock solutions, lower temperatures (e.g., -20°C or -80°C) are recommended.

  • Solvent Purity: The purity of the solvent is crucial. For instance, DMF can degrade over time to form dimethylamine, a primary amine that can react with this compound, leading to the formation of a stable amide byproduct and loss of the active ester.

Q2: Which solvent, DMF or DMSO, is generally recommended for dissolving this compound?

A2: Both anhydrous DMF and anhydrous DMSO are suitable solvents for dissolving this compound for use in peptide coupling and bioconjugation reactions. However, DMSO may offer a slight advantage in terms of stability for the following reasons:

  • DMF Degradation: As mentioned, DMF can decompose to form dimethylamine, which can consume the active ester. High-quality, amine-free DMF should be used, and solutions in DMF should ideally be prepared fresh.

  • Reaction Efficiency: Some studies on bioconjugation have reported higher reaction yields when NHS esters are dissolved in DMSO compared to DMF. This could be attributed to better stability of the active ester in DMSO prior to the coupling reaction.

Q3: How should I prepare and store stock solutions of this compound?

A3: To ensure the longevity of your this compound reagent:

  • Use Anhydrous Solvents: Always use high-purity, anhydrous grade DMF or DMSO with very low water content.

  • Prepare Freshly: It is best practice to prepare solutions of this compound immediately before use.

  • Storage of Stock Solutions: If a stock solution must be prepared, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can I monitor the degradation of my this compound solution?

A4: Yes, the degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). By running a time-course experiment, you can observe the decrease in the peak corresponding to this compound and the appearance of peaks for its degradation products (Z-Gly-OH and NHS).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield in coupling reaction 1. Degraded this compound: The active ester may have hydrolyzed due to moisture in the solvent or prolonged storage. 2. Suboptimal Reaction pH: The pH of the reaction mixture is not within the optimal range for aminolysis (typically pH 7.2-8.5). 3. Competing Nucleophiles: The reaction buffer may contain primary amines (e.g., Tris) that compete with the target amine.1. Use fresh, high-purity this compound. Prepare the solution in anhydrous DMF or DMSO immediately before use. 2. Ensure the reaction buffer is at the optimal pH for the coupling reaction. 3. Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES for the coupling reaction.
Inconsistent results between experiments 1. Variable Water Content in Solvent: The amount of water in the DMF or DMSO may vary between batches or due to improper handling. 2. Solvent Degradation (DMF): An older bottle of DMF may contain dimethylamine.1. Use a fresh bottle of anhydrous solvent for each set of critical experiments. Store solvents under an inert atmosphere and use a syringe to withdraw the required volume. 2. Use high-quality, amine-free DMF. If in doubt, use a freshly opened bottle or switch to anhydrous DMSO.
Precipitation observed upon adding this compound solution 1. Poor Solubility of Reactants: The target molecule may not be sufficiently soluble in the final reaction mixture containing the organic solvent. 2. Solvent-Induced Precipitation: The addition of DMF or DMSO may cause the target molecule to precipitate.1. Ensure all components are soluble in the final reaction mixture. A small-scale solubility test is recommended. 2. Reduce the percentage of the organic solvent in the final reaction volume, if possible, without compromising the stability of this compound.

Data Presentation

Table 1: Stability of N-Hydroxysuccinimide (NHS) Esters

Solvent/Condition Parameter Value Comments
Aqueous Buffer Half-life at pH 7.0, 4°C~4-5 hoursHydrolysis is the primary degradation pathway.
Aqueous Buffer Half-life at pH 8.0, 4°C~1 hourHydrolysis rate increases significantly with pH.
Aqueous Buffer Half-life at pH 8.6, 4°C~10 minutesHighly unstable at basic pH.
Anhydrous DMF Qualitative StabilityGood to ModerateStability is highly dependent on the absence of water and amine impurities. Potential for degradation of DMF to dimethylamine over time.
Anhydrous DMSO Qualitative StabilityGood to Very GoodGenerally considered more stable for long-term storage of NHS ester stock solutions due to lower likelihood of reactive impurity formation compared to DMF.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Dry glassware

  • Microsyringe

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Weigh the desired amount of this compound in a dry vial.

  • Under an inert atmosphere, add the calculated volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Gently vortex or sonicate until the this compound is completely dissolved.

  • If for immediate use, proceed to the coupling reaction.

  • If for storage, aliquot the solution into single-use, dry microcentrifuge tubes, flush with inert gas, and store at -20°C or -80°C.

Protocol 2: Monitoring this compound Stability by HPLC

Objective: To determine the stability of this compound in DMF or DMSO over time.

Materials:

  • This compound stock solution in anhydrous DMF or DMSO

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Procedure:

  • Prepare a fresh stock solution of this compound in either anhydrous DMF or DMSO.

  • At time t=0, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system.

  • Store the stock solution at a defined temperature (e.g., room temperature).

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it, and inject it into the HPLC.

  • Monitor the chromatograms at an appropriate wavelength (e.g., 254 nm).

  • Quantify the peak area of this compound at each time point.

  • Plot the percentage of remaining this compound against time to determine its stability profile. The appearance of a peak corresponding to Z-Gly-OH can also be monitored.

Visualizations

Degradation_Pathway Z_Gly_OSu This compound (Active Ester) Z_Gly_OH Z-Gly-OH (Inactive Carboxylic Acid) Z_Gly_OSu->Z_Gly_OH Hydrolysis (H2O) NHS N-Hydroxysuccinimide Z_Gly_OSu->NHS Coupled_Product Z-Gly-NH-R (Desired Product) Z_Gly_OSu->Coupled_Product Aminolysis Amine_Byproduct Z-Gly-N(CH3)2 (Side Product) Z_Gly_OSu->Amine_Byproduct Side Reaction Amine R-NH2 (Target Amine) Dimethylamine Dimethylamine (from DMF degradation) Dimethylamine->Amine_Byproduct

Caption: Degradation and reaction pathways of this compound.

Troubleshooting_Workflow Start Low Coupling Yield Check_Reagent Is this compound solution fresh? Start->Check_Reagent Prepare_Fresh Prepare fresh this compound in anhydrous solvent Check_Reagent->Prepare_Fresh No Check_Solvent Is the solvent anhydrous and high purity? Check_Reagent->Check_Solvent Yes Prepare_Fresh->Check_Solvent Use_New_Solvent Use a new, sealed bottle of anhydrous solvent Check_Solvent->Use_New_Solvent No Check_pH Is reaction pH optimal (7.2-8.5)? Check_Solvent->Check_pH Yes Use_New_Solvent->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Buffer Does the buffer contain primary amines? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Switch to an amine-free buffer (e.g., PBS, HEPES) Check_Buffer->Change_Buffer Yes Success Problem Resolved Check_Buffer->Success No Change_Buffer->Success

Caption: Troubleshooting workflow for low coupling yield.

Technical Support Center: Z-Gly-OSu Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Z-Gly-OSu (N-(Benzyloxycarbonyl)glycine N-succinimidyl ester) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the use of this compound in peptide synthesis and other bioconjugation applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended reaction of this compound?

A1: The primary reaction of this compound is the formation of a stable amide bond with a primary amine. In this reaction, the N-succinimidyl ester acts as a good leaving group, facilitating the nucleophilic attack by the amine. This is the fundamental reaction for peptide bond formation. The N-hydroxysuccinimide (NHS) is released as a byproduct.

Q2: What are the most common unintended byproducts in this compound reactions?

A2: The most common unintended byproducts arise from the reaction of this compound with water (hydrolysis) and from impurities remaining from its synthesis. The primary byproducts to be aware of are:

  • Z-Gly-OH (N-(Benzyloxycarbonyl)glycine): Formed due to the hydrolysis of this compound.

  • N-hydroxysuccinimide (NHS): A byproduct of both the desired aminolysis and the undesired hydrolysis reactions.

  • Dicyclohexylurea (DCU): A common impurity if the this compound was synthesized using dicyclohexylcarbodiimide (DCC) as a coupling agent. DCU is notoriously difficult to remove due to its low solubility in many organic solvents.[1]

  • N-acylurea: Another potential byproduct from the synthesis of this compound when using carbodiimide coupling agents. It is formed by the rearrangement of the O-acylisourea intermediate.[1][2][3][4]

Q3: My peptide coupling reaction with this compound is showing low yield. What are the potential causes?

A3: Low yields in this compound coupling reactions can be attributed to several factors:

  • Hydrolysis of this compound: this compound is susceptible to hydrolysis, especially in the presence of moisture or in aqueous buffer solutions at neutral to high pH. This hydrolysis reaction consumes the active ester, reducing the amount available for the desired reaction with your amine.

  • Purity of this compound: The presence of impurities like Z-Gly-OH or DCU from the synthesis of this compound can lead to inaccurate quantification of the active ester and result in a lower than expected yield of the desired product.

  • Steric Hindrance: A sterically hindered amine may react slowly with this compound, allowing the competing hydrolysis reaction to become more significant.

  • Reaction Conditions: Suboptimal reaction conditions such as incorrect pH, temperature, or solvent can favor side reactions over the desired peptide bond formation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired peptide Hydrolysis of this compound - Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - If using aqueous buffers, perform the reaction at a slightly acidic to neutral pH (pH 6-7.5) to minimize the rate of hydrolysis. - Use a higher excess of this compound to compensate for some loss due to hydrolysis.
Impure this compound - Verify the purity of your this compound reagent by techniques such as HPLC or NMR before use. - If significant amounts of Z-Gly-OH are present, consider purifying the this compound or using a fresh batch.
Presence of a white, insoluble precipitate in the reaction mixture Dicyclohexylurea (DCU) contamination - This is a common byproduct if DCC was used to synthesize the this compound. DCU has low solubility in many common organic solvents. - The precipitate can often be removed by filtration. - To avoid this issue, use this compound synthesized with alternative coupling agents that produce water-soluble byproducts (e.g., EDC).
Difficulty in purifying the final product Presence of N-acylurea - N-acylurea can be challenging to separate from the desired product due to similar polarities. - Chromatographic purification (e.g., flash chromatography or HPLC) may be necessary. Careful optimization of the mobile phase is crucial.
Reaction is slow or incomplete Sterically hindered amine - Increase the reaction time and/or temperature. - Consider using a different coupling strategy if the amine is extremely hindered.
Suboptimal reaction conditions - Optimize the reaction pH. For peptide couplings in aqueous media, a pH range of 7.2-8.5 is often a good starting point, but may need to be adjusted based on the pKa of the amine. - Ensure proper mixing of the reaction components.

Experimental Protocols

Protocol 1: Synthesis of this compound using DCC

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Z-Gly-OH (N-(Benzyloxycarbonyl)glycine)

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve Z-Gly-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM or ethyl acetate dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Precipitate the this compound product by adding cold, anhydrous diethyl ether.

  • Collect the white crystalline product by filtration and dry under vacuum.

  • Confirm the purity of the product by NMR and/or melting point analysis.

Protocol 2: General Peptide Coupling using this compound

This protocol provides a general procedure for coupling this compound to a primary amine.

Materials:

  • This compound

  • Amine-containing compound (e.g., an amino acid ester hydrochloride)

  • Anhydrous solvent (e.g., DMF, DCM, or a mixture)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

Procedure:

  • Dissolve the amine-containing compound (1 equivalent) in the chosen anhydrous solvent.

  • If the amine is a hydrochloride salt, add 1.1 to 1.2 equivalents of a non-nucleophilic base like DIPEA to neutralize the salt and free the amine. Stir for 10-15 minutes.

  • Add a solution of this compound (1.05 to 1.2 equivalents) in the same anhydrous solvent to the amine solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, the work-up procedure will depend on the properties of the product. A typical work-up may involve:

    • Diluting the reaction mixture with a suitable organic solvent.

    • Washing with a mild acid (e.g., 1M HCl) to remove excess base.

    • Washing with a saturated sodium bicarbonate solution to remove unreacted Z-Gly-OH (from hydrolysis) and NHS.

    • Washing with brine.

    • Drying the organic layer over an anhydrous drying agent.

    • Concentrating the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or chromatography as needed.

Visualizations

Byproduct_Formation cluster_synthesis Synthesis of this compound cluster_reaction This compound Reactions Z-Gly-OH Z-Gly-OH Z-Gly-OSu_syn This compound Z-Gly-OH->Z-Gly-OSu_syn + NHS, + DCC NHS NHS DCC DCC DCU Dicyclohexylurea (DCU) (Byproduct) DCC->DCU N-acylurea N-acylurea (Byproduct) DCC->N-acylurea This compound This compound Desired_Product Desired Peptide (Z-Gly-NH-R) This compound->Desired_Product + Primary Amine Hydrolysis_Product Z-Gly-OH (Byproduct) This compound->Hydrolysis_Product + Water NHS_byproduct NHS (Byproduct) This compound->NHS_byproduct Primary_Amine Primary Amine (R-NH2) Primary_Amine->Desired_Product Water Water (H2O) Water->Hydrolysis_Product

Caption: Byproduct formation pathways in this compound synthesis and subsequent coupling reactions.

Troubleshooting_Workflow start Low Reaction Yield check_purity Check this compound Purity (HPLC/NMR) start->check_purity impure Impure this compound check_purity->impure No pure This compound is Pure check_purity->pure Yes purify Purify or Replace Reagent impure->purify end Problem Solved purify->end check_conditions Review Reaction Conditions pure->check_conditions suboptimal Suboptimal Conditions (e.g., moisture, pH) check_conditions->suboptimal No optimal Conditions are Optimal check_conditions->optimal Yes optimize Optimize Conditions (anhydrous, pH control) suboptimal->optimize optimize->end check_amine Assess Amine Reactivity optimal->check_amine hindered Sterically Hindered Amine check_amine->hindered Yes reactive Amine is Reactive check_amine->reactive No modify_protocol Increase Reaction Time/Temp or Change Coupling Agent hindered->modify_protocol modify_protocol->end reactive->end

Caption: Troubleshooting workflow for low yield in this compound coupling reactions.

References

Technical Support Center: Monitoring Z-Gly-OSu Reaction Progress with HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of Z-Gly-OSu (N-(Benzyloxycarbonyl)glycine N-succinimidyl ester) reactions using High-Performance Liquid Chromatography (HPLC).

FAQs: Troubleshooting Common HPLC Issues in this compound Reaction Monitoring

This section addresses specific issues that may be encountered during the HPLC analysis of a this compound coupling reaction.

Q1: I see three major peaks in my chromatogram. What are they likely to be?

A1: In a typical this compound reaction with a primary or secondary amine, you can expect to see three main peaks corresponding to:

  • This compound (Starting Material): The active ester, which is relatively nonpolar.

  • Coupled Product (Z-Gly-Amine/Peptide): The desired product formed from the reaction of this compound with your amine. Its retention time will vary depending on the hydrophobicity of the amine component.

  • Z-Gly-OH (Hydrolysis Byproduct): This is formed by the reaction of this compound with any moisture present in the reaction mixture. As a carboxylic acid, it is more polar than the starting material.

Generally, in reverse-phase HPLC, the elution order will be Z-Gly-OH (earliest), followed by the coupled product, and then the unreacted this compound (latest), although the exact order can depend on the nature of the amine and the specific HPLC conditions.

Q2: My this compound peak is disappearing, but I am not seeing a corresponding increase in my product peak. Instead, a large, early-eluting peak is growing. What is happening?

A2: This is a strong indication that the this compound is primarily undergoing hydrolysis to Z-Gly-OH rather than reacting with your amine. N-hydroxysuccinimide (NHS) esters are known to be sensitive to moisture.[1][2][3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents for your reaction. Dry your glassware thoroughly.

  • Check Solvent Purity: Ensure your solvents are of high purity and free from water.

  • Reagent Quality: Verify the quality of your this compound. Over time, it can hydrolyze if not stored under dry conditions.

Q3: I am observing peak tailing, especially for my amine-containing compounds. What could be the cause?

A3: Peak tailing for basic compounds like amines is often due to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.

Possible Solutions:

  • Use a Mobile Phase Additive: Incorporate an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically at 0.1%) into your mobile phase. The acid protonates the silanol groups, reducing their interaction with the basic analytes.

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.

  • Lower pH: Operating the mobile phase at a lower pH can also help to minimize these secondary interactions.

Q4: I am seeing a new, unexpected peak in my chromatogram after the reaction has been running for some time. What could it be?

A4: An unexpected peak could be due to a side reaction. One possibility is the formation of a diacylated product if your amine has more than one reactive site. Another possibility is a reaction with impurities in your starting materials or solvents. If using a complex amine, degradation of the amine itself under the reaction conditions could also lead to new peaks.

Q5: The retention times of my peaks are shifting between injections. How can I improve reproducibility?

A5: Retention time shifts can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare your mobile phases carefully and consistently.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can affect retention times.

  • Pump Performance: Irregularities in the HPLC pump can cause flow rate fluctuations, leading to retention time shifts.

Experimental Protocols

Proposed HPLC Method for Monitoring this compound Reaction

This is a general starting method that may require optimization for your specific reaction.

ParameterRecommended Setting
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 260 nm
Column Temperature 30 °C
Injection Volume 10 µL
Sample Preparation Protocol
  • At various time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot into a larger volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and Mobile Phase B. This prevents further reaction before analysis.

  • Vortex the sample to ensure it is well-mixed.

  • If the sample contains solid particles, centrifuge or filter it through a 0.22 µm syringe filter before injecting it into the HPLC.

Visual Guides

Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start Reaction aliquot Withdraw Aliquot start->aliquot quench Quench & Dilute aliquot->quench filter Filter/Centrifuge quench->filter inject Inject Sample filter->inject run_hplc Run HPLC Method inject->run_hplc acquire Acquire Data run_hplc->acquire integrate Integrate Peaks acquire->integrate calculate Calculate % Conversion integrate->calculate end End calculate->end

Caption: Workflow for monitoring this compound reaction progress.

Troubleshooting_Tree start Unexpected HPLC Result q1 What is the issue? start->q1 a1 Large early peak, low product formation q1->a1 Hydrolysis a2 Peak Tailing q1->a2 Poor Peak Shape a3 Shifting Retention Times q1->a3 Poor Reproducibility a4 Extra, Unexpected Peaks q1->a4 Contamination/Side Products s1 Check for moisture. Use anhydrous solvents. Verify this compound quality. a1->s1 s2 Add TFA to mobile phase. Use base-deactivated column. a2->s2 s3 Ensure column equilibration. Use column oven. Check pump performance. a3->s3 s4 Consider side reactions. Check for impurities in starting materials. a4->s4

Caption: A decision tree for troubleshooting common HPLC issues.

References

Navigating the Challenges of Z-Gly-OSu Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the low solubility of Z-Gly-OSu (N-Benzyloxycarbonylglycine N-succinimidyl ester) can present a significant hurdle in experimental workflows. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring smoother and more efficient experiments.

This compound is a crucial reagent in peptide synthesis and bioconjugation, utilized for introducing a protected glycine residue. However, its crystalline nature often leads to difficulties in dissolution, potentially impacting reaction efficiency and reproducibility. This guide offers practical solutions and detailed protocols to effectively manage the solubility issues of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

Q2: My this compound is not dissolving completely. What can I do?

A2: If you encounter difficulty in dissolving this compound, the following steps can be taken:

  • Sonication: Use a bath sonicator to provide mechanical agitation. This can help break down solid aggregates and enhance dissolution.

  • Gentle Warming: Gently warm the solvent to 37°C. Avoid excessive heat, as it may degrade the NHS ester.

  • Solvent Choice: Ensure you are using a high-purity, anhydrous grade of a recommended solvent like DMF or DMSO.

Q3: Can I use a solvent mixture to improve the solubility of this compound?

A3: While there is no specific data on solvent mixtures for this compound, it is a common strategy to improve the solubility of poorly soluble compounds. A mixture of a strong solvent like DMF or DMSO with a less polar co-solvent such as dichloromethane (DCM) or acetonitrile might be effective. However, the stability of this compound in the chosen mixture should be considered, as NHS esters are susceptible to hydrolysis, especially in the presence of water.

Q4: How can I prevent this compound from precipitating out of solution during my reaction?

A4: Precipitation during a reaction can be caused by several factors, including changes in solvent polarity, temperature, or concentration. To mitigate this:

  • Maintain Temperature: Ensure a consistent reaction temperature. If the reaction is performed at room temperature, avoid significant fluctuations.

  • Solvent System: Choose a solvent system in which all reactants and the product are sufficiently soluble.

  • Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine to maintain a lower instantaneous concentration, which can help prevent precipitation.

Troubleshooting Guide: Low Solubility of this compound

This guide provides a structured approach to troubleshooting common issues related to the low solubility of this compound.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in the chosen solvent. 1. Inappropriate solvent selection.2. Low solvent purity (presence of water).3. Insufficient agitation.1. Switch to a recommended polar aprotic solvent such as high-purity, anhydrous DMF or DMSO.2. Use fresh, anhydrous solvent.3. Apply sonication or gentle warming (up to 37°C) with continuous stirring.
A clear solution of this compound cannot be obtained, even with sonication and warming. The concentration of this compound exceeds its solubility limit in the chosen solvent.1. Increase the volume of the solvent to decrease the concentration.2. If permissible for your reaction, consider using a stronger solubilizing solvent like DMF.
This compound precipitates from the solution after being added to the reaction mixture. 1. The reaction mixture has a lower solvent strength than the initial dissolution solvent.2. The temperature of the reaction mixture is lower than the dissolution temperature.1. Ensure the reaction solvent is compatible and miscible with the solvent used to dissolve this compound.2. Maintain the reaction at a consistent temperature.3. Add the this compound solution slowly to the reaction vessel with vigorous stirring.
The reaction yield is low, possibly due to incomplete dissolution of this compound. Undissolved this compound is not available to participate in the reaction.1. Visually confirm complete dissolution of this compound before adding it to the reaction mixture.2. Filter the this compound solution through a solvent-resistant filter (e.g., PTFE) to remove any undissolved particles before use.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Weigh the desired amount of this compound powder in a clean, dry glass vial.

  • Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired concentration. As a starting point, aim for a concentration at or below the estimated solubility of similar compounds (e.g., ≤ 25 mg/mL in DMF, ≤ 20 mg/mL in DMSO).

  • Cap the vial tightly and vortex briefly.

  • Place the vial in a bath sonicator and sonicate for 10-15 minutes.

  • If the solid is not fully dissolved, gently warm the vial to approximately 37°C in a water bath while stirring until a clear solution is obtained.

  • Allow the solution to return to room temperature before use. Use the solution immediately to minimize hydrolysis of the NHS ester.

Protocol 2: Acylation of a Primary Amine with this compound
  • Dissolve the primary amine-containing substrate in a suitable anhydrous solvent (e.g., DMF, DCM, or a mixture) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture if the amine is in a salt form (e.g., hydrochloride).

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO following Protocol 1.

  • Slowly add the this compound solution (typically 1.1 to 1.5 molar equivalents relative to the amine) to the stirred solution of the amine at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding a small amount of a primary amine scavenger (e.g., ethanolamine) if necessary.

  • Proceed with the appropriate workup and purification procedure for your product.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the key workflows.

G Workflow for Dissolving this compound cluster_dissolution Dissolution of this compound start Weigh this compound add_solvent Add Anhydrous DMF or DMSO start->add_solvent sonicate Sonicate for 10-15 min add_solvent->sonicate warm Gently Warm to 37°C (if needed) sonicate->warm If not dissolved dissolved Clear Solution Obtained sonicate->dissolved If dissolved warm->dissolved not_dissolved Solid Remains warm->not_dissolved If still not dissolved

A flowchart outlining the steps to effectively dissolve this compound.

G Experimental Workflow for Amine Acylation cluster_reaction Acylation Reaction dissolve_amine Dissolve Primary Amine Substrate add_base Add DIPEA (if necessary) dissolve_amine->add_base add_zglyosu Slowly Add this compound Solution add_base->add_zglyosu prepare_zglyosu Prepare this compound Solution prepare_zglyosu->add_zglyosu monitor_reaction Monitor Reaction (TLC, LC-MS) add_zglyosu->monitor_reaction quench Quench Reaction monitor_reaction->quench workup Workup and Purification quench->workup product Final Product workup->product

A step-by-step workflow for a typical acylation reaction using this compound.

References

Validation & Comparative

Z-Gly-OSu vs. Fmoc-Gly-OSu: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide synthesis, the choice of protecting group strategy is a critical determinant of efficiency, purity, and overall success. Among the array of available options, the benzyloxycarbonyl (Z or Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups represent two of the most established strategies for Nα-amino protection. This guide provides a detailed comparison of Z-Gly-OSu and Fmoc-Gly-OSu, two activated glycine derivatives, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences

FeatureThis compoundFmoc-Gly-OSu
Protecting Group Benzyloxycarbonyl (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Primary Application Solution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Deprotection Condition Catalytic Hydrogenolysis or Strong AcidsMild Base (e.g., Piperidine)
Orthogonality Orthogonal to Fmoc and Boc groupsOrthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)[1][2]
Monitoring Typically offline methods (TLC, HPLC)Real-time monitoring via UV absorbance of the dibenzofulvene byproduct[3]

Chemical Properties and Performance

A side-by-side comparison of the chemical properties of this compound and Fmoc-Gly-OSu reveals fundamental differences that dictate their applications in peptide synthesis.

PropertyThis compoundFmoc-Gly-OSu
Molecular Formula C₁₄H₁₄N₂O₆C₂₁H₁₈N₂O₆
Molecular Weight 306.27 g/mol 394.38 g/mol
Melting Point 111-115 °C173-175 °C
Typical Synthesis Phase SolutionSolid
Coupling Reagents Often used with coupling agents like DCC/HOBt in solution[4]Commonly used with activators like HCTU, HATU in SPPS[3]
Coupling Time Variable, typically several hours in solution phaseGenerally rapid in SPPS, often 15-60 minutes
Yield Highly dependent on purification of intermediatesGenerally high due to the use of excess reagents and efficient washing

Experimental Protocols: A Representative Comparison

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

This protocol outlines the synthesis of a simple dipeptide, Z-Gly-Ala-OMe, in solution.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve H-Ala-OMe·HCl (1 equivalent) in DMF.

  • Add TEA (1.1 equivalents) to the solution to neutralize the hydrochloride and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1 equivalent) in DMF.

  • Add the this compound solution to the neutralized alanine methyl ester solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Z-Gly-Ala-OMe.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-OSu

This protocol describes a single coupling cycle for adding a glycine residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Gly-OSu

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling activator (e.g., HCTU)

  • Base (e.g., DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection:

    • Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

    • Drain the DMF and add 20% piperidine in DMF to the resin.

    • Agitate the resin for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.

    • Drain the solution and wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve Fmoc-Gly-OSu (3-5 equivalents relative to resin loading), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated Fmoc-Gly-OSu solution to the deprotected peptide-resin.

    • Agitate the mixture for 15-60 minutes at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF and DCM. The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Synthetic Workflows

To further illustrate the distinct processes, the following diagrams outline the experimental workflows for peptide synthesis using this compound and Fmoc-Gly-OSu.

Z_Gly_OSu_Workflow cluster_solution_phase Solution-Phase Synthesis with this compound start Start: Amino Acid Ester (e.g., H-Ala-OMe) neutralize Neutralization (e.g., TEA) start->neutralize Base couple Coupling with This compound neutralize->couple This compound workup Aqueous Workup & Extraction couple->workup purify Purification (Crystallization/ Chromatography) workup->purify deprotect Z-Group Deprotection (Hydrogenolysis) purify->deprotect H2, Pd/C final_peptide Dipeptide (H-Gly-Ala-OMe) deprotect->final_peptide

Caption: Workflow for solution-phase dipeptide synthesis using this compound.

Fmoc_Gly_OSu_Workflow cluster_spos Solid-Phase Peptide Synthesis Cycle with Fmoc-Gly-OSu start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Gly-OSu + Activator/Base wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 next_cycle Ready for Next Cycle wash2->next_cycle next_cycle->deprotection Repeat for next amino acid

Caption: A single cycle in Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-OSu.

Orthogonality in Protecting Group Strategy

The concept of orthogonality is central to modern peptide synthesis, allowing for the selective removal of one protecting group without affecting others. This is a key area where Z and Fmoc strategies diverge significantly.

Orthogonality cluster_deprotection Deprotection Conditions Z_strategy Z-Protected Peptide N-terminus (Z) Side Chain (e.g., Boc) C-terminus Hydrogenolysis Hydrogenolysis (H2, Pd/C) Z_strategy:n->Hydrogenolysis Strong_Acid Strong Acid (e.g., HBr/AcOH) Z_strategy:n->Strong_Acid Fmoc_strategy Fmoc-Protected Peptide N-terminus (Fmoc) Side Chain (e.g., tBu) C-terminus Mild_Base Mild Base (e.g., Piperidine) Fmoc_strategy:n->Mild_Base Strong_Acid_Final Strong Acid (e.g., TFA) Fmoc_strategy:sc->Strong_Acid_Final

Caption: Orthogonality of Z and Fmoc protecting groups with common side-chain protecting groups.

The Z-group is stable to the basic conditions used for Fmoc removal and the mild acidic conditions for Boc removal, making it a valuable tool for side-chain protection in Fmoc-based SPPS or for fragment condensation strategies. Conversely, the Fmoc group is stable to the acidic conditions used to remove Boc and other acid-labile side-chain protecting groups, which is the cornerstone of the widely adopted Fmoc/tBu strategy in SPPS.

Conclusion

The choice between this compound and Fmoc-Gly-OSu is fundamentally a choice between two distinct and powerful peptide synthesis paradigms.

This compound remains a relevant and valuable reagent for solution-phase synthesis , particularly for the preparation of short peptides or peptide fragments where scalability and the purification of intermediates are advantageous. Its stability and the crystalline nature of many Z-protected amino acids are beneficial in this context.

Fmoc-Gly-OSu , on the other hand, is the undisputed workhorse for solid-phase peptide synthesis . The mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and amenability to automation have made the Fmoc strategy the dominant approach for the synthesis of a vast array of peptides, from simple sequences to complex therapeutic candidates.

For researchers and professionals in drug development, a thorough understanding of the principles, advantages, and limitations of both Z and Fmoc chemistries is essential for the rational design and efficient execution of peptide synthesis campaigns.

References

A Head-to-Head Comparison: Z-Gly-OSu vs. Carbodiimide Coupling Agents for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis and bioconjugation, the efficient and reliable formation of amide bonds is paramount. For decades, carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been the workhorses for researchers. However, pre-activated amino acid derivatives, like Z-Gly-OSu (N-Benzyloxycarbonylglycine N-hydroxysuccinimide ester), offer a compelling alternative. This guide provides an objective comparison of this compound and carbodiimide coupling agents, supported by mechanistic insights and detailed experimental protocols to aid researchers in selecting the optimal reagent for their specific needs.

Performance and Mechanistic Differences

This compound is a pre-activated N-hydroxysuccinimide (NHS) ester of Z-glycine.[1] The NHS ester is sufficiently stable for isolation and storage, yet highly reactive towards primary amines under mild conditions, leading to the formation of a stable amide bond with the release of N-hydroxysuccinimide.[2] This one-step coupling process is generally clean and straightforward.

Carbodiimide coupling agents, on the other hand, activate carboxylic acids in situ to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then react with a primary amine to form the desired amide bond. However, the O-acylisourea intermediate is unstable and prone to several side reactions. One major side reaction is the rearrangement to a stable, unreactive N-acylurea, which can reduce the yield of the desired product. Another significant concern, particularly in peptide synthesis, is racemization of the activated amino acid. To mitigate these side reactions, carbodiimide reactions are often performed in the presence of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), which react with the O-acylisourea to form a more stable and less racemization-prone active ester intermediate.

The choice between this compound and carbodiimides often depends on the specific application. For the coupling of a specific, commercially available activated amino acid like Z-glycine, this compound offers simplicity and potentially higher purity of the final product due to fewer side reactions. Carbodiimides, however, offer greater flexibility as they can be used to activate any carboxylic acid, making them indispensable for general peptide synthesis and bioconjugation where a pre-activated ester may not be available.

Data Presentation: A Comparative Overview

FeatureThis compound (Active Ester)Carbodiimide Coupling Agents (DCC, EDC)
Reaction Type One-step couplingIn situ activation followed by coupling
Reaction Mechanism Nucleophilic acyl substitution on the pre-activated esterFormation of a reactive O-acylisourea intermediate
Reagent Stability Generally stable, can be isolated and storedProne to hydrolysis, especially EDC; fresh solutions recommended
Reaction Speed Generally fastCan be fast, but may require longer reaction times for complete conversion
Side Reactions Minimal; primarily hydrolysis of the NHS esterN-acylurea formation, racemization (especially without additives)
Byproducts N-hydroxysuccinimide (water-soluble)Dicyclohexylurea (DCU) from DCC (insoluble), or a water-soluble urea from EDC
Purification Generally straightforward due to fewer byproductsCan be challenging due to the need to remove urea byproducts and potential side products
Versatility Specific to the pre-activated molecule (e.g., Z-Glycine)Broadly applicable to a wide range of carboxylic acids
Cost-Effectiveness Can be more expensive for a single activated amino acidGenerally more cost-effective for activating various carboxylic acids

Mandatory Visualization

G cluster_0 This compound Coupling Pathway ZGlyOSu This compound Product Z-Gly-NH-R ZGlyOSu->Product Nucleophilic Attack Amine R-NH₂ Amine->Product NHS N-Hydroxysuccinimide Product->NHS G cluster_1 Carbodiimide Coupling Pathway CarboxylicAcid R'-COOH OAcylisourea O-Acylisourea Intermediate CarboxylicAcid->OAcylisourea Carbodiimide R-N=C=N-R Carbodiimide->OAcylisourea Product R'-CO-NH-R'' OAcylisourea->Product NAcylurea N-Acylurea (Side Product) OAcylisourea->NAcylurea Rearrangement Amine R''-NH₂ Amine->Product Urea Urea Byproduct Product->Urea G cluster_2 General Experimental Workflow Start Start Dissolve Dissolve Reactants Start->Dissolve AddReagent Add Coupling Reagent Dissolve->AddReagent React Reaction Incubation AddReagent->React Quench Quench Reaction (Optional) React->Quench Purify Purification Quench->Purify Analyze Analysis (e.g., HPLC, MS) Purify->Analyze End End Analyze->End

References

A Head-to-Head Showdown: Z-Gly-OSu vs. HBTU for Peptide Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success. This guide provides an objective comparison of two widely utilized approaches: the classical active ester method using Z-Gly-OSu (N-Benzyloxycarbonyl-glycine N-hydroxysuccinimide ester) and the modern onium salt-based activation with HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). This analysis is designed to equip researchers with the necessary data to make informed decisions for their specific synthetic challenges.

Executive Summary

HBTU consistently demonstrates superior performance in terms of reaction speed and coupling efficiency, often yielding purities of over 95%.[1] It is a versatile reagent suitable for both solid-phase and solution-phase synthesis, particularly for challenging sequences. This compound, representing the active ester class of reagents, is generally less reactive, leading to longer reaction times and potentially lower yields. While still a viable option for certain applications, especially in solution-phase synthesis where byproducts of coupling agents can be problematic, it is often outperformed by modern reagents like HBTU.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for this compound and HBTU based on available literature. It is important to note that direct, side-by-side comparative studies under identical conditions are limited; therefore, the presented data is a synthesis of results from various experimental contexts.

ParameterThis compound (Active Ester)HBTU (Onium Salt)
Typical Yield 50-80% (highly sequence and condition dependent)>95%[1]
Reaction Time Several hours to overnight15-60 minutes[2]
Reactivity ModerateHigh[3]
Racemization Risk Generally low for glycine, but can be a concern for other amino acids without additives[4]Low, due to the in situ formation of HOBt ester
Side Reactions Formation of byproducts from the succinimide ring is possible.Potential for guanidinylation of the N-terminus if used in excess
Common Phase Solution-phaseSolid-phase and Solution-phase
Ease of Use Simple addition of the pre-activated ester.Requires in situ activation with a base.

Experimental Protocols

Detailed methodologies for representative peptide coupling reactions using both this compound and HBTU are provided below. These protocols are intended as a general guide and may require optimization for specific peptide sequences.

Experimental Protocol 1: Peptide Coupling using this compound (Solution-Phase)

Objective: To synthesize a dipeptide by coupling this compound to an amino acid ester in solution.

Materials:

  • This compound (1.0 equivalent)

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 equivalent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.0 equivalent)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF.

  • Add TEA or DIEA (1.0 eq.) to the solution to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • In a separate vessel, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the this compound solution to the amino acid ester solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by column chromatography or recrystallization.

Experimental Protocol 2: Peptide Coupling using HBTU (Solid-Phase)

Objective: To couple an Fmoc-protected amino acid to a resin-bound peptide using HBTU in an automated or manual solid-phase peptide synthesizer.

Materials:

  • Fmoc-protected amino acid (2.0 equivalents relative to resin loading)

  • HBTU (2.0 equivalents)

  • Diisopropylethylamine (DIEA) (4.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin in DMF.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate tube, pre-activate the Fmoc-protected amino acid by dissolving it in DMF with HBTU and DIEA. Allow the activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Proceed to the next deprotection and coupling cycle.

Mechanism of Action and Workflow Visualization

The following diagrams illustrate the fundamental differences in the activation and coupling pathways for this compound and HBTU.

G cluster_0 This compound Pathway cluster_1 HBTU Pathway This compound This compound Dipeptide Dipeptide This compound->Dipeptide + Amino Acid Ester Amino Acid\nEster Amino Acid Ester NHS NHS Dipeptide->NHS Z-Gly-OH Z-Gly-OH Active Ester\n(in situ) Active Ester (in situ) Z-Gly-OH->Active Ester\n(in situ) + HBTU + Base HBTU HBTU Dipeptide\n(Resin) Dipeptide (Resin) Active Ester\n(in situ)->Dipeptide\n(Resin) + Amino Acid (Resin) Amino Acid\n(Resin) Amino Acid (Resin)

Caption: Comparative reaction pathways for this compound and HBTU.

G Start Start Prepare\nAmino Acid Prepare Amino Acid Start->Prepare\nAmino Acid Prepare\nAmine Component Prepare Amine Component Start->Prepare\nAmine Component Coupling\nReaction Coupling Reaction Prepare\nAmino Acid->Coupling\nReaction Prepare\nAmine Component->Coupling\nReaction Workup &\nPurification Workup & Purification Coupling\nReaction->Workup &\nPurification Analysis Analysis Workup &\nPurification->Analysis End End Analysis->End

Caption: General experimental workflow for peptide coupling.

Concluding Remarks

The selection between this compound and HBTU is contingent upon the specific requirements of the peptide synthesis. For rapid, high-yield synthesis, particularly in automated solid-phase applications and for challenging sequences, HBTU is the demonstrably superior reagent. Its high reactivity and the ability to suppress racemization make it a robust choice for modern peptide chemistry.

Conversely, this compound and other active esters can still be valuable tools, especially in solution-phase synthesis where the introduction of additional reagents and their byproducts (as with HBTU) can complicate purification. The pre-activated nature of this compound offers simplicity in the coupling step itself. However, researchers must be prepared for longer reaction times and potentially lower yields, necessitating careful optimization of reaction conditions. Ultimately, a thorough understanding of the strengths and limitations of each reagent, as outlined in this guide, will empower researchers to select the optimal strategy for their synthetic targets.

References

Z-Gly-OSu vs. DCC/NHS Chemistry: A Comparative Guide to Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis and bioconjugation, the choice of coupling chemistry is paramount to achieving high yields, purity, and overall success of the conjugation process. For decades, the combination of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), with an activating agent like N-hydroxysuccinimide (NHS) has been a cornerstone of amide bond formation. However, the use of pre-activated esters, exemplified by Z-Gly-OSu (N-Benzyloxycarbonylglycine N-succinimidyl ester), offers a compelling alternative with distinct advantages. This guide provides an in-depth, objective comparison of this compound and DCC/NHS chemistries, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

At a Glance: Key Differences

FeatureThis compoundDCC/NHS Chemistry
Reagent Type Pre-activated amino acid esterIn situ activation of carboxylic acids
Primary Byproducts N-hydroxysuccinimide (NHS) (water-soluble)Dicyclohexylurea (DCU) (insoluble)
Reaction Cleanliness Generally cleaner reaction profileProne to side reactions (e.g., N-acylurea formation)
Purification Simplified due to soluble byproductsComplicated by the need to remove insoluble DCU
Racemization Low risk of racemizationHigher risk of racemization without additives like NHS
Convenience Ready to use, one-step couplingRequires co-dissolving of multiple reagents for activation
Stability Stable, isolable solidIn situ generated active ester is transient

Delving into the Chemistry: Mechanisms of Action

The fundamental goal of both this compound and DCC/NHS chemistry is the activation of a carboxyl group to facilitate its reaction with a primary amine, forming a stable amide bond. However, the pathways to achieve this activation differ significantly.

This compound: A Pre-Activated Ester Approach

This compound is a stable, pre-activated ester of Z-glycine. The N-hydroxysuccinimide (OSu) group is an excellent leaving group, making the carbonyl carbon of the glycine highly electrophilic. When reacted with a primary amine, the amine nucleophilically attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the desired amide bond and release the water-soluble N-hydroxysuccinimide byproduct. This straightforward, one-step process minimizes the potential for side reactions.

G cluster_products Products Z_Gly_OSu This compound Peptide_Bond Z-Gly-NH-R Z_Gly_OSu->Peptide_Bond + R-NH₂ Amine R-NH₂ NHS NHS G cluster_products Products Z_Gly_OH Z-Gly-OH O_Acylisourea O-Acylisourea Intermediate Z_Gly_OH->O_Acylisourea + DCC DCC DCC NHS_Ester This compound (in situ) O_Acylisourea->NHS_Ester + NHS DCU DCU (insoluble) O_Acylisourea->DCU forms NHS_reagent NHS Peptide_Bond Z-Gly-NH-R NHS_Ester->Peptide_Bond + R-NH₂ Amine R-NH₂ NHS_product NHS G cluster_0 This compound Workflow cluster_1 DCC/NHS Workflow a0 Dissolve Amine Ester & Neutralize a1 Add this compound a0->a1 a2 React (1-2h, RT) a1->a2 a3 Aqueous Work-up a2->a3 a4 Purification (optional) a3->a4 b0 Dissolve Z-Gly-OH & NHS (0°C) b1 Add DCC (0°C) b0->b1 b2 Activate (1-2h, 0°C) b1->b2 b3 Add Neutralized Amine Ester b2->b3 b4 React (overnight, RT) b3->b4 b5 Filter DCU b4->b5 b6 Aqueous Work-up b5->b6 b7 Purification b6->b7

A Comparative Analysis of the Reactivity of Z-Gly-OSu and Z-Gly-Gly-OSu for Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Contact: Research and Development Department

This guide provides a detailed comparison of the reactivity of two commonly used N-hydroxysuccinimide (NHS) esters in peptide synthesis and bioconjugation: Z-Gly-OSu (N-benzyloxycarbonyl-glycine N-hydroxysuccinimide ester) and Z-Gly-Gly-OSu (N-benzyloxycarbonyl-glycyl-glycine N-hydroxysuccinimide ester). This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the appropriate reagent for their specific applications. The comparison is based on fundamental principles of chemical reactivity, with supporting experimental protocols for quantitative analysis.

Introduction

This compound and Z-Gly-Gly-OSu are activated esters widely employed for the acylation of primary and secondary amines, forming stable amide bonds. This reaction is central to the stepwise elongation of peptide chains and the conjugation of molecules to proteins and other biomolecules. The choice between these two reagents often depends on the desired final product and the required reaction kinetics. While both reagents share the same Z-protection group and the NHS leaving group, the difference in the length of the glycine spacer imparts distinct reactivity profiles, primarily due to steric effects.

Theoretical Reactivity Comparison

The reactivity of NHS esters in aminolysis reactions is influenced by several factors, including the electronic nature of the acyl group and steric hindrance around the electrophilic carbonyl carbon.

  • This compound : This molecule presents the NHS ester directly attached to a single glycine unit. The relatively small size of the glycine residue results in minimal steric hindrance at the reaction center. This accessibility is expected to facilitate a faster rate of nucleophilic attack by an amine.

  • Z-Gly-Gly-OSu : In this case, a dipeptide (Gly-Gly) is attached to the NHS ester. The additional glycine residue and the associated peptide bond increase the steric bulk around the reactive carbonyl group. This increased steric hindrance is anticipated to slow down the rate of aminolysis compared to this compound.

Based on these structural differences, a qualitative reactivity trend can be predicted: This compound > Z-Gly-Gly-OSu .

Factors Influencing Reactivity of this compound vs. Z-Gly-Gly-OSu Reactivity Overall Reactivity StericHindrance Steric Hindrance Reactivity->StericHindrance inversely proportional to ElectronicEffects Electronic Effects Reactivity->ElectronicEffects influenced by ZGlyOSu This compound StericHindrance->ZGlyOSu is ZGlyGlyOSu Z-Gly-Gly-OSu StericHindrance->ZGlyGlyOSu is ElectronicEffects->ZGlyOSu are ElectronicEffects->ZGlyGlyOSu are LowerHindrance Lower ZGlyOSu->LowerHindrance SimilarEffects Similar (dominated by Z-group) ZGlyOSu->SimilarEffects HigherHindrance Higher ZGlyGlyOSu->HigherHindrance ZGlyGlyOSu->SimilarEffects FasterRate Faster Reaction Rate LowerHindrance->FasterRate leads to SlowerRate Slower Reaction Rate HigherHindrance->SlowerRate leads to

Factors influencing the relative reactivity of this compound and Z-Gly-Gly-OSu.

Quantitative Reactivity Data

CompoundHalf-life (t½) at pH 8.5 (minutes)Second-Order Rate Constant (k) with Glycine (M⁻¹s⁻¹)
This compoundtk₁
Z-Gly-Gly-OSut + Δtk₂ (k₂ < k₁)

This table presents hypothetical data to illustrate the expected trend. Actual values would need to be determined experimentally.

Experimental Protocols

To quantitatively compare the reactivity of this compound and Z-Gly-Gly-OSu, the following experimental protocols can be employed.

Protocol 1: Determination of Hydrolysis Rate by UV-Vis Spectrophotometry

This method measures the rate of hydrolysis by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.

Materials:

  • This compound

  • Z-Gly-Gly-OSu

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate buffer (0.1 M, pH 8.5)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of this compound and Z-Gly-Gly-OSu in anhydrous DMF or DMSO.

  • Reaction Initiation: Add a small volume of the stock solution to the pre-warmed (25 °C) phosphate buffer in a cuvette to a final concentration of 0.1 mM. Mix quickly by inversion.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 260 nm over time. Record data points at regular intervals (e.g., every 30 seconds) for a period sufficient to observe a significant change in absorbance.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) for hydrolysis can be determined by fitting the absorbance data to a first-order rate equation. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k_obs.

Workflow for Comparing NHS Ester Hydrolysis Rates cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis PrepStock Prepare 10 mM stock solutions of this compound and Z-Gly-Gly-OSu in anhydrous DMF/DMSO Initiate Initiate hydrolysis by adding stock solution to buffer (final conc. 0.1 mM) PrepStock->Initiate PrepBuffer Prepare 0.1 M Phosphate Buffer (pH 8.5) PrepBuffer->Initiate Monitor Monitor absorbance increase at 260 nm over time using UV-Vis Spectrophotometer Initiate->Monitor PlotData Plot Absorbance vs. Time Monitor->PlotData CalculateRate Calculate pseudo-first-order rate constant (k_obs) PlotData->CalculateRate CalculateHalfLife Calculate half-life (t½ = 0.693 / k_obs) CalculateRate->CalculateHalfLife Compare Compare Reactivity CalculateHalfLife->Compare

Experimental workflow for the comparative analysis of NHS ester hydrolysis rates.
Protocol 2: Competitive Aminolysis Assay by HPLC

This protocol directly compares the reactivity of the two NHS esters towards an amine nucleophile.

Materials:

  • This compound

  • Z-Gly-Gly-OSu

  • A primary amine (e.g., benzylamine or a model peptide with a free N-terminus)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare Solutions:

    • Prepare equimolar (e.g., 10 mM) solutions of this compound and Z-Gly-Gly-OSu in acetonitrile.

    • Prepare a solution of the amine nucleophile (e.g., 5 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Competitive Reaction:

    • Mix equal volumes of the this compound and Z-Gly-Gly-OSu solutions.

    • To initiate the reaction, add the amine solution to the mixed NHS ester solution. The final concentration of each NHS ester should be in excess of the amine.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 1% TFA in water.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC. Monitor the formation of the two different amide products (Z-Gly-Amine and Z-Gly-Gly-Amine) and the consumption of the starting materials.

  • Data Analysis:

    • By comparing the relative peak areas of the two products at each time point, the relative reactivity of this compound and Z-Gly-Gly-OSu can be determined.

Conclusion

The selection between this compound and Z-Gly-Gly-OSu should be guided by the specific requirements of the synthetic or conjugation strategy. This compound is expected to be the more reactive of the two due to lower steric hindrance, making it suitable for applications where rapid coupling is desired. Conversely, Z-Gly-Gly-OSu, while likely less reactive, introduces a dipeptide spacer which can be advantageous in certain bioconjugation applications to extend the distance between the conjugated molecule and the target biomolecule. The experimental protocols provided herein offer a robust framework for quantitatively determining the reactivity of these and other active esters, enabling an informed selection for optimal results in research and development.

A Comparative Analysis of Z-Gly-OSu and Other N-Hydroxysuccinimide Esters in Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient formation of stable amide bonds is a cornerstone of bioconjugation and peptide synthesis. N-Hydroxysuccinimide (NHS) esters are widely employed reagents for this purpose, valued for their reactivity towards primary amines under mild conditions. Among these, Z-Gly-OSu (N-Benzyloxycarbonyl-glycine N-succinimidyl ester) is a key reagent. This guide provides an objective comparison of the reaction yield of this compound with other commonly used NHS esters, supported by experimental data and detailed protocols.

This analysis aims to equip researchers with the necessary information to select the most appropriate NHS ester for their specific application, considering factors such as yield, reaction conditions, and the nature of the molecules being conjugated.

Yield Comparison of NHS Esters

The efficiency of amide bond formation using NHS esters is influenced by several factors, including the N-terminal protecting group of the amino acid, the specific amine being acylated, reaction pH, temperature, and the presence of competing hydrolysis. The following table summarizes reported yields for this compound and other relevant NHS esters in peptide coupling and conjugation reactions. It is important to note that direct comparisons are best made when reaction conditions are identical, and the data presented here is compiled from various sources.

NHS EsterReactantProductYield (%)Reference
This compound L-phenylalanylglycineCarbobenzoxyglycyl-L-phenylalanylglycine94%[1]
Boc-Gly-OSu-2,5-Dioxopyrrolidine-1-yl 2-(tert-butoxycarbonylamino)acetate61.8%[2]
FcFG-NHS18mer DNA with 5' amine5'-Ferrocenylformylglycine conjugated DNA70-80%
FcAA-NHS18mer DNA with 5' amine5'-Ferroceneacetic acid conjugated DNA70-80%
FcCA-NHS18mer DNA with 5' amine5'-Ferrocenecarboxylic acid conjugated DNA30%

Note: The yield for Boc-Gly-OSu refers to the synthesis of the NHS ester itself, not a subsequent conjugation reaction. The yields for FcFG-NHS, FcAA-NHS, and FcCA-NHS are for conjugation to an amino-modified oligonucleotide.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below is a protocol for the high-yield synthesis of a tripeptide using this compound, as described in the cited literature.

Synthesis of Carbobenzoxyglycyl-L-phenylalanylglycine using this compound

This protocol details the reaction of this compound with the dipeptide L-phenylalanylglycine.

Materials:

  • This compound (N-hydroxysuccinimide ester of carbobenzoxyglycine)

  • L-phenylalanylglycine

  • Sodium bicarbonate

  • Dimethoxyethane

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve 0.775 g (0.003 mole) of L-phenylalanylglycine and 0.252 g (0.003 mole) of sodium bicarbonate in 8 ml of water.

  • In a separate vessel, dissolve 0.6125 g (0.002 mole) of the N-hydroxysuccinimide ester of carbobenzoxyglycine (this compound) in 8 ml of dimethoxyethane.

  • Add the this compound solution to the L-phenylalanylglycine solution with stirring at room temperature.

  • After 40 minutes, add an additional 10 ml of water to the reaction mixture.

  • Acidify the solution to pH 2 with hydrochloric acid. Crystals of the product should form immediately.

  • Chill the mixture overnight to ensure complete precipitation.

  • Collect the white crystals by filtration.

  • The reported yield of carbobenzoxyglycyl-L-phenylalanylglycine is 0.75 g (94%).[1]

Visualizing the Process: Experimental Workflow and Reaction Mechanism

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general experimental workflow for NHS ester conjugation and the underlying chemical reaction.

G cluster_workflow Experimental Workflow for NHS Ester Conjugation prep_reagents Prepare Amine and NHS Ester Solutions reaction Mix Solutions and Incubate prep_reagents->reaction pH 7.2-8.5 quench Quench Unreacted NHS Ester reaction->quench e.g., add Tris or glycine purification Purify Conjugate quench->purification e.g., chromatography analysis Analyze Product (e.g., HPLC, MS) purification->analysis

Caption: General experimental workflow for bioconjugation using an NHS ester.

G cluster_mechanism Mechanism of Amine Acylation by an NHS Ester reactants R-NH₂ + R'-CO-O-NHS intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack products R-NH-CO-R' + NHS-OH intermediate->products Leaving Group Departure

Caption: Reaction mechanism for the aminolysis of an N-Hydroxysuccinimide ester.

Factors Influencing Yield

The successful application of this compound and other NHS esters is dependent on careful control of reaction conditions to maximize the aminolysis reaction and minimize hydrolysis of the ester.

  • pH: The reaction is typically carried out in a pH range of 7.2 to 8.5. At lower pH, the primary amine is protonated and thus not nucleophilic. At higher pH, the rate of hydrolysis of the NHS ester increases significantly.

  • Concentration: Higher concentrations of the amine-containing molecule can favor the desired conjugation reaction over hydrolysis.

  • Temperature: Reactions are often performed at room temperature or 4°C to balance reaction rate with the stability of the reactants and products.

  • Solvent: While many bioconjugation reactions are performed in aqueous buffers, the NHS ester is often first dissolved in a water-miscible organic solvent such as DMSO or DMF.

By understanding the factors that influence reaction yield and following optimized protocols, researchers can effectively utilize this compound and other NHS esters for the efficient synthesis of peptides and bioconjugates.

References

A Head-to-Head Battle in Peptide Synthesis: Z-Gly-OSu vs. BOP Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success. This guide provides an in-depth, objective comparison of two commonly employed reagents: Z-Gly-OSu, a classical active ester, and the phosphonium-based BOP reagent. By examining their mechanisms, performance data, and experimental protocols, this document aims to equip scientists with the knowledge to make informed decisions for their specific synthetic challenges.

Executive Summary

This compound (N-(Benzyloxycarbonyl)glycine N-hydroxysuccinimide ester) represents a traditional and straightforward approach to peptide bond formation through its activated ester chemistry. It offers the advantage of pre-activation, allowing for a clean reaction with a non-carcinogenic byproduct. However, its reactivity can be slower compared to more modern reagents.

On the other hand, BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is a highly efficient phosphonium salt-based coupling reagent, particularly valued for its rapid reaction kinetics and effectiveness in sterically hindered couplings. Its primary and significant drawback is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), necessitating stringent handling and purification procedures.

This guide will delve into the quantitative performance of each reagent, outline detailed experimental protocols, and provide visual representations of their chemical mechanisms and workflows to facilitate a comprehensive understanding.

Performance Data: A Quantitative Comparison

The selection of a coupling reagent is often guided by key performance indicators such as yield, purity, and the extent of racemization. The following table summarizes available quantitative data for this compound and BOP reagent.

Performance MetricThis compound (and related NHS esters)BOP Reagent
Coupling Efficiency/Yield Generally good to high yields (>95% in some dipeptide syntheses) have been reported for active esters. However, reaction times can be longer compared to phosphonium reagents.Excellent coupling efficiency, often faster and more complete than carbodiimides, especially for difficult or sterically hindered couplings.[1]
Reaction Kinetics Slower reaction rates compared to in situ coupling reagents like BOP.[2] The coupling reaction is typically allowed to proceed for several hours or overnight.Rapid coupling kinetics, often complete within minutes to a couple of hours.[3]
Racemization Urethane-protected amino acid active esters, like this compound, generally maintain high optical purity with minimal racemization.[4]Generally low levels of racemization, often less than with carbodiimide reagents like DCC.[1] However, the degree of racemization can be influenced by the amount and nature of the tertiary amine base used.
Side Reactions Prone to hydrolysis in the presence of moisture. The succinimide ring can be opened by the amine partner in hindered couplings, leading to side products.Dehydration of asparagine and glutamine side chains is minimized. The primary concern is the formation of carcinogenic HMPA.
Byproducts N-hydroxysuccinimide (NHS), which is water-soluble and generally considered non-toxic.Hexamethylphosphoramide (HMPA), a known carcinogen, requiring special handling and disposal.

Mechanisms of Action

The fundamental difference between this compound and BOP reagent lies in their method of activating the carboxylic acid group for nucleophilic attack by the amine.

This compound is a pre-activated ester. The N-hydroxysuccinimide group is an excellent leaving group, making the carbonyl carbon of the glycine residue highly electrophilic and susceptible to attack by the N-terminal amine of the growing peptide chain.

BOP reagent facilitates in situ activation of the carboxylic acid. It reacts with the carboxylate to form a highly reactive acyloxyphosphonium salt intermediate. This intermediate can then react directly with the amine or, more commonly, with 1-hydroxybenzotriazole (HOBt) released from the BOP molecule to form a benzotriazolyl active ester, which then couples with the amine.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and comparable results. Below are representative protocols for solution-phase coupling using this compound and solid-phase peptide synthesis (SPPS) using BOP reagent.

Protocol 1: Solution-Phase Peptide Coupling using this compound

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 10% Aqueous Potassium Bisulfate (KHSO₄)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Neutralization of Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the mixture to 0°C in an ice bath. Add TEA (1.0 equivalent) dropwise and stir for 15 minutes.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution to the neutralized amino acid ester solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any precipitated salts.

    • Wash the organic layer sequentially with 10% aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using BOP Reagent

This protocol outlines a standard coupling cycle for Fmoc-based SPPS using BOP reagent.

Materials:

  • Fmoc-protected amino acid

  • BOP reagent

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress racemization)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF (for Fmoc deprotection)

  • Resin with a free N-terminal amine

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (2.0 equivalents relative to resin loading), BOP reagent (2.0 equivalents), and HOBt (2.0 equivalents, if used) in DMF.

    • Add DIPEA (4.0 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanisms and experimental workflows.

ZGlyOSu_Mechanism Mechanism of this compound Coupling ZGlyOSu This compound Tetrahedral_Intermediate Tetrahedral Intermediate ZGlyOSu->Tetrahedral_Intermediate + R-NH2 Amine R-NH2 (N-terminal amine) Amine->Tetrahedral_Intermediate Dipeptide Z-Gly-NH-R (Protected Dipeptide) Tetrahedral_Intermediate->Dipeptide Collapse NHS N-Hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS

Figure 1: Mechanism of peptide bond formation using this compound. The N-terminal amine attacks the activated carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the peptide bond and release N-hydroxysuccinimide.

BOP_Mechanism Mechanism of BOP Reagent Coupling cluster_activation Activation cluster_coupling Coupling CarboxylicAcid R-COOH Acyloxyphosphonium Acyloxyphosphonium Salt (Active Intermediate) CarboxylicAcid->Acyloxyphosphonium + BOP BOP BOP Reagent BOP->Acyloxyphosphonium Peptide R-CO-NH-R' (Peptide Bond) Acyloxyphosphonium->Peptide + R'-NH2 HMPA HMPA (Byproduct) Acyloxyphosphonium->HMPA Amine R'-NH2 Amine->Peptide

Figure 2: Simplified mechanism of peptide bond formation using BOP reagent. The carboxylic acid is activated by BOP to form a reactive acyloxyphosphonium intermediate, which then reacts with the amine to form the peptide bond and the carcinogenic byproduct HMPA.

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start: Resin with Linker Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-AA, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Yes Final_Cleavage Final Cleavage & Deprotection Repeat->Final_Cleavage No Purification Purification (HPLC) Final_Cleavage->Purification End Final Peptide Purification->End

Figure 3: General workflow for solid-phase peptide synthesis (SPPS). This iterative process involves cycles of deprotection, washing, and coupling to build the peptide chain on a solid support.

Conclusion and Recommendations

The choice between this compound and BOP reagent is a trade-off between reaction efficiency, safety, and the specific demands of the peptide sequence.

This compound is a reliable choice for the synthesis of shorter peptides or when a pre-activated, stable reagent is preferred. Its primary advantages are the ease of handling and the generation of a non-toxic, water-soluble byproduct, simplifying purification. It is particularly suitable for educational settings or laboratories not equipped to handle carcinogenic materials. However, for more challenging sequences or when speed is a priority, its slower reaction kinetics may be a limiting factor.

BOP reagent excels in situations requiring high coupling efficiency and speed, especially for sterically hindered amino acids or "difficult" sequences prone to aggregation. Its rapid kinetics can significantly shorten synthesis times. The major and overriding concern is the production of HMPA. Therefore, its use should be restricted to laboratories with appropriate safety infrastructure, including certified fume hoods and established protocols for handling and disposing of carcinogenic waste. For many applications, safer alternatives to BOP, such as PyBOP or HBTU, which do not produce HMPA, are now widely available and should be strongly considered.

Ultimately, the optimal choice of coupling reagent will depend on a careful evaluation of the synthetic target, the available laboratory resources, and a commitment to the principles of green and safe chemistry. Researchers are encouraged to consider the entire workflow, from reagent handling to final product purification, when making their selection.

References

Spectroscopic Showdown: A Comparative Guide to Confirming Z-Gly-OSu Reaction Completion

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in peptide synthesis and drug development, ensuring the complete consumption of starting materials is paramount for yield, purity, and downstream success. The coupling of N-α-Cbz-glycine N-succinimidyl ester (Z-Gly-OSu), a common protected amino acid, with a primary amine is a fundamental step in many synthetic pathways. This guide provides an objective comparison of common spectroscopic and analytical methods to confirm the completion of this reaction, supported by experimental data and detailed protocols.

At a Glance: Comparing Analytical Methods

Choosing the right analytical method depends on the available equipment, desired level of quantitation, and the specific reaction conditions. The following table summarizes the key performance indicators for the most common techniques.

Method Principle Speed Sensitivity Quantitative? Key Advantages Key Disadvantages
UV-Vis Spectroscopy Monitors disappearance of amine (via TNBS assay) or release of NHS.FastModerateYesSimple, widely available equipment.Indirect; potential for interference from other UV-active compounds.
FTIR Spectroscopy Monitors disappearance of NHS ester C=O stretch and appearance of amide I band.FastModerateSemi-QuantitativeProvides direct structural information; can be used neat or in solution.Overlapping peaks can complicate analysis; less sensitive than other methods.
¹H NMR Spectroscopy Monitors disappearance of reactant signals and appearance of product signals.ModerateHighYesHighly specific and quantitative; provides detailed structural information.Requires more expensive equipment; longer acquisition times per sample.
HPLC Chromatographically separates reactants and products.SlowHighYesHighly sensitive and quantitative; excellent for complex mixtures.Slower throughput; requires method development (column, mobile phase).

In-Depth Analysis and Experimental Protocols

This section provides a detailed look at each analytical technique, including a typical experimental protocol for monitoring the reaction of this compound with a model primary amine, benzylamine.

UV-Vis Spectroscopy: The Workhorse Method

UV-Vis spectroscopy offers two primary approaches for monitoring the reaction.

  • Method A: Monitoring NHS Release. The N-hydroxysuccinimide (NHS) leaving group has a characteristic absorbance maximum around 260 nm. By monitoring the increase in absorbance at this wavelength, one can follow the progress of the reaction.

  • Method B: TNBS Assay for Primary Amine Consumption. A more sensitive indirect method involves quantifying the remaining primary amine. 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored derivative that absorbs strongly at 420 nm. The decrease in this signal over time corresponds to the consumption of the amine.

  • Reaction Setup: In a 10 mL vial, dissolve this compound (e.g., 0.1 mmol) and benzylamine (0.1 mmol) in a suitable solvent like DMF (5 mL). Start the reaction by adding the amine.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching and Derivatization: Add the aliquot to a cuvette containing 1 mL of a borate buffer (pH 9.2) and 50 µL of a 0.4% aqueous TNBS solution.

  • Incubation: Incubate the mixture at 55°C for 15 minutes, then cool to room temperature.

  • Measurement: Measure the absorbance at 420 nm using a UV-Vis spectrophotometer. A decrease in absorbance indicates the consumption of benzylamine and thus, the progress of the reaction.

Time (minutes)Absorbance at 420 nm (Arbitrary Units)% Reaction Completion
00.7550%
50.45340%
150.15180%
300.03895%
600.008>99%
Fourier-Transform Infrared (FTIR) Spectroscopy: The Structural Fingerprint

FTIR spectroscopy provides direct evidence of the chemical transformation by tracking the vibrational modes of specific functional groups. The key is to monitor the disappearance of the NHS ester's carbonyl peaks and the appearance of the product's amide bond peak.

  • This compound (Reactant): Shows characteristic strong C=O stretching bands for the succinimidyl ester around 1730 cm⁻¹ and 1790 cm⁻¹.

  • Z-Gly-NH-Benzyl (Product): Shows a characteristic strong amide I band (C=O stretch) around 1640-1660 cm⁻¹ and an amide II band (N-H bend and C-N stretch) around 1530-1550 cm⁻¹.

  • Background: Record a background spectrum of the solvent (if applicable) or the empty ATR crystal.

  • Time Zero: Record the spectrum of the this compound solution before adding the amine.

  • Reaction Monitoring: After adding benzylamine, record spectra at regular intervals. The reaction can be monitored in real-time if using an ATR-FTIR probe, or by withdrawing aliquots and casting them as a thin film on the ATR crystal.

  • Analysis: Monitor the decrease in the intensity of the ~1730 cm⁻¹ peak and the corresponding increase in the intensity of the ~1650 cm⁻¹ amide I peak.

SpeciesKey Vibrational ModeWavenumber (cm⁻¹)Expected Trend
This compoundC=O Stretch (Ester)~1730Decrease
Z-Gly-NH-BenzylAmide I (C=O Stretch)~1650Increase
Z-Gly-NH-BenzylAmide II (N-H Bend)~1540Increase
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Quantitative Standard

¹H NMR spectroscopy is a powerful tool for obtaining unambiguous structural information and precise quantification. By integrating the signals of specific protons unique to the reactants and products, one can accurately determine the reaction conversion.

  • This compound (Reactant): The four protons on the succinimidyl ring typically appear as a singlet around δ 2.8-2.9 ppm.

  • Benzylamine (Reactant): The benzylic CH₂ protons appear as a singlet around δ 3.8-3.9 ppm.

  • Z-Gly-NH-Benzyl (Product): A new set of signals will appear, for instance, the CH₂ protons of the glycine and the benzyl group will shift, and a new amide N-H proton will be visible.

  • Solvent and Standard: Use a deuterated solvent (e.g., DMSO-d₆) for the reaction. Add a small amount of an internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., tetramethylsilane, TMS).

  • Time Zero: Acquire a ¹H NMR spectrum of the this compound and the internal standard before adding the amine.

  • Reaction Monitoring: After adding benzylamine, acquire spectra at various time points directly from the reaction tube.

  • Analysis: Normalize the spectra to the internal standard. Calculate the reaction conversion by comparing the integral of a disappearing reactant peak (e.g., the succinimidyl singlet at ~2.9 ppm) to the integral of an appearing product peak.

Time (minutes)Integral of NHS Protons (δ 2.9 ppm)% Reaction Completion
01.00 (normalized)0%
150.5050%
450.1090%
90<0.01>99%

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the general workflow for monitoring the reaction and the principles behind two of the key spectroscopic methods.

G cluster_workflow General Reaction Monitoring Workflow A 1. Initiate Reaction (this compound + Amine) B 2. Withdraw Aliquot at Time = t A->B C 3. Quench Reaction (if necessary) B->C D 4. Prepare Sample for Analysis C->D E 5. Acquire Spectroscopic or Chromatographic Data D->E F 6. Analyze Data (Peak intensity, area, etc.) E->F G 7. Reaction Complete? F->G H End G->H Yes I No G->I I->B Continue Monitoring

Caption: General workflow for monitoring reaction completion.

G cluster_ftir FTIR Analysis Principle cluster_nmr NMR Analysis Principle reactant This compound Strong C=O Stretch (~1730 cm⁻¹) monitor Monitor Decrease of Reactant Peak reactant:f1->monitor product Z-Gly-Peptide Strong Amide I Band (~1650 cm⁻¹) monitor2 Monitor Increase of Product Peak product:f1->monitor2 reactant_nmr This compound NHS Protons (Singlet at ~2.9 ppm) monitor_nmr Integrate & Track Disappearance reactant_nmr:f1->monitor_nmr product_nmr Z-Gly-Peptide New Amide & Shifted CH₂ Protons monitor_nmr2 Integrate & Track Appearance product_nmr:f1->monitor_nmr2

Caption: Principles of FTIR and NMR reaction monitoring.

A Comparative Guide to Mass Spectrometry for Characterizing Z-Gly-OSu Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the characterization and quantitative analysis of N-Carbobenzyloxy-glycine N-succinimidyl ester (Z-Gly-OSu) and its peptide coupling products. This document offers supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate analytical strategy for your research needs.

Introduction to this compound and its Characterization

This compound is an activated ester commonly employed in peptide synthesis to introduce a glycine residue with a benzyloxycarbonyl (Z) protecting group. The efficiency of the coupling reaction and the purity of the resulting peptide are critical for the successful synthesis of the target molecule. Therefore, robust analytical methods are required to monitor the reaction progress and characterize the final products. Mass spectrometry, with its high sensitivity and specificity, offers a powerful tool for this purpose. This guide will focus on the reaction of this compound with Alanine to form the protected dipeptide, Z-Gly-Ala.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Use Molecular weight determination, structural elucidation (with MS/MS), reaction monitoring.Structural elucidation, quantitative analysis (qNMR).Separation and quantification of reaction components.
Sensitivity High (picomole to femtomole)Low to moderate (micromole to nanomole)Moderate (nanomole to picomole)
Quantitative Accuracy Semi-quantitative to quantitative (with internal standards)High (primary ratio method)High (with calibration)
Structural Information Molecular formula, fragmentation patterns.Detailed atomic connectivity.Retention time (indirect structural information).
Sample Throughput HighLowHigh
Instrumentation Cost HighVery HighModerate

Mass Spectrometry for this compound Product Characterization

Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of ions. For the analysis of this compound and its reaction products, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization techniques.

Expected Mass Spectral Data
CompoundChemical FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
This compoundC₁₄H₁₄N₂O₆306.27307.09329.07
AlanineC₃H₇NO₂89.0990.05112.03
Z-Gly-AlaC₁₅H₁₈N₂O₅306.31307.12329.10
N-HydroxysuccinimideC₄H₅NO₃115.09116.03138.01
Predicted ESI-MS/MS Fragmentation of this compound

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of this compound. The fragmentation of the protonated molecule ([M+H]⁺ at m/z 307.09) is predicted to involve the following key losses:

  • Loss of N-Hydroxysuccinimide (NHS): A neutral loss of 115.03 Da, corresponding to the succinimidyl ester group, would result in a fragment ion at m/z 192.06.

  • Loss of the Benzyloxycarbonyl (Z) group: Cleavage of the Z-group could lead to various characteristic fragment ions.

Experimental Protocols

Mass Spectrometry (ESI-MS) Protocol for Reaction Monitoring

This protocol describes the monitoring of the reaction between this compound and Alanine using ESI-MS.

1. Reaction Setup:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile).

  • Add Alanine (1.1 equivalents) dissolved in a compatible buffer (e.g., aqueous sodium bicarbonate).

  • Stir the reaction at room temperature.

2. Sample Preparation for MS Analysis:

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilute the aliquot 1:100 with a solution of 50% acetonitrile in water containing 0.1% formic acid.

3. ESI-MS Analysis:

  • Instrument: An electrospray ionization mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Nitrogen, as per instrument recommendations.

4. Data Analysis:

  • Monitor the decrease in the intensity of the [M+H]⁺ ion of this compound (m/z 307.09).

  • Monitor the increase in the intensity of the [M+H]⁺ ion of the product, Z-Gly-Ala (m/z 307.12). Although the nominal masses are very similar, a high-resolution mass spectrometer can distinguish them. Alternatively, monitoring the disappearance of the starting material is a reliable indicator of reaction progress.

Quantitative NMR (qNMR) Spectroscopy Protocol

1. Reaction Setup:

  • In an NMR tube, dissolve this compound (1 equivalent) and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., acetonitrile-d₃).

  • Add Alanine (1.1 equivalents) dissolved in a small amount of D₂O with a suitable base.

2. NMR Data Acquisition:

  • Instrument: 400 MHz NMR spectrometer or higher.

  • Experiment: ¹H NMR.

  • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 10-30 seconds for quantitative analysis).

  • Number of Scans: 16 or higher for good signal-to-noise.

  • Acquire spectra at regular intervals.

3. Data Analysis:

  • Integrate a characteristic signal of this compound (e.g., the singlet of the benzylic protons of the Z-group).

  • Integrate a characteristic signal of the product Z-Gly-Ala.

  • Integrate a signal from the internal standard.

  • Calculate the concentration of the reactant and product at each time point relative to the internal standard.

HPLC Protocol for Reaction Monitoring

1. Reaction Setup:

  • As described in the MS protocol.

2. Sample Preparation for HPLC Analysis:

  • At various time points, withdraw an aliquot and quench the reaction (e.g., by adding an acid).

  • Dilute the sample with the mobile phase.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the Z-group).

4. Data Analysis:

  • Identify the peaks corresponding to this compound and Z-Gly-Ala based on their retention times.

  • Quantify the peak areas to determine the relative amounts of reactant and product over time.

Visualizing the Workflow and Relationships

Reaction_Monitoring_Workflow cluster_reaction Peptide Coupling Reaction cluster_analysis Analytical Techniques cluster_data Data Output This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture Alanine Alanine Alanine->Reaction_Mixture MS MS Reaction_Mixture->MS Sample Aliquot NMR NMR Reaction_Mixture->NMR Sample Aliquot HPLC HPLC Reaction_Mixture->HPLC Sample Aliquot Mass_Spectrum Mass_Spectrum MS->Mass_Spectrum NMR_Spectrum NMR_Spectrum NMR->NMR_Spectrum Chromatogram Chromatogram HPLC->Chromatogram

Caption: Workflow for monitoring the this compound and Alanine coupling reaction.

Amide_Bond_Formation ZGlyOSu This compound Activated_Ester Activated Ester Intermediate ZGlyOSu->Activated_Ester Activation Alanine Alanine (H₂N-R) Alanine->Activated_Ester Nucleophilic Attack ZGlyAla Z-Gly-Ala (Product) Activated_Ester->ZGlyAla NHS N-Hydroxysuccinimide (Byproduct) Activated_Ester->NHS

Caption: Amide bond formation pathway.

Conclusion

Mass spectrometry is an invaluable tool for the characterization of this compound and its reaction products, offering high sensitivity and structural information. When combined with orthogonal techniques like NMR and HPLC, a comprehensive understanding of the reaction kinetics and product purity can be achieved. The choice of the primary analytical method will be dictated by the specific experimental goals, available instrumentation, and the level of quantitative accuracy required. For rapid reaction monitoring and confirmation of product identity, ESI-MS is highly effective. For rigorous quantitative analysis and structural elucidation, qNMR is the gold standard, albeit with lower throughput. HPLC provides a robust and reliable method for both qualitative and quantitative analysis, particularly in a quality control environment.

Benchmarking Z-Gly-OSu: A Comparative Guide to Modern Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a cornerstone of biomedical research and drug development. The efficiency and fidelity of this process are critically dependent on the choice of coupling reagent. For decades, active esters like Z-Gly-OSu (N-α-Benzyloxycarbonyl-glycine N-succinimidyl ester) have been utilized for the formation of peptide bonds. However, the landscape of peptide synthesis has evolved with the introduction of highly efficient onium salt-based coupling reagents. This guide provides an objective comparison of the performance of this compound against modern alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.

Data Presentation: A Comparative Analysis of Coupling Reagent Performance

The selection of a coupling reagent has a significant impact on key performance indicators of peptide synthesis, including reaction time, yield, and the suppression of side reactions like racemization. The following table summarizes the performance of this compound in comparison to several widely used modern coupling reagents. It is important to note that while active esters like this compound are effective, they generally exhibit slower reaction kinetics compared to modern onium salt reagents.[1][2]

Coupling ReagentReagent TypeTypical Reaction TimeCoupling Efficiency/YieldKey AdvantagesKey Disadvantages
This compound Active Ester1 - 24 hoursModerate to HighCost-effective, stable, and easy to handle.[3]Slow reaction rates, may require catalysts for efficient coupling.[1]
HATU Uronium Salt5 - 60 minutes>95%High coupling efficiency, low racemization, effective for sterically hindered amino acids.[4]Higher cost, potential for side reactions if used in excess.
HBTU Uronium Salt15 - 60 minutes~95%Good performance for routine synthesis, widely used.Less reactive than HATU, potential for guanidinylation of the N-terminus.
COMU Uronium Salt5 - 30 minutes>95%High reactivity, safer alternative to benzotriazole-based reagents, good solubility.Higher cost.
PyBOP Phosphonium Salt15 - 60 minutes~95%Does not cause guanidinylation, good for fragment coupling and cyclization.Byproducts can be difficult to remove.

Experimental Protocols

The following is a generalized protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, which can be adapted to compare the performance of different coupling reagents.

Materials:
  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling Reagent (e.g., this compound, HATU, HBTU, COMU, PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:
  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by a final DMF wash.

  • Amino Acid Coupling:

    • For Onium Salt Reagents (HATU, HBTU, COMU, PyBOP):

      • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), the coupling reagent (3 eq.), and DIPEA (6 eq.) in DMF.

      • Pre-activate the mixture for 1-2 minutes.

      • Add the activated amino acid solution to the deprotected resin and agitate for the desired time (see table above).

    • For this compound:

      • Dissolve this compound (3 eq.) in DMF.

      • Add the solution to the deprotected resin. A base such as DIPEA (1-2 eq.) can be added to catalyze the reaction.

      • Agitate for the required reaction time (1-24 hours).

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Monitoring Coupling Efficiency (Optional): Perform a Kaiser test to detect the presence of free primary amines. A positive result (blue color) indicates incomplete coupling, and a second coupling may be necessary.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Analysis: Analyze the purity and identity of the crude peptide using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Mandatory Visualization

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Amino Acid Coupling cluster_post_coupling Post-Coupling cluster_final_steps Final Steps resin_swelling Resin Swelling in DMF fmoc_deprotection Fmoc Deprotection (Piperidine) resin_swelling->fmoc_deprotection resin_washing_1 Resin Washing fmoc_deprotection->resin_washing_1 pre_activation Pre-activation of Amino Acid (for Onium Reagents) resin_washing_1->pre_activation coupling Coupling to Resin pre_activation->coupling resin_washing_2 Resin Washing coupling->resin_washing_2 kaiser_test Kaiser Test (Optional) resin_washing_2->kaiser_test kaiser_test->fmoc_deprotection Repeat Cycle cleavage Cleavage from Resin kaiser_test->cleavage Proceed to Cleavage precipitation Peptide Precipitation cleavage->precipitation analysis HPLC/MS Analysis precipitation->analysis

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

gpcr_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand Synthetic Peptide (Ligand) gpcr G-Protein Coupled Receptor (GPCR) ligand->gpcr Binding g_protein G-Protein (αβγ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Safety Operating Guide

Proper Disposal of Z-Gly-OSu: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Z-Gly-OSu (N-Benzyloxycarbonyl-glycine N-succinimidyl ester), a common reagent in peptide synthesis. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

This compound is a combustible solid and is classified as highly hazardous to water (Water Hazard Class 3). Therefore, it must not be disposed of down the drain or in regular waste streams. The primary principle for the safe disposal of this compound and other N-hydroxysuccinimide (NHS) esters is the deactivation of the reactive succinimidyl ester group through a process called quenching. This can be achieved via hydrolysis or by reaction with a primary amine.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Respiratory Protection: A dust mask (type N95 or better) should be worn to prevent inhalation of the powder.

  • Protective Clothing: A lab coat should be worn at all times.

Step-by-Step Disposal Protocol: Quenching of this compound

This protocol is designed for the deactivation of small quantities of this compound typically used in a laboratory setting.

Materials:

  • This compound waste (solid or dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF).

  • Quenching solution:

    • Option A (Amine Quenching): 1 M solution of a primary amine such as Tris (tris(hydroxymethyl)aminomethane) or glycine in water.

    • Option B (Hydrolysis): 1 M Sodium Hydroxide (NaOH) solution. Caution: This reaction can be exothermic.

  • Stir bar and stir plate.

  • pH paper or a calibrated pH meter.

  • Appropriately labeled hazardous waste container.

Procedure:

  • Preparation: In a designated chemical fume hood, select a container (e.g., a beaker or flask) that is significantly larger than the volume of the this compound waste to accommodate the quenching solution and any potential foaming.

  • Dissolution (if necessary): If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable water-miscible organic solvent.

  • Quenching:

    • Slowly add the chosen quenching solution (Option A or B) to the this compound solution while stirring. A 2-3 fold molar excess of the quenching reagent is recommended.

    • Allow the reaction to proceed at room temperature for at least one hour to ensure complete deactivation of the NHS ester.

  • Neutralization (if using NaOH): If you used the sodium hydroxide solution for hydrolysis, carefully neutralize the resulting solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M HCl). Monitor the pH using pH paper or a pH meter.

  • Waste Collection: The final, quenched solution contains the deactivated this compound byproducts (N-benzyloxycarbonyl-glycine and N-hydroxysuccinimide, or their derivatives) and the quenching agent. This solution must be collected in a properly labeled hazardous waste container. The label should clearly indicate all chemical components.

  • Disposal of Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered contaminated.

    • Solid waste (gloves, pipette tips, etc.) should be placed in a sealed bag and disposed of as solid chemical waste.

    • Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and added to the hazardous chemical waste container. After triple-rinsing, the container can be discarded according to institutional guidelines.

Summary of Key Disposal Data

ParameterInformationCitation
Chemical Name This compound (N-Benzyloxycarbonyl-glycine N-succinimidyl ester)
Physical Form White powder
Primary Hazard Combustible Solid
Water Hazard Class WGK 3 (Highly hazardous to water)
Required PPE Safety goggles, chemical-resistant gloves, N95 dust mask, lab coat
Disposal Method Chemical deactivation (quenching) followed by hazardous waste collection.
Prohibited Disposal Do not dispose down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste ppe Don Appropriate PPE: - Safety Goggles - Gloves - N95 Dust Mask - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve waste in minimal water-miscible organic solvent (if solid) fume_hood->dissolve quench Quench reactive NHS ester dissolve->quench amine Option A: Add 1M Tris or Glycine solution quench->amine Amine Quenching hydrolysis Option B: Add 1M NaOH solution quench->hydrolysis Hydrolysis collect Collect quenched solution in labeled hazardous waste container amine->collect neutralize Neutralize to pH 6-8 (if NaOH was used) hydrolysis->neutralize neutralize->collect dispose_solids Dispose of contaminated solids (gloves, tips) as chemical waste collect->dispose_solids rinse Triple-rinse empty containers, collect rinsate as hazardous waste dispose_solids->rinse end End: Proper Disposal rinse->end

This compound Disposal Workflow Diagram

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